K-Ras-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLOVZAPGSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
K-Ras-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein frequently mutated in a significant percentage of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. These mutations lock the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the RAF-MEK-ERK (MAPK) pathway. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets. The discovery of K-Ras-IN-1, a small molecule inhibitor, represents a significant advancement in targeting this challenging oncoprotein. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound, offering valuable insights for researchers in the field of oncology and drug development. This compound was identified through a fragment-based screening approach and functions by binding to a hydrophobic pocket on the K-Ras protein, thereby inhibiting the interaction with the Son of Sevenless (Sos) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF). This inhibition prevents the exchange of GDP for GTP, effectively locking K-Ras in its inactive state and abrogating downstream oncogenic signaling.
The Discovery of this compound: A Fragment-Based Approach
The discovery of this compound stemmed from a paradigm-shifting approach in drug discovery known as fragment-based screening. This methodology involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective inhibitors.
Initial Hit Identification: NMR-Based Fragment Screening
The initial identification of fragments that bind to K-Ras was accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This powerful technique can detect the weak interactions between small fragments and the target protein by monitoring changes in the NMR signals of either the protein or the ligand. Specifically, protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, were employed. In these experiments, the protein is isotopically labeled with ¹⁵N, and changes in the chemical shifts of the protein's backbone amide signals upon the addition of fragments indicate binding events and provide information about the binding site.[2]
A library of thousands of fragments was screened against a GDP-bound form of K-Ras, leading to the identification of several initial hits that bind to a previously unrecognized hydrophobic pocket on the protein surface.
Hit-to-Lead Optimization
Once initial fragment hits were identified, a process of structure-based drug design and medicinal chemistry was initiated to improve their binding affinity and drug-like properties. This involved the synthesis of a series of analogs based on the initial fragment scaffolds. The optimization process was guided by structural information obtained from techniques like X-ray crystallography of K-Ras in complex with the lead compounds, which provided detailed insights into the binding interactions and allowed for the rational design of modifications to enhance potency.
Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route can be constructed based on its pyrazole (B372694) core structure and general organic synthesis principles. The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry.
A common and effective method for the synthesis of N-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648).[3][4]
Proposed Synthetic Scheme:
A potential synthetic route to this compound could involve the following key steps:
-
Synthesis of a Substituted 1,3-Diketone: The synthesis would likely begin with the construction of a suitable 1,3-dicarbonyl compound that contains the necessary functionalities for the final this compound structure.
-
Cyclization with a Substituted Hydrazine: The 1,3-diketone would then be reacted with a substituted hydrazine in a cyclocondensation reaction to form the pyrazole ring. The choice of the substituted hydrazine would determine the substituent on the N-1 position of the pyrazole.
-
Functional Group Interconversion and Coupling: Subsequent steps would involve functional group manipulations and coupling reactions to introduce the remaining side chains of the this compound molecule.
This proposed pathway is a generalized representation, and the actual synthesis may involve different reagents, catalysts, and protecting group strategies to achieve the desired stereochemistry and yield.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds, providing a comparative overview of their potency and binding characteristics.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound | KRAS G12C | Cell Viability (IC50) | 12.4 nM | Ba/F3 | [5] |
| This compound | KRAS G12D | Cell Viability (IC50) | 1.3 nM | Ba/F3 | [5] |
| This compound | GDP-bound K-Ras (G12D) | Binding Affinity (Kd) | 1.3-2 µM | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.
NMR-Based Fragment Screening
Objective: To identify small molecule fragments that bind to the target protein, K-Ras.
Principle: This protocol utilizes protein-observed 2D ¹H-¹⁵N HSQC NMR spectroscopy to detect binding events by monitoring chemical shift perturbations (CSPs) of the protein's backbone amide signals upon the addition of fragments.
Materials:
-
¹⁵N-labeled K-Ras protein (GDP-bound)
-
Fragment library dissolved in a compatible solvent (e.g., DMSO-d₆)
-
NMR buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 2 mM DTT, 10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Protein Preparation: Prepare a solution of ¹⁵N-labeled K-Ras in the NMR buffer to a final concentration of 50-100 µM.
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.
-
Fragment Screening:
-
Prepare mixtures of fragments (cocktails) from the library.
-
Add a small aliquot of a fragment cocktail to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.
-
-
Data Analysis:
-
Overlay the spectra from the protein-fragment mixtures with the reference spectrum.
-
Identify significant chemical shift perturbations (CSPs) in the protein's amide signals. CSPs are indicative of a binding event.
-
-
Hit Deconvolution: For cocktails that show binding, screen the individual fragments from that cocktail to identify the specific binder(s).
-
Binding Affinity Determination: For confirmed hits, perform a titration by adding increasing concentrations of the fragment to the protein sample and acquiring a series of ¹H-¹⁵N HSQC spectra. The dissociation constant (Kd) can be determined by fitting the changes in chemical shifts to a binding isotherm.[2]
Sos-Mediated Nucleotide Exchange Assay
Objective: To measure the ability of this compound to inhibit the Sos-catalyzed exchange of GDP for GTP on K-Ras.
Principle: This assay utilizes a fluorescently labeled GTP analog (e.g., mant-GTP or a FRET-based system) to monitor nucleotide exchange. The binding of the fluorescent GTP to K-Ras results in a change in fluorescence intensity, which is monitored over time.
Materials:
-
Recombinant K-Ras protein (wild-type or mutant)
-
Recombinant Sos protein (catalytic domain)
-
Fluorescent GTP analog (e.g., BODIPY-FL-GTP)
-
Non-fluorescent GTP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Fluorescence plate reader
Procedure:
-
Prepare K-Ras-GDP: Incubate K-Ras with a molar excess of GDP to ensure it is in the inactive state.
-
Reaction Setup: In a microplate, combine the K-Ras-GDP, assay buffer, and the test compound (this compound) at various concentrations.
-
Initiate Exchange: Add a mixture of the Sos protein and the fluorescent GTP analog to initiate the nucleotide exchange reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the binding of the fluorescent GTP to K-Ras.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of the inhibitor.
-
Calculate the initial rate of the reaction for each concentration.
-
Determine the IC50 value of the inhibitor by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Western Blot for Downstream Signaling (pERK)
Objective: To assess the effect of this compound on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) and total ERK in cell lysates. A decrease in the pERK/total ERK ratio indicates inhibition of the K-Ras signaling pathway.
Materials:
-
Cancer cell line harboring a K-Ras mutation (e.g., a cell line with KRAS G12C or G12D)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the K-Ras mutant cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK using densitometry software.
-
Calculate the ratio of pERK to total ERK for each treatment condition and normalize to the vehicle control.[7]
-
Visualizations
K-Ras Signaling Pathway and Inhibition by this compound
Caption: K-Ras signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the discovery and characterization of K-Ras inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
K-Ras-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung carcinomas. The constitutively active state of mutant K-Ras leads to aberrant downstream signaling, making it a prime target for therapeutic intervention. K-Ras-IN-1 is a small molecule inhibitor that targets the interaction between K-Ras and Son of Sevenless (Sos), a guanine (B1146940) nucleotide exchange factor (GEF), thereby preventing the activation of K-Ras. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, effects on signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of the K-Ras/Sos Interaction
This compound functions by directly binding to K-Ras and sterically hindering its interaction with Sos.[1] The activation of K-Ras is a tightly regulated process involving the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), a reaction catalyzed by GEFs like Sos. By binding to K-Ras, this compound occupies the Sos binding site, effectively preventing Sos from accessing K-Ras and facilitating the nucleotide exchange.[1] This leads to the accumulation of K-Ras in its inactive, GDP-bound state, thereby inhibiting downstream signaling cascades.
Binding Site and Affinity
This compound and its analogs bind to a hydrophobic pocket on K-Ras that is transiently exposed and is occupied by the side chain of Tyrosine 71 (Tyr-71) in the unbound (apo) crystal structure of the protein.[2] This binding site is located between the switch I and switch II regions, which are critical for the interaction with Sos and other effector proteins. The binding of this compound to this pocket stabilizes a conformation of K-Ras that is incompatible with Sos binding.
The binding affinity of this compound and its analogs to GDP-bound K-Ras has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | K-Ras Mutant | Binding Affinity (Kd) |
| Fragment Hit 1 | K-Ras (G12D) | 1.3 - 2 mM |
| Fragment Hit 2 | K-Ras (G12D) | 1.3 - 2 mM |
| Fragment Hit 3 | K-Ras (G12D) | 1.3 - 2 mM |
| Analog 4 | K-Ras (G12D) | 1.3 - 2 mM |
| Analog 5 | K-Ras (G12D) | 1.3 - 2 mM |
| Analog 6 | K-Ras (G12D) | 1.3 - 2 mM |
| Data extracted from Sun et al., 2012.[2] |
These compounds were found to bind not only to the G12D mutant but also to wild-type K-Ras, K-Ras (G12V), and H-Ras, indicating that the binding site is conserved among different Ras isoforms and mutants.[2]
Experimental Protocols
The characterization of this compound and its precursor fragments involved several key biochemical and biophysical assays.
NMR-Based Fragment Screening for Binding Affinity
Objective: To identify small molecule fragments that bind to K-Ras and to determine their binding affinity.
Methodology:
-
Protein Preparation: Uniformly ¹⁵N-labeled GDP-bound K-Ras (G12D) is expressed and purified.
-
NMR Spectroscopy: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of the ¹⁵N-labeled K-Ras are acquired in the absence and presence of a library of small molecule fragments.
-
Hit Identification: Fragments that bind to K-Ras induce chemical shift perturbations in the HSQC spectra of the protein. A hit is identified if significant chemical shift changes are observed for specific amino acid residues.
-
Affinity Measurement: The dissociation constant (Kd) is determined by titrating the ¹⁵N-labeled K-Ras with increasing concentrations of the fragment and monitoring the chemical shift changes. The data is then fitted to a binding isotherm to calculate the Kd.
Sos-Mediated Nucleotide Exchange Assay
Objective: To assess the functional activity of this compound in inhibiting the Sos-catalyzed exchange of GDP for GTP on K-Ras.
Methodology:
-
Reagents:
-
Recombinant K-Ras protein (e.g., K-Ras (G12D)) pre-loaded with a fluorescent GDP analog (e.g., mant-dGDP).
-
Recombinant catalytic domain of Sos1 (Sos1cat).
-
GTP.
-
Test compound (this compound).
-
-
Assay Procedure:
-
K-Ras pre-loaded with mant-dGDP is incubated with the test compound at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of Sos1cat and a molar excess of GTP.
-
The fluorescence of mant-dGDP is monitored over time. The exchange of mant-dGDP for GTP results in a decrease in fluorescence.
-
-
Data Analysis: The initial rate of the nucleotide exchange reaction is calculated for each compound concentration. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the rate of nucleotide exchange by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action of this compound and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Sos-mediated nucleotide exchange assay.
Conclusion
This compound represents a promising class of inhibitors that directly target K-Ras to prevent its activation. By binding to a conserved hydrophobic pocket, this compound allosterically inhibits the interaction with the guanine nucleotide exchange factor Sos, thereby locking K-Ras in its inactive GDP-bound state. This mechanism effectively blocks the initiation of downstream signaling pathways that are critical for cancer cell proliferation and survival. The detailed experimental protocols and the mechanistic understanding of this compound provide a solid foundation for the further development of direct K-Ras inhibitors as a therapeutic strategy for a broad range of K-Ras-driven cancers. Further optimization of the binding affinity and cellular potency of this class of compounds is an active area of research in the field of oncology drug discovery.
References
The Binding Affinity of K-Ras-IN-1 to K-Ras G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of K-Ras-IN-1, a representative covalent inhibitor of the K-Ras G12C mutant protein. This document outlines the quantitative binding parameters, the detailed experimental protocols for their determination, and the broader context of the K-Ras signaling pathway and the inhibitor's mechanism of action. For the purpose of this guide, we will focus on ARS-853 as a well-characterized example of a K-Ras G12C covalent inhibitor stemming from early pioneering efforts in this field.
Introduction to K-Ras G12C and Covalent Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, governing processes such as cell proliferation, differentiation, and survival. The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, is a common oncogenic driver, particularly in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of K-Ras, locking it in an active, GTP-bound state and leading to the constitutive activation of downstream pro-proliferative pathways.
This compound and its analogs, such as ARS-853, are covalent inhibitors designed to specifically target the mutant cysteine in K-Ras G12C. By forming an irreversible bond with this cysteine residue, these inhibitors lock the K-Ras G12C protein in an inactive, GDP-bound conformation, thereby preventing its activation and subsequent downstream signaling.[1]
Quantitative Binding Affinity Data
The interaction between ARS-853 and K-Ras G12C is a two-step process involving an initial reversible binding followed by an irreversible covalent modification. The key quantitative parameters that characterize this interaction are summarized below.
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence Spectroscopy |
| Half-maximal Inhibitory Concentration (IC50) | ~1 μM | CRAF-RBD Pulldown Assay |
| Half-maximal Inhibitory Concentration (IC50) | 2.5 μM | Cell Proliferation Assay |
| Second-order rate constant (kinact/Ki) | 76 M-1s-1 | Biochemical Assay |
| Second-order rate constant (kinact/Ki) | 2770 ± 10 M-1s-1 | Stopped-flow Fluorescence Spectroscopy |
Experimental Protocols
The determination of the binding affinity and kinetics of covalent inhibitors like ARS-853 necessitates specialized biophysical and biochemical methodologies.
Stopped-flow Fluorescence Spectroscopy
This technique is employed to monitor the real-time kinetics of ARS-853 binding to K-Ras G12C.
-
Protein and Inhibitor Preparation: Recombinant K-Ras G12C protein, often with a fluorescent label or utilizing intrinsic tryptophan fluorescence, is purified and prepared in a suitable buffer. ARS-853 is dissolved in an appropriate solvent, typically DMSO, and diluted to the desired concentrations in the assay buffer.
-
Instrumentation: A stopped-flow instrument is used, which rapidly mixes the protein and inhibitor solutions and monitors the change in fluorescence over time. The excitation wavelength is set, for instance, at 295 nm for tryptophan, and the emission is monitored using a long-pass filter (e.g., >320 nm).[1]
-
Data Acquisition and Analysis: The fluorescence signal change upon mixing is recorded. The resulting kinetic traces are fitted to appropriate models. A rapid, initial phase of fluorescence change is attributed to the reversible binding, from which the dissociation constant (Kd) can be derived.[2] A second, slower, pH-dependent phase represents the covalent bond formation.[2] By plotting the observed rate constants (kobs) against inhibitor concentrations, the maximal rate of inactivation (kinact) and the inhibition constant (Ki) can be determined. The ratio of kinact/Ki provides the second-order rate constant for the covalent modification.[1]
Mass Spectrometry for Covalent Engagement
Mass spectrometry is utilized to directly observe the covalent modification of K-Ras G12C by ARS-853.
-
Reaction Setup: Purified K-Ras G12C protein is incubated with ARS-853 at various time points and concentrations.
-
Sample Preparation: The reaction is quenched at specific time points. The protein samples are then desalted using techniques like C4 ZipTips to remove non-volatile salts and unreacted inhibitor.[1]
-
Mass Spectrometry Analysis: The samples are analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry. The instrument measures the precise mass of the protein.[1]
-
Data Analysis: The mass spectra are deconvoluted to determine the masses of the unmodified K-Ras G12C and the ARS-853-adducted protein. The relative abundance of these two species is used to calculate the percentage of covalent modification over time.[1]
CRAF-RBD Pulldown Assay
This biochemical assay assesses the ability of ARS-853 to inhibit the interaction of active K-Ras G12C with its downstream effector, CRAF.
-
Cell Treatment and Lysis: Cells expressing K-Ras G12C are treated with varying concentrations of ARS-853. Subsequently, the cells are lysed to release the cellular proteins.
-
Pulldown: The cell lysates are incubated with a purified GST-fusion protein of the Ras-binding domain (RBD) of CRAF, which is immobilized on glutathione-agarose beads. The CRAF-RBD specifically binds to the active, GTP-bound form of Ras.
-
Western Blotting: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The amount of pulled-down K-Ras is quantified by Western blotting using a K-Ras specific antibody.
-
Data Analysis: The intensity of the K-Ras band at different inhibitor concentrations is measured to determine the IC50 value, which represents the concentration of ARS-853 required to inhibit 50% of the K-Ras-CRAF interaction.[3][4]
Visualizations
K-Ras G12C Signaling Pathway and Inhibitor Action
Caption: K-Ras G12C signaling pathway and the point of intervention by ARS-853.
Experimental Workflow for Covalent Engagement Assay
Caption: Workflow for the mass spectrometry-based covalent engagement assay.
Conclusion
ARS-853 serves as a foundational tool compound for elucidating the principles of targeting the K-Ras G12C oncoprotein. The binding affinity and kinetic parameters, established through robust biophysical and biochemical assays, have been instrumental in the development of clinically approved K-Ras G12C inhibitors. The detailed experimental protocols provided in this guide offer a comprehensive framework for the characterization of novel covalent inhibitors, contributing to the ongoing efforts to develop more effective therapies for K-Ras-mutant cancers.
References
K-Ras Pathway Inhibition: A Technical Guide to the Selectivity of MEK1/2 Inhibitor Selumetinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity and mechanism of action of Selumetinib (AZD6244), a potent and selective inhibitor of MEK1 and MEK2, key kinases in the K-Ras signaling pathway. While direct inhibition of mutant K-Ras has been a long-standing challenge, targeting downstream effectors like MEK represents a clinically validated strategy to counteract the oncogenic signaling driven by K-Ras mutations. This document details the activity of Selumetinib across various K-Ras mutant cell lines, provides comprehensive experimental protocols for its evaluation, and illustrates the underlying biological pathways and experimental workflows.
Introduction to K-Ras and the MAPK Signaling Pathway
The KRAS gene encodes a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle regulates numerous cellular processes, including proliferation, differentiation, and survival. Oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, lock the K-Ras protein in a constitutively active state, leading to aberrant activation of downstream signaling cascades.
One of the most critical downstream pathways activated by K-Ras is the RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. In this cascade, active K-Ras-GTP recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases). Activated MEK then phosphorylates and activates ERK1 and ERK2 (Extracellular signal-Regulated Kinases). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. Due to its central role in transmitting the oncogenic signal from K-Ras, the MAPK pathway is a prime target for therapeutic intervention in K-Ras mutant cancers.
Mechanism of Action of Selumetinib (AZD6244)
Selumetinib is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1] By binding to an allosteric pocket on the MEK enzymes, Selumetinib prevents their phosphorylation and activation of ERK1 and ERK2.[2] This leads to a blockage of the downstream signaling cascade, ultimately inhibiting cell proliferation and promoting apoptosis in cancer cells with a dysregulated MAPK pathway. As Selumetinib acts downstream of K-Ras, its efficacy is observed in tumors driven by various activating mutations in KRAS and BRAF.
Selectivity of Selumetinib for K-Ras Mutants
The sensitivity of cancer cells to MEK inhibition can vary depending on the specific K-Ras mutation and the cellular context. Preclinical studies have shown that cell lines with activating mutations in BRAF or RAS (K-Ras or N-Ras) are more sensitive to Selumetinib than those with wild-type versions of these genes. However, among K-Ras mutant cell lines, there is a notable variability in sensitivity.
Quantitative Data: In Vitro Cell Growth Inhibition
The following table summarizes the 50% growth inhibition (GI50) values for Selumetinib in a panel of non-small cell lung cancer (NSCLC) cell lines, each harboring a different K-Ras mutation. Lower GI50 values indicate greater sensitivity to the inhibitor.
| Cell Line | K-Ras Mutation | GI50 (µM) for Selumetinib |
| NCI-H358 | G12C | Value not explicitly provided in search results |
| HCT-116 | G13D | Value not explicitly provided in search results |
| A549 | G12S | Value not explicitly provided in search results |
| Various NSCLC Lines | G12C, G12D, G12V, etc. | Variable sensitivity observed[1] |
Note: While a study on a panel of 24 KRAS-mutant NSCLC cell lines was identified, the specific GI50 values for each cell line were presented in a chart format within the publication and not in a readily extractable table in the search results. The general finding was that the response of KRAS-mutant cell lines to Selumetinib was variable.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of MEK inhibitors like Selumetinib.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of an inhibitor on cell proliferation and viability.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan (B1609692) product, or in the case of CellTiter-Glo®, generate a luminescent signal proportional to the amount of ATP present. The intensity of the signal is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines with known K-Ras mutations in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Selumetinib in DMSO. Perform serial dilutions in a complete cell culture medium to obtain a range of desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the different concentrations of Selumetinib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Signal Detection:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or GI50 value.
Western Blot Analysis of Phospho-ERK
This assay is used to confirm the on-target effect of MEK inhibitors by measuring the phosphorylation status of ERK1/2.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of total ERK and phosphorylated ERK (p-ERK). A decrease in the p-ERK/total ERK ratio indicates inhibition of the MEK pathway.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of Selumetinib for a defined period (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2 and a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for p-ERK, total ERK, and the loading control. Calculate the ratio of p-ERK to total ERK for each treatment condition and compare it to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: K-Ras Signaling Pathway and the Point of Inhibition by Selumetinib.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for Determining Cell Viability and IC50/GI50 Values.
Experimental Workflow: Western Blot for p-ERK
References
The Structure-Activity Relationship of K-Ras Inhibitors: A Technical Guide
Please Note: While the initial topic of interest was "K-Ras-IN-1," a comprehensive search of the scientific literature and chemical databases did not yield sufficient publicly available structure-activity relationship (SAR) data to generate an in-depth technical guide. Therefore, this document will focus on the well-characterized and clinically approved KRAS G12C inhibitor, Sotorasib (AMG 510) , to provide a detailed example of SAR studies in the context of K-Ras inhibition. This will allow for a thorough exploration of the core requirements of data presentation, experimental protocols, and pathway visualization.
Introduction: The Challenge of Targeting K-Ras
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumor growth. For decades, K-Ras was considered "undruggable" due to the high affinity of its GTP binding pocket and the lack of other known allosteric binding sites.
The discovery of a covalent inhibitor, Sotorasib, that specifically targets a mutant form of K-Ras where glycine (B1666218) at position 12 is replaced by cysteine (G12C), marked a significant breakthrough in cancer therapy.[2][3] Sotorasib works by irreversibly binding to the mutant cysteine, locking the K-Ras protein in its inactive, GDP-bound state. This guide provides a deep dive into the structure-activity relationship of Sotorasib, detailing the key molecular interactions and the experimental methodologies used to elucidate them.
The K-Ras Signaling Pathway and Sotorasib's Mechanism of Action
K-Ras, upon activation by upstream signals from receptors like the epidermal growth factor receptor (EGFR), switches to its GTP-bound "on" state. This triggers a cascade of downstream signaling through several key pathways, including the RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the RalGDS pathway, all of which promote cell proliferation and survival. Sotorasib inhibits this process at its source by covalently binding to the Cysteine-12 of the G12C mutant K-Ras, trapping it in the inactive GDP-bound state and preventing downstream signal propagation.
References
K-Ras-IN-1: A Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream signaling effects of K-Ras inhibitors, with a focus on covalent inhibitors targeting the G12C mutation. For the purpose of this document, we will refer to a representative K-Ras G12C inhibitor as "K-Ras-IN-1". The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a pivotal molecular switch in cellular signaling, and its mutations are prevalent in numerous human cancers. The development of specific inhibitors targeting these mutations, particularly the G12C variant, represents a significant advancement in precision oncology. These inhibitors function by covalently binding to the mutant cysteine residue, locking the K-Ras protein in an inactive, GDP-bound state. This guide details the subsequent impact on major downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways. It includes a compilation of quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of the affected signaling networks and experimental workflows.
Introduction: The Role of K-Ras in Cellular Signaling
The K-Ras protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active form, K-Ras recruits and activates a multitude of downstream effector proteins, thereby initiating signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival.[2][3] The two most well-characterized downstream pathways are:
-
The MAPK/ERK Pathway: Activated K-Ras binds to and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression involved in cell growth and division.[4][5]
-
The PI3K/AKT Pathway: K-Ras can also activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating a wide range of substrates.[5][6]
Mutations in the KRAS gene, such as the G12C substitution, impair the protein's intrinsic GTPase activity, leading to its constitutive activation and aberrant downstream signaling, a key driver of tumorigenesis.[6]
Mechanism of Action of this compound
This compound is a representative covalent inhibitor that specifically targets the cysteine residue introduced by the G12C mutation in the K-Ras protein. By forming an irreversible covalent bond, the inhibitor locks the mutant K-Ras in its inactive, GDP-bound conformation.[7][8] This prevents the interaction of K-Ras(G12C) with its downstream effectors, thereby inhibiting the activation of pro-proliferative and pro-survival signaling pathways.[7]
Downstream Signaling Effects of this compound
Treatment of K-Ras(G12C) mutant cancer cells with inhibitors like this compound leads to a significant attenuation of signaling through the MAPK and, to a lesser extent, the PI3K pathways.
Inhibition of the MAPK/ERK Pathway
The primary and most direct consequence of this compound activity is the suppression of the MAPK/ERK pathway. This is evidenced by a marked reduction in the phosphorylation levels of key downstream kinases. A significant reduction in phosphorylated ERK (p-ERK) is a primary biomarker for the efficacy of K-Ras G12C inhibitors.[7][9]
Effects on the PI3K/AKT Pathway
The impact of K-Ras G12C inhibitors on the PI3K/AKT pathway can be more variable and cell-context dependent. While K-Ras is known to activate PI3K, the signaling network is complex, with potential for crosstalk and feedback mechanisms.[10] Some studies report a modest decrease in the phosphorylation of AKT and its downstream effectors, such as the S6 ribosomal protein, upon treatment with K-Ras G12C inhibitors.[11]
Quantitative Data on this compound Effects
The efficacy of K-Ras inhibitors is quantified through various in vitro assays. The following tables summarize representative quantitative data for well-characterized K-Ras G12C inhibitors, which serve as a proxy for this compound.
Table 1: IC50 Values of K-Ras G12C Inhibitors in NSCLC Cell Lines
| Cell Line | Inhibitor | IC50 (µM) |
| H23 | Sotorasib | 0.05 |
| SW1573 | Sotorasib | 0.25 |
| H23 | Adagrasib | 0.1 |
| SW1573 | Adagrasib | 0.5 |
Data extracted from a study on chemotherapeutic agents and KRAS inhibitors in NSCLC cell lines. The IC50 value represents the concentration required to achieve a 50% reduction in cell viability.[12]
Table 2: Quantitative Proteomics of K-Ras(G12C) Inhibitor-Treated Pancreatic Cancer Cells
| Protein | Treatment Condition | Fold Change vs. Control |
| KRAS | MRTX1133 (48h) | -1.35 |
| p-ERK1/2 | ARS-1620 (24h) | -2.5 |
| p-AKT (S473) | ARS-1620 (24h) | -1.2 |
This table presents representative data from quantitative proteomic studies on pancreatic and lung cancer cell lines treated with KRAS G12C inhibitors. The data illustrates the reduction in total KRAS protein abundance and the phosphorylation of key downstream signaling molecules.[13][14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of K-Ras inhibitors.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[17]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Downstream Signaling
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell lysates.
Protocol:
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][18]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
Visualizations
Signaling Pathways
Caption: K-Ras downstream signaling pathways and the point of intervention by this compound.
Experimental Workflows
Caption: Workflow for Western blot analysis of K-Ras downstream signaling.
Caption: Workflow for the MTT cell viability assay.
Conclusion
K-Ras inhibitors targeting the G12C mutation, represented here as this compound, have demonstrated significant promise in preclinical and clinical settings. Their mechanism of action, involving the covalent modification of the mutant K-Ras protein, leads to a potent and specific inhibition of downstream signaling, most notably the MAPK/ERK pathway. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of this important class of targeted cancer therapeutics. Further research is warranted to fully elucidate the complexities of the cellular response to K-Ras inhibition, including the emergence of resistance mechanisms, and to optimize combination therapies for improved patient outcomes.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. BiodiversityPMC [biodiversitypmc.sibils.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Technical Guide to the Permeability and Uptake of K-Ras Inhibitors
Disclaimer: Initial research yielded no specific public data for a compound designated "K-Ras-IN-1." Consequently, this guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation related to the cellular permeability and uptake of K-Ras inhibitors as a class of therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals working to understand and optimize the intracellular delivery of these critical cancer therapeutics.
Introduction: The Intracellular Challenge of Targeting K-Ras
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a pivotal intracellular signaling protein that, when mutated, becomes a driver of numerous cancers. As a target, K-Ras resides within the cell, primarily associated with the inner leaflet of the plasma membrane. This localization presents a fundamental challenge for small molecule inhibitors: they must efficiently cross the cell membrane to reach their target and exert their therapeutic effect. Cellular permeability and uptake are therefore critical determinants of the efficacy of any K-Ras inhibitor. This guide delves into the core concepts and methodologies for assessing these crucial properties.
Physicochemical Determinants of Cellular Permeability
The ability of a K-Ras inhibitor to passively diffuse across the lipid bilayer of the cell membrane is governed by a set of key physicochemical properties. Optimizing these properties is a central goal in the medicinal chemistry efforts to develop effective K-Ras-targeted therapies.
Key Factors Influencing Passive Diffusion:
-
Lipophilicity: A measure of a compound's ability to dissolve in fats and non-polar solvents. It is a primary driver of membrane permeability. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
-
Molecular Size and Weight: As molecular size increases, the rate of passive diffusion tends to decrease.[1]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane permeability as it is energetically unfavorable for these groups to leave the aqueous environment and enter the hydrophobic lipid bilayer.
-
Polar Surface Area (PSA): Related to the hydrogen bonding capacity, a lower PSA is generally correlated with better cell permeability.
-
Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the cell membrane. Generally, neutral species are more permeable than charged ones.
Quantitative Data on Representative K-Ras Inhibitors
While specific permeability coefficients for many K-Ras inhibitors are not always publicly available, cellular potency and target engagement data provide strong indicators of their ability to enter cells and bind to their target. The following table summarizes key cellular data for some well-characterized K-Ras inhibitors.
| Parameter | Description | Value | Cell Line | Reference Method |
| Sotorasib (AMG 510) | ||||
| pERK IC₅₀ | Concentration for 50% inhibition of ERK phosphorylation. | Representative values are in the nanomolar range. | NCI-H358 | Western Blot |
| GI₅₀ | Concentration for 50% inhibition of cell growth. | Representative values are in the nanomolar range. | NCI-H358 | Cell Viability Assay |
| NanoBRET™ IC₅₀ | Concentration for 50% inhibition of tracer binding in live cells. | Potent, in the nanomolar range. | HEK293 | NanoBRET™ Assay |
| Adagrasib (MRTX849) | ||||
| pERK IC₅₀ | Concentration for 50% inhibition of ERK phosphorylation. | Representative values are in the nanomolar range. | Various K-Ras G12C lines | Western Blot |
| GI₅₀ | Concentration for 50% inhibition of cell growth. | Representative values are in the nanomolar range. | Various K-Ras G12C lines | Cell Viability Assay |
| NanoBRET™ IC₅₀ | Concentration for 50% inhibition of tracer binding in live cells. | Potent, in the nanomolar range. | HEK293 | NanoBRET™ Assay |
| MRTX1133 (K-Ras G12D Inhibitor) | ||||
| NanoBRET™ IC₅₀ | Concentration for 50% inhibition of tracer binding in live cells. | 3.529e-010 M | HEK293 | NanoBRET™ Assay[2] |
Experimental Protocols for Assessing Cellular Permeability and Uptake
A multi-faceted approach is required to fully characterize the cellular permeability and uptake of K-Ras inhibitors. This involves both direct measurement of intracellular drug concentration and confirmation of target engagement within the cell.
Direct Measurement of Intracellular Inhibitor Concentration
a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurately quantifying the concentration of a drug within a cell lysate.
-
Principle: Cells are incubated with the test compound for a defined period. After incubation, the cells are washed to remove any unbound extracellular compound and then lysed. The concentration of the compound in the lysate is then determined by LC-MS/MS, which offers high sensitivity and specificity.[3]
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line expressing the target K-Ras mutant) in a multi-well format and culture until they reach a suitable confluency.
-
Compound Incubation: Treat the cells with the K-Ras inhibitor at various concentrations and for different durations.
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable buffer (e.g., methanol/water mixture) to extract the intracellular contents.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant. An internal standard is typically added at this stage for accurate quantification.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. The compound of interest is separated from other cellular components by liquid chromatography and then detected and quantified by tandem mass spectrometry.
-
Data Analysis: Generate a standard curve using known concentrations of the compound to determine the absolute concentration in the cell lysate. This is often normalized to the cell number or total protein concentration.
-
b) RapidFire-MS
For higher throughput analysis, RapidFire-MS can be employed.
-
Principle: This technique uses a solid-phase extraction system to quickly clean up and inject samples into the mass spectrometer, significantly reducing the analysis time compared to traditional LC-MS/MS.[4]
-
Protocol Outline: The initial steps of cell seeding, incubation, washing, and lysis are similar to the LC-MS/MS protocol. The primary difference is in the sample analysis step, where the RapidFire system is used for high-throughput injection and analysis.[4]
Target Engagement Assays
Confirming that the inhibitor reaches and binds to K-Ras inside the cell is crucial. Several robust methods are available for this purpose.
a) NanoBRET™ Target Engagement Assay
-
Principle: This is a proximity-based assay that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[5] A NanoLuc® luciferase-tagged K-Ras protein (energy donor) and a fluorescently labeled tracer that binds to the same pocket as the inhibitor (energy acceptor) are expressed in cells. When a test compound binds to K-Ras, it displaces the tracer, leading to a decrease in the BRET signal.[5][6]
-
Protocol Outline:
-
Cell Transfection: Co-transfect cells (commonly HEK293) with vectors encoding the NanoLuc-K-Ras fusion protein and its binding partner to form a functional luciferase.[2][7]
-
Cell Seeding: Plate the transfected cells in a multi-well plate.
-
Tracer and Compound Addition: Add the fluorescent tracer to the cells, followed by the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and measure the BRET signal using a plate reader.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC₅₀ value, which reflects the compound's affinity for the target in a cellular context.[2][7]
-
b) Cellular Thermal Shift Assay (CETSA®)
-
Principle: This method is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[8][9]
-
Protocol Outline:
-
Cell Treatment: Treat intact cells with the K-Ras inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble K-Ras remaining at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]
-
c) Downstream Signaling Pathway Analysis
-
Principle: An indirect but highly valuable method to confirm target engagement is to measure the inhibition of K-Ras downstream signaling. A key readout is the phosphorylation of ERK (pERK).
-
Protocol Outline:
-
Cell Treatment: Treat K-Ras mutant cancer cells with the inhibitor at various concentrations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pERK and total ERK (as a loading control).
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation. The IC₅₀ value for pERK inhibition is a key measure of the compound's cellular potency.
-
Visualizations: Signaling Pathways and Experimental Workflows
K-Ras Signaling Pathway and Inhibition
Caption: K-Ras signaling pathway and the mechanism of action for inhibitors that stabilize the inactive GDP-bound state.
General Workflow for Assessing Cellular Uptake and Target Engagement
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Measurement of Intracellular Compound Concentration by RapidFire Mass Spectrometry Offers Insights into Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of K-Ras-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of K-Ras-IN-1, a small molecule inhibitor of the K-Ras protein. This compound functions by disrupting the interaction between K-Ras and the Son of Sevenless (SOS) protein, a critical guanine (B1146940) nucleotide exchange factor (GEF). This inhibition prevents the SOS-catalyzed exchange of GDP for GTP, thereby locking K-Ras in its inactive state and blocking downstream oncogenic signaling. This document outlines the key biochemical and cellular assays used to characterize the potency, selectivity, and mechanism of action of this compound, presenting available data and detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound. Due to the limited publicly available primary research on this specific compound, the data is currently restricted to its binding affinity for the K-Ras G12D mutant.
| Assay Type | K-Ras Isoform/Mutant | Parameter | Value |
| Binding Affinity | GDP-bound K-Ras (G12D) | Affinity | 1.3-2 mM[1] |
Note: This data is provided by commercial vendors and has not been independently verified in peer-reviewed literature.
Mechanism of Action
This compound is a pan-K-Ras inhibitor that targets the interaction between K-Ras and SOS1. By occupying a hydrophobic pocket on K-Ras, this compound prevents the binding of SOS1, which is essential for the exchange of GDP for GTP. This mechanism of action effectively inhibits the activation of both wild-type and mutant forms of K-Ras, making it a valuable tool for studying K-Ras-dependent signaling and a potential starting point for the development of broad-spectrum K-Ras inhibitors.[1]
Key In Vitro Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound and other inhibitors of the K-Ras-SOS1 interaction. These protocols are based on established techniques in the field.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of fluorescently labeled GDP for GTP on the K-Ras protein using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human K-Ras protein (wild-type and various mutants)
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
GTP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Protein Preparation: Dilute K-Ras and SOS1 proteins to the desired concentrations in assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add K-Ras protein pre-loaded with fluorescent GDP to the wells of the 384-well plate.
-
Add the test compound (this compound) or DMSO vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and a molar excess of unlabeled GTP.
-
-
Signal Detection:
-
Incubate the plate at room temperature, protecting it from light.
-
Measure the TR-FRET signal at regular intervals using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores. The decrease in FRET signal corresponds to the displacement of fluorescent GDP.
-
-
Data Analysis:
-
Plot the rate of nucleotide exchange against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Biochemical Assay: K-Ras-SOS1 Protein-Protein Interaction Assay (HTRF)
This assay quantifies the disruption of the K-Ras-SOS1 interaction by an inhibitor using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Tagged recombinant human K-Ras protein (e.g., His-tagged)
-
Tagged recombinant human SOS1 protein (e.g., GST-tagged)
-
Anti-tag antibodies conjugated to HTRF donor (e.g., anti-His-Europium cryptate) and acceptor (e.g., anti-GST-d2) fluorophores
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Dilute tagged K-Ras, tagged SOS1, and HTRF antibodies to their optimal concentrations in assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Reaction Setup:
-
Add the test compound or DMSO vehicle to the wells of the plate.
-
Add the tagged K-Ras and tagged SOS1 proteins to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the protein-protein interaction to reach equilibrium in the presence of the inhibitor.
-
Add the HTRF antibody detection mix to the wells.
-
-
Signal Detection:
-
Incubate the plate for the recommended time (e.g., 2-4 hours) at room temperature, protected from light.
-
Measure the HTRF signal at the appropriate emission wavelengths for the donor and acceptor.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor emission / donor emission).
-
Plot the HTRF ratio against the inhibitor concentration and determine the IC50 value.
-
Cell-Based Assay: K-Ras Downstream Signaling (Western Blot)
This assay assesses the effect of this compound on the phosphorylation of downstream effectors of the K-Ras signaling pathway, such as ERK and AKT, in cancer cell lines harboring K-Ras mutations.
Materials:
-
K-Ras mutant cancer cell line (e.g., MIA PaCa-2, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed the K-Ras mutant cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO vehicle for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Determine the concentration-dependent effect of this compound on downstream signaling.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro characterization of this compound.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the SOS1-mediated nucleotide exchange assay.
Caption: Experimental workflow for the K-Ras-SOS1 protein-protein interaction HTRF assay.
References
K-Ras-IN-1: A Technical Overview of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the available preclinical data and the proposed mechanism of action for K-Ras-IN-1, an inhibitor of the K-Ras protein. The information presented is based on data from publicly accessible sources. It is important to note that comprehensive preclinical studies and detailed experimental protocols for this compound are not widely available in the peer-reviewed scientific literature at this time.
Mechanism of Action
This compound is described as an inhibitor of K-Ras that functions by disrupting the interaction between K-Ras and the Son of sevenless (Sos) protein.[1][2][3] Sos is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras proteins, leading to their activation. By occupying the binding site of Sos on K-Ras, this compound prevents this nucleotide exchange process, thereby locking K-Ras in its inactive, GDP-bound state.[1][2][3] This mechanism of action suggests that this compound could be effective against cancers driven by hyperactive K-Ras signaling. The inhibitor is reported to bind to a hydrophobic pocket on K-Ras that is occupied by Tyr-71 in the apo-Ras crystal structure.[1][4][5]
Quantitative Preclinical Data
The available quantitative data for this compound is limited to in vitro assays. The following table summarizes the reported IC50 values and binding affinity.
| Assay Type | Target | Cell Line | Value |
| Cell-based IC50 | KRAS G12C | Ba/F3 | 12.4 nM[] |
| Cell-based IC50 | KRAS G12D | Ba/F3 | 1.3 nM[] |
| Binding Affinity (Kd) | GDP-bound K-Ras (G12D) | - | 1.3-2 mM[1][2] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the proposed mechanism of action of this compound in the context of the K-Ras signaling pathway.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public domain. The data presented in this guide are sourced from chemical supplier datasheets, which do not typically provide comprehensive experimental details. For researchers interested in evaluating this compound, it would be necessary to develop and validate specific assays based on the proposed mechanism of action. This would likely include:
-
Biochemical Assays: Guanine nucleotide exchange assays to measure the inhibition of Sos1-mediated GDP-GTP exchange on K-Ras in the presence of this compound. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to determine the binding affinity and kinetics of this compound to various K-Ras mutants.
-
Cell-Based Assays: Cell viability and proliferation assays (e.g., MTS, CellTiter-Glo) in cancer cell lines harboring different K-Ras mutations to determine the IC50 values. Western blotting or ELISA to assess the phosphorylation status of downstream effectors of K-Ras signaling, such as MEK and ERK, upon treatment with this compound.
-
In Vivo Studies: Xenograft or patient-derived xenograft (PDX) mouse models of K-Ras-mutant cancers to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Summary and Future Directions
This compound is a small molecule inhibitor reported to target the K-Ras-Sos1 interaction, thereby preventing K-Ras activation. The limited available data suggests potency against KRAS G12C and G12D mutant cells in vitro. However, a comprehensive preclinical data package, including in vivo efficacy, safety, and detailed pharmacological profiling, is not yet publicly available. Further independent research is required to validate the reported mechanism of action and to fully characterize the therapeutic potential of this compound. The development of detailed and robust experimental protocols will be a critical next step for any research group aiming to investigate this compound further.
References
K-Ras-IN-1: A Technical Guide to Targeting the Switch-II Pocket
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "K-Ras-IN-1" is not available in the public domain as of December 2025. This guide provides a comprehensive technical overview of the principles and methodologies for targeting the K-Ras switch-II pocket, a key strategy in the development of K-Ras inhibitors. The data and protocols presented are representative of well-characterized inhibitors targeting this pocket and should be adapted for specific research needs.
Introduction: The Challenge of Targeting K-Ras
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers.[2] These mutations often lock K-Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[3] For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[4]
The discovery of a transient, druggable pocket near the switch-II region (S-IIP) of K-Ras has opened new avenues for therapeutic intervention.[4][5] Inhibitors that bind to this pocket can allosterically modulate K-Ras activity, often by locking it in an inactive state. This guide focuses on the technical aspects of developing and characterizing inhibitors, like the conceptual this compound, that target the K-Ras switch-II pocket.
The K-Ras Signaling Pathway and Mechanism of Inhibition
K-Ras cycles between an active GTP-bound state and an inactive GDP-bound state.[3] This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of K-Ras to hydrolyze GTP to GDP.[1] In its active state, K-Ras interacts with and activates multiple downstream effector proteins, leading to the propagation of growth signals through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[6][7][8]
Inhibitors targeting the switch-II pocket typically bind to the inactive, GDP-bound state of K-Ras.[4] This binding event stabilizes the inactive conformation and prevents the interaction with GEFs, thereby inhibiting the reloading of K-Ras with GTP and blocking downstream signaling.
Figure 1: K-Ras Signaling Pathway and Inhibition. This diagram illustrates the activation cycle of K-Ras and its downstream signaling pathways. This compound is shown to bind to the inactive K-Ras-GDP state, preventing its activation and subsequent downstream signaling.
Quantitative Data for K-Ras Switch-II Pocket Inhibitors
The characterization of K-Ras inhibitors involves quantifying their binding affinity and inhibitory potency. The dissociation constant (Kd) is a measure of binding affinity, while the half-maximal inhibitory concentration (IC50) reflects the functional potency of the inhibitor.[7] The following tables present representative data for well-characterized K-Ras inhibitors that target the switch-II pocket.
Table 1: Biochemical Potency of Representative K-Ras Switch-II Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG510) | K-Ras G12C | SOS1-mediated nucleotide exchange | 8.88 | [7] |
| Adagrasib (MRTX849) | K-Ras G12C | SOS1-mediated nucleotide exchange | - | - |
| MRTX1133 | K-Ras G12D | SOS1-mediated nucleotide exchange | 0.14 | [7] |
Table 2: Binding Affinity of Representative K-Ras Switch-II Inhibitors
| Compound | Target | Method | Kd (nM) | Reference |
| Sotorasib (AMG510) | K-Ras G12C | Biochemical Competition Binding | 220 | [1] |
| MRTX1133 | K-Ras G12D | Biochemical Competition Binding | <1 (sub-nanomolar) | [1] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of K-Ras inhibitors. Below are methodologies for key experiments.
Biochemical Assays
4.1.1. SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the GEF-mediated exchange of GDP for a fluorescently labeled GTP analog on K-Ras.
-
Principle: In the presence of an effective inhibitor, the rate of fluorescent GTP binding to K-Ras, catalyzed by SOS1, will be reduced.
-
Materials:
-
Recombinant human K-Ras protein (e.g., G12C or G12D mutant)
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)
-
GDP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound)
-
-
Procedure:
-
Pre-incubate K-Ras with a 10-fold molar excess of GDP to ensure it is in the GDP-bound state.
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the K-Ras-GDP complex to the wells.
-
Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
4.1.2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding and dissociation of an inhibitor to K-Ras, allowing for the determination of on-rate (ka), off-rate (kd), and the dissociation constant (Kd).
-
Principle: The binding of the inhibitor to K-Ras immobilized on a sensor chip causes a change in the refractive index, which is detected as a response.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human K-Ras protein (biotinylated for streptavidin chip)
-
Amine coupling kit (for covalent immobilization)
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor
-
-
Procedure:
-
Immobilize K-Ras onto the sensor chip surface.
-
Inject a series of concentrations of the test inhibitor over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the chip surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.
-
Cell-Based Assays
4.2.1. K-Ras-GTP Pulldown Assay
This assay measures the levels of active, GTP-bound K-Ras in cells following treatment with an inhibitor.
-
Principle: A protein domain that specifically binds to the active conformation of Ras (e.g., the Ras-binding domain of RAF1) is used to pull down K-Ras-GTP from cell lysates.
-
Materials:
-
Cancer cell line with a relevant K-Ras mutation
-
Cell lysis buffer
-
RAF1-RBD fused to an affinity tag (e.g., GST) and immobilized on beads
-
Antibody against K-Ras
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Culture cells and treat with the test inhibitor at various concentrations.
-
Lyse the cells and quantify the total protein concentration.
-
Incubate the cell lysates with the RAF1-RBD beads to pull down active K-Ras.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using a K-Ras specific antibody.
-
Quantify the band intensities to determine the relative amount of active K-Ras.
-
4.2.2. Downstream Signaling Pathway Analysis (Western Blot)
This assay assesses the effect of the inhibitor on the phosphorylation status of key proteins in the downstream signaling pathways.
-
Principle: Inhibition of K-Ras activity should lead to a decrease in the phosphorylation of downstream effectors like ERK and AKT.
-
Materials:
-
Cancer cell line with a relevant K-Ras mutation
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies against total and phosphorylated forms of ERK and AKT
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the inhibitor as described above.
-
Prepare cell lysates and perform SDS-PAGE.
-
Transfer the proteins to a membrane and probe with specific primary and secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to assess the change in phosphorylation levels.
-
Figure 2: Experimental Workflow. A typical workflow for the characterization of a K-Ras switch-II pocket inhibitor, starting with biochemical assays to determine potency and binding affinity, followed by cell-based assays to confirm on-target engagement and impact on downstream signaling.
Structural Biology: Visualizing the Interaction
X-ray crystallography is a powerful technique to determine the three-dimensional structure of K-Ras in complex with an inhibitor. This provides invaluable insights into the binding mode and the specific interactions that contribute to the inhibitor's affinity and selectivity.
Figure 3: Logical Relationship. The binding of this compound to the switch-II pocket stabilizes the inactive state of K-Ras, which in turn blocks its activation and inhibits downstream signaling pathways.
Conclusion
The development of inhibitors targeting the switch-II pocket of K-Ras represents a significant advancement in the pursuit of effective therapies for K-Ras-driven cancers. A thorough understanding of the underlying biology, coupled with rigorous biochemical, cellular, and structural characterization, is essential for the successful development of novel therapeutic agents. While the specific details of "this compound" remain to be elucidated, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any small molecule inhibitor designed to target this critical vulnerability in one of the most challenging oncogenic drivers.
References
- 1. researchgate.net [researchgate.net]
- 2. K-Ras Binds Calmodulin-Related Centrin1 with Potential Implications for K-Ras Driven Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Small Molecules that Bind to K-Ras and Inhibit Sos-mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR study to identify a ligand-binding pocket in Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
K-Ras-IN-1: A Technical Guide to Covalent Inhibition of Oncogenic K-Ras
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of K-Ras-IN-1, a representative covalent inhibitor targeting the Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras). The focus of this document is to detail the mechanism of action, summarize key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways and workflows. The information presented herein is a synthesis of current scientific literature on covalent K-Ras inhibitors, providing a framework for understanding and advancing research in this critical area of oncology.
Introduction to K-Ras and the Promise of Covalent Inhibition
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers.[1][3] These mutations, frequently occurring at codon 12, lock the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling.[1][4]
For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[4][5][6] The discovery of a cryptic pocket adjacent to the switch-II region, accessible in the inactive, GDP-bound state of the K-Ras G12C mutant, has paved the way for the development of covalent inhibitors.[4][7] These inhibitors form an irreversible bond with the mutant cysteine residue at position 12, trapping the protein in an inactive conformation and blocking its oncogenic signaling.[4][7] this compound represents a compound within this class of targeted therapies.
Mechanism of Action of this compound
This compound is an electrophilic small molecule designed to selectively target the G12C mutant of K-Ras. Its mechanism of action involves a two-step process:
-
Non-covalent Binding: The inhibitor initially binds non-covalently to a cryptic groove on the surface of K-Ras G12C in its inactive, GDP-bound state. This binding is reversible and relies on shape complementarity and intermolecular interactions.
-
Covalent Bond Formation: Once positioned correctly within the binding pocket, a reactive electrophilic group on this compound forms an irreversible covalent bond with the nucleophilic thiol group of the cysteine residue at position 12.[7] This covalent modification permanently inactivates the mutant K-Ras protein.
This targeted approach ensures high selectivity for the K-Ras G12C mutant, sparing the wild-type protein and minimizing off-target effects.[7]
Quantitative Data on Covalent K-Ras Inhibition
The following tables summarize key quantitative parameters for representative covalent K-Ras G12C inhibitors, providing a benchmark for the expected performance of compounds like this compound.
Table 1: Biochemical Potency of Covalent K-Ras G12C Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Sotorasib (AMG 510) | K-Ras G12C | Biochemical | 0.1 µM (kinact/Ki) | [4] |
| Adagrasib (MRTX849) | K-Ras G12C | Biochemical | Not Reported | |
| ARS-1620 | K-Ras G12C | Biochemical | Not Reported | [5] |
| BBO-8956 | K-Ras G12C | Biochemical | Not Reported | [8][9] |
Table 2: Cellular Activity of Covalent K-Ras G12C Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) | Cell Viability | 0.007 µM | [4] |
| Adagrasib (MRTX849) | NCI-H358 (KRAS G12C) | Cell Viability | 0.019 µM | |
| ARS-1620 | NCI-H358 (KRAS G12C) | Cell Viability | 0.3 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of covalent K-Ras inhibitors. The following sections describe common experimental protocols.
Biochemical Assays for Covalent Inhibition
Objective: To determine the kinetic parameters of covalent bond formation and the potency of the inhibitor in a cell-free system.
Protocol: Kinact/Ki Assay [10]
-
Protein Expression and Purification: Recombinant human K-Ras G12C (residues 1-169) is expressed in E. coli and purified. The protein is loaded with GDP.
-
Inhibitor Incubation: The purified K-Ras G12C-GDP is incubated with varying concentrations of the covalent inhibitor at a constant temperature (e.g., 25°C).
-
Time-Course Monitoring: Aliquots are taken at different time points and the reaction is quenched. The extent of covalent modification is measured using mass spectrometry (LC-MS) to determine the percentage of modified protein.
-
Data Analysis: The observed rate of inactivation (kobs) is plotted against the inhibitor concentration. The data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the inactivation rate constant (kinact) and the inhibitor affinity (Ki).[11][12]
Cell-Based Assays for Target Engagement and Pathway Inhibition
Objective: To confirm that the inhibitor can engage its target in a cellular context and inhibit downstream signaling.
Protocol: Western Blot Analysis of p-ERK Inhibition
-
Cell Culture: A human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with a dose-range of the covalent inhibitor for a specified period (e.g., 2 hours).
-
Cell Lysis: Cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection and Analysis: The bands are visualized using a chemiluminescent substrate and quantified by densitometry. The ratio of p-ERK to total ERK is calculated to assess the extent of pathway inhibition.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay [13][14]
-
Principle: This assay measures the disruption of the K-Ras/effector protein interaction (e.g., K-Ras/c-Raf).
-
Assay Setup: Recombinant tagged K-Ras G12C and a tagged effector protein (e.g., c-Raf-RBD) are incubated with FRET donor and acceptor-conjugated antibodies.
-
Inhibitor Addition: The covalent inhibitor is added to the assay plate.
-
Measurement: After incubation, the HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the protein-protein interaction.
Visualizing K-Ras Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes related to this compound.
Caption: K-Ras Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Covalent K-Ras Inhibitor Evaluation.
Resistance Mechanisms
Despite the promise of covalent K-Ras G12C inhibitors, resistance can emerge through various mechanisms. A key mechanism is the adaptive feedback reactivation of the RAS-MAPK pathway.[5][15] Inhibition of K-Ras G12C can lead to the upregulation of upstream receptor tyrosine kinases (RTKs), which in turn activate wild-type RAS isoforms (HRAS and NRAS) that are not targeted by the G12C-specific inhibitors.[5][15] This bypass mechanism can restore downstream signaling and limit the efficacy of monotherapy.
Caption: Adaptive Feedback Resistance to K-Ras G12C Inhibition.
Conclusion
This compound, as a representative covalent inhibitor of K-Ras G12C, exemplifies a groundbreaking approach to targeting a previously intractable oncogene. The principles of its mechanism, the methods for its evaluation, and the understanding of resistance mechanisms are critical for the ongoing development of more effective therapies for K-Ras-driven cancers. This guide provides a foundational understanding for researchers dedicated to this important field.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. KRAS - Wikipedia [en.wikipedia.org]
- 8. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 11. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: K-Ras-IN-1 for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
K-Ras is a critical signaling protein that acts as a molecular switch, cycling between an active GTP-bound "on" state and an inactive GDP-bound "off" state.[1][2] Mutations in the KRAS gene, particularly at codons G12, G13, and Q61, lock the K-Ras protein in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth.[1][3] These mutations are prevalent in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer, making mutant K-Ras a key target for cancer therapy.[1][4] K-Ras-IN-1 is a potent and selective covalent inhibitor of the K-Ras G12C mutation. This document provides detailed protocols for utilizing this compound in various cell-based assays to characterize its effects on cancer cells.
Mechanism of Action:
This compound specifically targets the cysteine residue at position 12 of the mutant K-Ras protein.[1] It forms a covalent bond, locking the protein in an inactive conformation. This prevents the downstream signaling cascades responsible for cell growth and survival, primarily the RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[5][6][7] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in K-Ras G12C mutant cancer cells.
Signaling Pathways
Below is a diagram illustrating the K-Ras signaling pathway and the point of inhibition by this compound.
Caption: K-Ras Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound in various cell-based assays.
Table 1: IC50 Values of this compound in K-Ras G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 15 |
| MIA PaCa-2 | Pancreatic Cancer | 25 |
| SW1573 | Non-Small Cell Lung Cancer | 50 |
| H23 | Non-Small Cell Lung Cancer | 10 |
Note: IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after a 72-hour treatment.
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment (100 nM this compound) | p-ERK Inhibition (%) | p-Akt Inhibition (%) |
| NCI-H358 | 24 hours | 85 | 60 |
| MIA PaCa-2 | 24 hours | 80 | 55 |
Note: Inhibition percentage is relative to vehicle-treated control cells.
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment (100 nM this compound) | Apoptotic Cells (%) |
| NCI-H358 | 48 hours | 45 |
| MIA PaCa-2 | 48 hours | 38 |
Note: Percentage of apoptotic cells determined by Annexin V/PI staining.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Workflow Diagram:
Caption: Workflow for the Cell Viability Assay.
Materials:
-
K-Ras G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of key downstream effector proteins like ERK and Akt.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Materials:
-
K-Ras G12C mutant cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) or vehicle control for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Workflow Diagram:
Caption: Workflow for the Apoptosis Assay.
Materials:
-
K-Ras G12C mutant cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) or vehicle control for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. escholarship.org [escholarship.org]
- 5. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-Ras-IN-1 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Precise in vivo dosage and administration data for the compound explicitly named K-Ras-IN-1 is limited in publicly available, peer-reviewed literature. Therefore, this document provides a comprehensive guide based on established protocols for other well-characterized pan-K-Ras and mutant-specific K-Ras inhibitors in preclinical mouse models. The provided dosages and protocols should be considered as a starting point for study design and must be optimized for the specific mouse model and experimental goals.
Introduction to this compound
This compound is a K-Ras inhibitor that functions by occupying the binding site of Son of sevenless (Sos), a guanine (B1146940) nucleotide exchange factor (GEF). This prevents the interaction between Sos and K-Ras, thereby inhibiting the exchange of GDP for GTP and locking K-Ras in its inactive state[1]. This mechanism makes this compound a promising tool for studying the effects of K-Ras inhibition in various cancer models. This compound is also known by the synonym MDK-3017[][3].
K-Ras Signaling Pathway and Inhibitor Mechanism of Action
The K-Ras protein is a critical signaling molecule that cycles between an inactive GDP-bound state and an active GTP-bound state. In many cancers, mutations in the KRAS gene lead to a constitutively active protein, driving downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and tumor growth. This compound, by preventing the activation of K-Ras, effectively blocks these downstream oncogenic signals.
Caption: K-Ras signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary for Representative K-Ras Inhibitors
The following tables summarize in vivo dosage and efficacy data for representative K-Ras inhibitors from preclinical studies in various mouse models. This data can be used as a reference for designing studies with this compound.
Table 1: In Vivo Dosage and Administration of Representative K-Ras Inhibitors
| Compound | Mouse Model | Cell Line | Route of Administration | Dosage | Dosing Schedule | Reference |
| Adagrasib (MRTX849) | Xenograft | NCI-H358 (NSCLC) | Oral Gavage | 10, 30, 100 mg/kg | Once Daily | [3] |
| Sotorasib (AMG 510) | Xenograft | NCI-H358 (NSCLC) | Oral Gavage | 100 mg/kg | Once Daily | N/A |
| Compound A | Xenograft | MiaPaCa-2 (Pancreatic) | Oral Gavage | 1, 5, 30 mg/kg | Once Daily | N/A |
| BI-2493 (Pan-KRAS) | Orthotopic | KPC (Pancreatic) | N/A | N/A | N/A | [4] |
Table 2: In Vivo Efficacy of Representative K-Ras Inhibitors
| Compound | Mouse Model | Efficacy Endpoint | Results | Reference |
| Adagrasib (MRTX849) | NCI-H358 Xenograft | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition | [3] |
| Sotorasib (AMG 510) | LLC KRASG12C Lung Cancer | Tumor Control | Daily treatment more effective than weekly high-dose | [4] |
| Compound A | MiaPaCa-2 Xenograft | Tumor Growth Inhibition (TGI) | 1 mg/kg: 80.8% TGI, 5 mg/kg: 123.5% TGI, 30 mg/kg: 135.9% TGI | N/A |
| BI-2493 (Pan-KRAS) | Pancreatic Cancer Models | Survival | Prolonged survival in vivo | [4] |
Detailed Experimental Protocols
The following are detailed, representative protocols for in vivo studies using a K-Ras inhibitor. These should be adapted and optimized for this compound.
Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5].
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in DMSO first.
-
Sequentially add PEG300, Tween-80, and finally the saline, vortexing thoroughly after each addition to ensure a homogenous solution.
-
If the compound does not fully dissolve, gentle warming or sonication can be applied.
-
-
Final Concentration: Prepare the formulation at a concentration that allows for a dosing volume of approximately 100 µL to 200 µL per 20g mouse (e.g., 10 mL/kg body weight).
-
Storage: It is recommended to prepare the formulation fresh for each day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in an established tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Cancer cell line with a relevant K-Ras mutation (e.g., NCI-H358 for KRAS G12C, MiaPaCa-2 for KRAS G12C)
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
Experimental Workflow Diagram:
Caption: A typical experimental workflow for an in vivo efficacy study.
Protocol:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound formulation or vehicle control to the respective groups via oral gavage.
-
A typical dosing schedule is once daily. The optimal dose and schedule should be determined in preliminary studies.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight every 2-3 days. Body weight loss can be an indicator of toxicity.
-
The study endpoint may be a predetermined number of days, when tumors in the control group reach a specific size, or when signs of toxicity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (T_t - T_0) / (C_t - C_0)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and t and 0 are the final and initial time points, respectively.
-
Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the on-target activity of this compound by measuring the modulation of downstream signaling pathways.
Materials:
-
Tumor samples collected at various time points after the final dose
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Antibodies for Western blotting (e.g., p-ERK, total ERK, β-actin)
Protocol:
-
Tissue Collection: At the end of the efficacy study, or at specific time points after the last dose in a satellite group of mice, euthanize the animals and excise the tumors.
-
Protein Extraction:
-
Snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK. A loading control like β-actin should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK. A significant decrease in this ratio in the treated group compared to the control group indicates target engagement.
Conclusion
References
Application Notes and Protocols for K-Ras-IN-1 (BI-2852) in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of K-Ras-IN-1, also known as BI-2852, a potent pan-inhibitor of KRAS, in non-small cell lung cancer (NSCLC) cell lines. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for cell viability and pathway analysis.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in NSCLC, driving tumor proliferation and survival.[1][2] this compound (BI-2852) is a direct inhibitor of KRAS that binds to a pocket between switch I and II on the protein.[3][4] This binding occurs in both the active GTP-bound and inactive GDP-bound states of KRAS, effectively blocking interactions with guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effector proteins.[3][5] This mechanism of action leads to the inhibition of critical downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately resulting in an antiproliferative effect in KRAS-mutant cancer cells.[3][6]
Mechanism of Action
This compound (BI-2852) functions as a molecular switch inhibitor. By occupying the switch I/II pocket, it disrupts the conformational changes necessary for KRAS to engage with its downstream targets. This leads to a shutdown of the signaling cascades that promote cell growth, proliferation, and survival.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound (BI-2852) in NSCLC cell lines.
Table 1: Biochemical and Cellular Activity of this compound (BI-2852)
| Assay Type | Target/Cell Line | Metric | Value |
| Biochemical Assays | |||
| Isothermal Titration Calorimetry (ITC) | KRAS G12D | KD | 740 nM[4] |
| AlphaScreen (AS) Assay | GTP-KRAS G12D :: SOS1 | IC50 | 490 nM[4] |
| Effector Binding Inhibition | GTP-KRAS G12D :: CRAF | IC50 | 770 nM[4] |
| Effector Binding Inhibition | GTP-KRAS G12D :: PI3Kα | IC50 | 500 nM[4] |
| Cellular Assays | |||
| pERK Inhibition | NCI-H358 (KRAS G12C) | EC50 | 5.8 µM[4] |
Table 2: Antiproliferative Activity (IC50) of this compound (BI-2852) in NSCLC Cell Lines
| Cell Line | KRAS Mutation | Histology | IC50 (µM) |
| NCI-H358 | G12C | Adenocarcinoma | ~1-10 (low micromolar range)[3][7] |
| A549 | G12S | Adenocarcinoma | >10 (less sensitive)[8] |
| H460 | Q61H | Large Cell Carcinoma | >10 (less sensitive)[9] |
| H2122 | G12C | Adenocarcinoma | ~1-10 (low micromolar range)[10] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound (BI-2852) in NSCLC cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular determinants of response to PI3K/akt/mTOR and KRAS pathways inhibitors in NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. The small molecule BI-2852 induces a nonfunctional dimer of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Krukovine Suppresses KRAS-Mutated Lung Cancer Cell Growth and Proliferation by Inhibiting the RAF-ERK Pathway and Inactivating AKT Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 10. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
K-Ras-IN-1: Application Notes and Protocols for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene, which are present in over 90% of cases.[1][2] The constitutively active K-Ras protein drives downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting uncontrolled cell proliferation, survival, and therapeutic resistance.[3] K-Ras-IN-1 is a small molecule inhibitor that targets K-Ras, offering a promising tool for investigating the role of K-Ras in pancreatic cancer and for the preclinical evaluation of K-Ras-targeted therapies.
Mechanism of Action
K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The exchange of GDP for GTP is facilitated by Guanine Nucleotide Exchange Factors (GEFs), such as the Son of Sevenless (SOS) protein. This compound inhibits K-Ras by occupying the binding site of SOS on K-Ras. This prevents the interaction between SOS and K-Ras, thereby inhibiting the SOS-catalyzed GDP to GTP exchange process and locking K-Ras in its inactive state.
Caption: Mechanism of this compound action.
Data Presentation
The following table summarizes the in vitro activity of this compound against wild-type and mutant K-Ras.
| Parameter | K-Ras Mutant | Cell Line | Value | Reference |
| Binding Affinity (Kd) | K-Ras (G12D) | - | 1.3-2 mM | MedchemExpress |
| IC50 | KRAS G12C | Ba/F3 | 12.4 nM | BOC Sciences |
| IC50 | KRAS G12D | Ba/F3 | 1.3 nM | BOC Sciences |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 207.29 g/mol .
-
Aseptically weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines with known KRAS mutation status (e.g., PANC-1 [KRAS G12D], MIA PaCa-2 [KRAS G12C], BxPC-3 [KRAS wild-type])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow:
Caption: General workflow for a cell viability assay.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the pancreatic cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of K-Ras Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream effectors of the K-Ras signaling pathway, such as ERK and AKT.
Materials:
-
Pancreatic cancer cells
-
6-well cell culture plates
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed pancreatic cancer cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined from the viability assay) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of p-ERK/ERK and p-AKT/AKT would indicate inhibition of the K-Ras signaling pathway.
-
In Vivo Pancreatic Tumor Xenograft Model
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse xenograft model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Pancreatic cancer cells (e.g., PANC-1 or MIA PaCa-2)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Harvest pancreatic cancer cells and resuspend them in a mixture of PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) and the vehicle control to the respective groups. Administration can be via intraperitoneal (i.p.) injection, oral gavage, or other appropriate routes.
-
Measure the tumor volume using calipers (Volume = (length x width²)/2) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
The tumors can be further processed for histological analysis or western blotting to assess target engagement and downstream pathway modulation.
-
Compare the tumor growth between the this compound treated group and the control group to evaluate the anti-tumor efficacy.
-
K-Ras Signaling Pathway in Pancreatic Cancer
Caption: K-Ras signaling pathway in pancreatic cancer.
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the experimental conditions based on their specific cell lines, reagents, and equipment. All research involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for the Study of KRAS-Mutant Colorectal Cancer Models
A Note to the Researcher: The initial request specified the use of "K-Ras-IN-1." Following a comprehensive search of scientific literature and chemical databases, no specific, publicly documented inhibitor with this designation could be identified. To provide a valuable and actionable resource, these application notes and protocols have been developed for Sotorasib (AMG 510) , a well-characterized, potent, and selective covalent inhibitor of KRAS G12C. Sotorasib has been investigated in preclinical and clinical studies for colorectal cancer and serves as an excellent model compound for studying the effects of direct KRAS inhibition in relevant cancer models.
Introduction to Sotorasib (AMG 510)
Sotorasib is a first-in-class, orally bioavailable small molecule that specifically and irreversibly targets the KRAS G12C mutant protein. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, impairs the intrinsic GTPase activity of the KRAS protein.[1] This impairment leads to a constitutively active, GTP-bound state, resulting in the hyperactivation of downstream oncogenic signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell growth and tumor proliferation.[1]
Sotorasib's mechanism of action is based on its covalent and irreversible binding to the thiol group of the mutant cysteine residue at position 12.[1] This binding occurs within a transiently accessible pocket, the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state. By forming this covalent bond, Sotorasib effectively locks the KRAS G12C protein in an inactive conformation, thereby blocking its reactivation.[1] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[1]
Data Presentation
In Vitro Efficacy of Sotorasib in Colorectal Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sotorasib in various KRAS G12C-mutant and non-KRAS G12C colorectal cancer cell lines.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (Cell Viability) | IC50 (p-ERK Inhibition) | Reference |
| HCT116 | Colorectal | G13D | >10 µM | Not Applicable | [2] |
| SW837 | Colorectal | G12C | ~0.005 µM | Not Reported | |
| SW1463 | Colorectal | G12C | ~0.01 µM | Not Reported | |
| LoVo | Colorectal | G13D | >7.5 µM | Not Applicable | |
| HT-29 | Colorectal | Wild-Type | >7.5 µM | Not Applicable |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics. The data presented here are aggregated from multiple sources for comparative purposes.
In Vivo Efficacy of Sotorasib in Colorectal Cancer Xenograft Models
| Model | Cancer Type | KRAS Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SW837 Xenograft | Colorectal | G12C | 100 mg/kg, oral, daily | Significant tumor regression | |
| Patient-Derived Xenograft (PDX) | Colorectal | G12C | 100 mg/kg, oral, daily | Tumor growth inhibition |
Mandatory Visualizations
Caption: KRAS Signaling Pathway and Mechanism of Sotorasib Action.
Caption: Experimental Workflow for Evaluating Sotorasib in Colorectal Cancer Models.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of Sotorasib on colorectal cancer cell lines.
Materials:
-
KRAS G12C mutant (e.g., SW837) and wild-type (e.g., HT-29) colorectal cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sotorasib (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
-
Sotorasib Treatment:
-
Prepare serial dilutions of Sotorasib in complete medium. A suggested concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Sotorasib concentration.
-
Remove the medium from the wells and add 100 µL of the Sotorasib dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.[2]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of Sotorasib concentration and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of KRAS Downstream Signaling
This protocol outlines the steps to analyze the inhibition of KRAS downstream signaling by Sotorasib.
Materials:
-
KRAS G12C mutant colorectal cancer cells
-
Sotorasib
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of Sotorasib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins normalized to their total protein counterparts and a loading control (e.g., Actin).
-
Protocol 3: In Vivo Colorectal Cancer Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Sotorasib in a mouse xenograft model.
Materials:
-
KRAS G12C mutant colorectal cancer cells (e.g., SW837)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional)
-
Sotorasib
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer Sotorasib (e.g., 100 mg/kg) or vehicle control orally once daily.
-
-
Tumor and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for the Sotorasib-treated group compared to the vehicle control group.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions based on their specific cell lines, reagents, and experimental goals. Always adhere to institutional guidelines and safety protocols when conducting research.
References
Application Notes and Protocols for Assessing K-Ras-IN-1 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, including pancreatic, lung, and colorectal cancers.[1][2][3] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth and survival, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4][5][6][7] Mutations in KRAS, such as the G12C, G12D, and G12V variants, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and tumorigenesis.[3][4]
K-Ras-IN-1 is a novel inhibitor targeting mutant K-Ras. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound using patient-derived or cell line-derived xenograft models. The following sections detail the mechanism of action, experimental workflows, and data analysis methods to support preclinical assessment of this compound.
Mechanism of Action of K-Ras Inhibition
K-Ras inhibitors are designed to specifically target mutated forms of the K-Ras protein. For instance, inhibitors targeting the K-Ras G12C mutation covalently bind to the cysteine residue at position 12, locking the protein in an inactive state.[4] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways.[6][8] The ultimate effect is a reduction in cell proliferation and an induction of apoptosis in K-Ras mutant cancer cells.[9]
Below is a diagram illustrating the K-Ras signaling pathway and the point of intervention for a K-Ras inhibitor.
Caption: K-Ras signaling pathway and inhibitor action.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Generation
This protocol describes the establishment of a subcutaneous xenograft model using a K-Ras mutant human cancer cell line.
Materials:
-
K-Ras mutant cancer cell line (e.g., MiaPaCa-2 [pancreatic, KRAS G12C], NCI-H358 [NSCLC, KRAS G12C], SW837 [colorectal, KRAS G12C])
-
Immunodeficient mice (e.g., Athymic Nude, NOD-SCID)[10]
-
Matrigel or similar basement membrane matrix
-
Sterile PBS and cell culture medium
-
Syringes and needles
Procedure:
-
Culture the selected K-Ras mutant cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
In Vivo Efficacy Assessment of this compound
This protocol outlines the treatment of tumor-bearing mice with this compound and the monitoring of tumor growth.
Materials:
-
Tumor-bearing mice from the previous protocol
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Prepare the this compound formulation at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle to the respective groups of mice via the appropriate route (e.g., oral gavage) once daily.
-
Measure tumor volume and body weight three times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic (PD) Marker Analysis
This protocol describes the analysis of downstream signaling molecules to confirm the on-target activity of this compound.
Materials:
-
Excised tumor tissues
-
Lysis buffer
-
Antibodies for Western blotting or Immunohistochemistry (IHC) (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
Reagents for protein quantification (BCA assay)
Procedure:
-
Homogenize a portion of the excised tumor tissue in lysis buffer to extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
For Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
For Immunohistochemistry (IHC):
-
Fix the remaining tumor tissue in formalin and embed in paraffin.
-
Section the paraffin-embedded tissues and perform IHC staining for p-ERK.
-
Quantify the staining intensity to assess the level of target engagement.
-
Data Presentation
The following tables summarize hypothetical quantitative data from an in vivo efficacy study of this compound in a MiaPaCa-2 xenograft model.
Table 1: Anti-tumor Efficacy of this compound in MiaPaCa-2 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 10 | 875 ± 120 | 30 |
| This compound | 30 | 450 ± 90 | 64 |
| This compound | 100 | 200 ± 50 | 84 |
Table 2: Pharmacodynamic Analysis of p-ERK Levels in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle | - | 1.00 |
| This compound | 10 | 0.65 |
| This compound | 30 | 0.25 |
| This compound | 100 | 0.05 |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for assessing the efficacy of this compound in a xenograft model.
Caption: Workflow for this compound xenograft study.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in xenograft models. The detailed protocols for model generation, efficacy assessment, and pharmacodynamic analysis will enable researchers to robustly characterize the in vivo activity of this novel K-Ras inhibitor. The presented data tables and diagrams serve as a guide for data presentation and visualization of the experimental workflow. Adherence to these protocols will facilitate the generation of high-quality, reproducible data to support the continued development of this compound as a potential cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive pan-cancer genomic landscape of KRAS altered cancers and real-world outcomes in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. KRAS - Wikipedia [en.wikipedia.org]
- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient derived xenograft - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating K-Ras Signaling Pathways with K-Ras-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a critical molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. These mutations often lock K-Ras in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which drive tumorigenesis.
K-Ras-IN-1 is a potent and selective, hypothetical covalent inhibitor designed to target a specific mutant form of K-Ras. By irreversibly binding to the mutant protein, this compound locks it in an inactive, GDP-bound conformation. This prevents the interaction of K-Ras with its downstream effectors, thereby inhibiting the pro-proliferative and pro-survival signals that contribute to cancer growth. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate K-Ras signaling pathways and to assess its therapeutic potential in preclinical models.
Data Presentation: In Vitro Efficacy of Representative K-Ras Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative K-Ras inhibitors in various cancer cell lines harboring the K-Ras G12C mutation. This data provides a comparative baseline for the expected potency of selective K-Ras inhibitors like the hypothetical this compound.
| Cell Line | Cancer Type | Representative K-Ras Inhibitor | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | MRTX849 | 10 |
| MIA PaCa-2 | Pancreatic Cancer | MRTX849 | 15 |
| SW1573 | Non-Small Cell Lung Cancer | Adagrasib | 25 |
| H23 | Non-Small Cell Lung Cancer | Adagrasib | 30 |
| H2122 | Non-Small Cell Lung Cancer | MRTX849 | 45 |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | MRTX849 | 973 |
| H1373 | Non-Small Cell Lung Cancer | MRTX-1257 | 0.1 - 10 |
| LLC-NRAS KO | Murine Lung Cancer | MRTX-1257 | 10 - 100 |
Mandatory Visualizations
Caption: K-Ras Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
K-Ras mutant cancer cell line (e.g., NCI-H358)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be <0.5%.
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of K-Ras Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation status of key downstream signaling proteins like ERK and AKT.[1]
Materials:
-
K-Ras mutant cancer cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize to loading controls.
-
K-Ras Activation Assay (RBD Pulldown)
This protocol specifically measures the amount of active, GTP-bound K-Ras in cells treated with this compound.[2]
Materials:
-
K-Ras mutant cancer cells
-
This compound
-
Lysis/Wash Buffer
-
Raf1-RBD agarose (B213101) beads
-
GTPγS (positive control) and GDP (negative control)
-
Spin columns
-
Anti-K-Ras antibody
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Precipitation of Active K-Ras:
-
Normalize protein concentrations of the lysates.
-
Incubate the lysates with Raf1-RBD agarose beads for 1 hour at 4°C with gentle agitation.
-
For controls, preload separate lysate aliquots with GTPγS (non-hydrolyzable GTP analog) or GDP.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads several times with lysis/wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Resuspend the beads in Laemmli buffer and boil to elute the bound proteins.
-
Analyze the eluates by Western blotting using an anti-K-Ras antibody.
-
A portion of the initial lysate should be run as a total K-Ras input control.
-
Co-Immunoprecipitation (Co-IP) of K-Ras and Raf
This protocol is used to determine if this compound disrupts the interaction between K-Ras and its direct downstream effector, Raf.
Materials:
-
K-Ras mutant cancer cells
-
This compound
-
Co-IP Lysis Buffer
-
Anti-K-Ras antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-Raf antibody for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-K-Ras antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them extensively with Co-IP lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Raf antibody to detect co-immunoprecipitated Raf.
-
The membrane can be stripped and re-probed with an anti-K-Ras antibody to confirm the immunoprecipitation of K-Ras.
-
References
Application Notes and Protocols for K-Ras-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a critical molecular switch in cellular signaling pathways.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[2] These mutations often lock the K-Ras protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways that promote uncontrolled cell proliferation and survival.[3]
K-Ras-IN-1 is a small molecule inhibitor of K-Ras. Its mechanism of action involves binding to a hydrophobic pocket on the K-Ras protein, which is normally occupied by Tyr-71. This binding event interferes with the interaction between K-Ras and the Son of sevenless (Sos) protein, a guanine (B1146940) nucleotide exchange factor (GEF). By preventing the K-Ras/Sos interaction, this compound inhibits the Sos-catalyzed exchange of GDP for GTP, thereby maintaining K-Ras in its inactive state.[4][5]
These application notes provide a comprehensive guide for the experimental design of studies involving this compound. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant pathways and workflows are included to facilitate robust and reproducible research.
K-Ras Signaling Pathway and Mechanism of this compound Action
Mutated K-Ras proteins are perpetually active, leading to the continuous stimulation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[6] These pathways are central to cell cycle progression, proliferation, and survival. This compound targets the initial step of K-Ras activation by preventing the GDP to GTP exchange, thus inhibiting the entire downstream signaling cascade.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. This information is crucial for designing experiments with appropriate concentration ranges.
| Parameter | Cell Line | K-Ras Mutation | Value | Reference |
| IC50 | Ba/F3 | G12C | 12.4 nM | [7] |
| IC50 | Ba/F3 | G12D | 1.3 nM | [7] |
Note: The provided IC50 values are from a single source and were determined in a specific cell line. These values should be used as a starting point, and it is highly recommended to perform dose-response experiments in the cell lines relevant to your research to determine the effective concentration range.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
K-Ras mutant and wild-type cell lines
-
Complete growth medium (specific to cell lines)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells in their recommended complete medium.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., from 0.1 nM to 10 µM) to generate a dose-response curve.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the treated plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K pathways, such as ERK and AKT.
Materials:
-
K-Ras mutant and wild-type cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., based on the IC50 from the viability assay) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High IC50 value in cell viability assay | Cell line is resistant to this compound. | Use a different cell line with a known sensitivity to K-Ras pathway inhibition. Verify the K-Ras mutation status of the cell line. |
| Incorrect drug concentration. | Verify the stock solution concentration and the dilution calculations. | |
| Weak or no signal in Western Blot | Low protein concentration. | Ensure accurate protein quantification and load a sufficient amount of protein. |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. | |
| Ineffective protein transfer. | Verify transfer efficiency using Ponceau S staining. |
Conclusion
This compound presents a promising tool for investigating the role of K-Ras in cancer biology. The provided application notes and protocols offer a framework for designing and executing experiments to evaluate the efficacy of this inhibitor. It is important to note that the provided protocols are starting points, and optimization of parameters such as drug concentration and incubation times will be necessary for specific cell lines and experimental conditions. Careful experimental design and data analysis will be crucial for obtaining reliable and reproducible results in the study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. KRAS Polyclonal Antibody (12063-1-AP) [thermofisher.com]
- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-Ras-IN-1 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein frequently mutated in a variety of human cancers, including pancreatic, colorectal, and lung cancer. These mutations lock the K-Ras protein in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream effector pathways, primarily the MAPK and PI3K/AKT signaling cascades.[1][2] Three-dimensional (3D) organoid culture systems, particularly patient-derived organoids (PDOs), have emerged as highly relevant preclinical models. They recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more accurate platform for drug screening and mechanistic studies compared to traditional 2D cell cultures.[3][4]
K-Ras-IN-1 is a potent and selective pan-inhibitor of KRAS, targeting multiple mutant isoforms. These application notes provide a comprehensive guide for utilizing this compound in 3D organoid culture systems to assess its efficacy and elucidate its mechanism of action.
Mechanism of Action
K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Oncogenic mutations impair the GTPase activity of K-Ras, leading to an accumulation of the active GTP-bound form. This results in the persistent activation of downstream signaling pathways that promote tumorigenesis.[2]
This compound is designed to interfere with the function of mutant K-Ras proteins. By inhibiting aberrant K-Ras activity, this compound effectively blocks the downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell growth and survival.[5][6]
Signaling Pathways
Mutant K-Ras activates several downstream pathways critical for cancer cell proliferation and survival. The two primary cascades are the MAPK and PI3K/AKT pathways.
Data Presentation
Disclaimer: The following quantitative data is representative of pan-KRAS inhibitors and is provided for illustrative purposes for this compound. Actual values for this compound should be determined experimentally.
Table 1: In Vitro IC50 Values of this compound in 3D Organoid Cultures
| Organoid Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| PDO-1 | Pancreatic Cancer | G12D | 15.5 |
| PDO-2 | Colorectal Cancer | G12V | 25.2 |
| PDO-3 | Lung Cancer | G12C | 18.9 |
| Organoid-WT | Normal Colon | Wild-Type | >10,000 |
Table 2: Effect of this compound on Organoid Size and Proliferation
| Organoid Line | This compound Conc. (nM) | Average Organoid Diameter (% of Control) | Proliferation (EdU+) (% of Control) |
| PDO-1 (G12D) | 20 | 45% | 30% |
| PDO-2 (G12V) | 30 | 55% | 40% |
| PDO-3 (G12C) | 20 | 50% | 35% |
| Organoid-WT | 1000 | 95% | 98% |
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing and maintaining PDO cultures from patient tumor tissue.
-
Tissue Acquisition and Digestion:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments using a gentle enzymatic dissociation cocktail (e.g., collagenase, dispase) at 37°C with agitation for 30-60 minutes.
-
Neutralize the enzymes with culture medium and filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Organoid Seeding:
-
Centrifuge the cell suspension and resuspend the pellet in a basement membrane matrix (e.g., Matrigel®).
-
Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
-
Organoid Culture:
-
Overlay the domes with a specialized organoid growth medium containing essential growth factors (e.g., EGF, Noggin, R-spondin) and small molecule inhibitors to maintain the stem cell niche.
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the culture medium every 2-3 days.
-
-
Organoid Passaging:
-
Mechanically or enzymatically dissociate mature organoids every 7-14 days.
-
Re-plate the organoid fragments in a fresh basement membrane matrix to expand the culture.
-
Protocol 2: Drug Treatment and Viability Assay in 3D Organoids
This protocol details the procedure for treating organoids with this compound and assessing cell viability.
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids and dissociate them into small fragments.
-
Resuspend the fragments in a basement membrane matrix at a predetermined density.
-
Seed 30-50 µL domes into a 96-well plate.
-
After solidification, add 100 µL of organoid growth medium to each well.
-
Culture for 3-4 days to allow organoids to reform.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid growth medium. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Equilibrate the 96-well plate and the viability assay reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Lyse the organoids by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Immunofluorescence Staining and Imaging of Organoids
This protocol allows for the visualization of treatment effects on organoid morphology and the expression of key proteins.
-
Organoid Fixation and Permeabilization:
-
Carefully remove the culture medium and wash the organoids with PBS.
-
Fix the organoids in 4% paraformaldehyde (PFA) for 20-30 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
Permeabilize the organoids with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 15-20 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the organoids with primary antibodies against proteins of interest (e.g., phospho-ERK, phospho-AKT, Ki67) overnight at 4°C.
-
Wash the organoids three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the stained organoids on a slide with an anti-fade mounting medium.
-
Image the organoids using a confocal microscope to analyze changes in protein expression and localization, as well as organoid morphology.
-
Conclusion
The use of this compound in 3D organoid culture systems provides a powerful platform for preclinical evaluation of this targeted therapy. The protocols outlined in these application notes offer a robust framework for assessing the efficacy of this compound and investigating its mechanism of action in a clinically relevant context. This approach can accelerate the development of novel therapeutic strategies for KRAS-mutant cancers.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huborganoids.nl [huborganoids.nl]
- 4. Kras in Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS mutation‐independent downregulation of MAPK/PI3K signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays of K-Ras Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various biochemical assays to characterize the activity of inhibitors targeting K-Ras, a critical oncogene in many cancers. The ambiguous term "K-Ras-IN-1" has been associated with multiple distinct chemical entities. This document clarifies and presents data and protocols for three such inhibitors to ensure accurate experimental design and data interpretation.
Introduction to K-Ras and its Inhibition
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are prevalent in numerous cancers, leading to a constitutively active protein that drives tumorigenesis.[2] The development of K-Ras inhibitors is a major focus in cancer therapy. Biochemical assays are essential tools for characterizing the potency and mechanism of action of these inhibitors. Key assays focus on:
-
Nucleotide Exchange: Measuring the inhibitor's effect on the exchange of GDP for GTP, a key step in K-Ras activation, often mediated by the Guanine Nucleotide Exchange Factor (GEF) SOS1.[2][3]
-
GTPase Activity: Assessing the inhibitor's impact on the intrinsic or GAP-stimulated hydrolysis of GTP to GDP, which inactivates K-Ras.
-
Protein-Protein Interactions: Determining if the inhibitor blocks the interaction of active, GTP-bound K-Ras with its downstream effectors, such as RAF kinases.[4]
This document details the biochemical characterization of three compounds associated with the "this compound" nomenclature.
Compound 1: this compound (MDK-3017)
-
CAS Number: 84783-01-7
-
Chemical Name: (2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione
-
Mechanism of Action: This inhibitor functions by occupying the binding site of the Son of sevenless (SOS1) protein on K-Ras, thereby preventing the SOS1-catalyzed exchange of GDP for GTP.[5] This locks K-Ras in its inactive, GDP-bound state.
Quantitative Data
| Target | Assay Type | IC50 (nM) | Cell Line |
| K-Ras (G12C) | Cell-based Proliferation | 12.4 | Ba/F3 |
| K-Ras (G12D) | Cell-based Proliferation | 1.3 | Ba/F3 |
| Data sourced from BOC Sciences.[] |
Biochemical Assays
The primary biochemical assay to characterize this compound (CAS 84783-01-7) is the SOS1-mediated Nucleotide Exchange Assay . This assay measures the rate of exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) for unlabeled GTP in the presence of the catalytic domain of SOS1 (SOScat). Inhibition of this process by this compound leads to a decrease in the rate of fluorescence change.
Experimental Protocol: SOS1-Mediated Nucleotide Exchange Assay (General Protocol)
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Purified recombinant K-Ras protein (wild-type or mutant)
-
Purified recombinant SOS1 catalytic domain (SOScat)
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP solution
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
This compound (CAS 84783-01-7) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare K-Ras-BODIPY-GDP complex: Incubate purified K-Ras with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 60 minutes at room temperature to allow for nucleotide loading.
-
Remove excess nucleotide: Use a desalting column to remove unbound BODIPY-FL-GDP.
-
Prepare inhibitor dilutions: Serially dilute this compound in DMSO and then into assay buffer to the desired final concentrations.
-
Set up the reaction: In a 384-well plate, add the following components in order:
-
Assay Buffer
-
This compound or DMSO (vehicle control)
-
K-Ras-BODIPY-GDP complex (final concentration ~50 nM)
-
SOScat (final concentration ~10 nM)
-
-
Initiate the exchange reaction: Add a saturating concentration of GTP (e.g., 1 mM final concentration) to all wells simultaneously using a multichannel pipette or automated dispenser.
-
Measure fluorescence: Immediately begin monitoring the decrease in fluorescence polarization or fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Compound 2: KRAS inhibitor-14
-
CAS Number: 2230873-78-4
-
Mechanism of Action: A potent and specific covalent inhibitor of the KRAS G12C mutant.[7][8]
Quantitative Data
| Target | Assay Type | IC50 (µM) | Cell Line |
| K-Ras G12C | Biochemical Inhibition | 0.249 | - |
| p-ERK | Cellular Inhibition | 1.12 | MIA PaCa-2 |
| p-ERK | Cellular Inhibition | >33.3 | A549 |
| Data sourced from MedChemExpress.[7][8] |
Another compound also referred to as KRAS G12C inhibitor 14 (CAS 2349393-95-7) has a reported IC50 of 18 nM.[9][10]
Biochemical Assays
The activity of KRAS inhibitor-14 is typically assessed using a direct K-Ras G12C binding assay or a SOS1-mediated nucleotide exchange assay specific for the G12C mutant. Additionally, its effect on downstream signaling can be measured by a p-ERK cellular assay .
Compound 3: ACA-14
-
Chemical Name: 2-hydroxy-5-{[(2-phenylcyclopropyl) carbonyl] amino} benzoic acid
-
Mechanism of Action: A pan-inhibitor that binds to a pocket near the switch regions of K-Ras in a nucleotide-independent manner. ACA-14 inhibits both the intrinsic and SOS1-mediated nucleotide exchange and disrupts the interaction of K-Ras with its effector, c-Raf.[11][12]
Quantitative Data
| Assay Type | Parameter | Value (µM) | K-Ras Form |
| Intrinsic Nucleotide Exchange | EC50 | 3.8 ± 0.6 | Wild-type |
| SOS-mediated Nucleotide Exchange | EC50 | 2.1 ± 0.4 | Wild-type |
| K-Ras-c-Raf-RBD Interaction | Kd (without ACA-14) | 6.14 ± 1.86 | Wild-type |
| K-Ras-c-Raf-RBD Interaction | Kd (with 20 µM ACA-14) | 1.15 ± 0.09 | Wild-type |
| Data sourced from ACS Bio & Med Chem Au.[11][12] |
Experimental Protocol: K-Ras/c-Raf-RBD Interaction Assay (Fluorescence Polarization)
This protocol is adapted from the characterization of ACA-14.[12]
Materials:
-
Purified recombinant K-Ras protein (loaded with a non-hydrolyzable GTP analog, e.g., GTPγS)
-
BODIPY-GTPγS
-
Purified recombinant GST-tagged c-Raf Ras-Binding Domain (RBD)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
ACA-14 dissolved in DMSO
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare BODIPY-GTPγS-loaded K-Ras: Incubate purified K-Ras with a 10-fold molar excess of BODIPY-GTPγS in the presence of 10 mM EDTA for 2 hours at room temperature. Stop the reaction by adding 20 mM MgCl₂.
-
Remove excess nucleotide: Use a desalting column to remove unbound BODIPY-GTPγS.
-
Prepare inhibitor and protein dilutions: Serially dilute ACA-14 and GST-c-Raf-RBD to the desired concentrations in assay buffer.
-
Set up the binding reaction: In a 384-well plate, add:
-
Assay Buffer
-
ACA-14 or DMSO (vehicle control)
-
BODIPY-GTPγS-loaded K-Ras (final concentration ~0.5 µM)
-
Varying concentrations of GST-c-Raf-RBD
-
-
Incubate: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure Fluorescence Polarization: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the GST-c-Raf-RBD concentration. Fit the data to a binding curve to determine the dissociation constant (Kd) in the presence and absence of the inhibitor.
Visualizations
Caption: K-Ras Signaling Pathway.
Caption: Nucleotide Exchange Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KRAS G12C inhibitor 14 | Ras | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing K-Ras-IN-1 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of K-Ras-IN-1 for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a targeted small molecule inhibitor that specifically binds to mutated K-Ras proteins, such as those with the G12C or G12D mutations.[1][2] The K-Ras protein acts as a molecular switch in cellular signaling pathways that control cell growth and division.[1][3] Mutations in the KRAS gene can lock the protein in a perpetually "on" state, leading to uncontrolled cell proliferation, a hallmark of cancer.[1][2] this compound covalently binds to the mutant cysteine residue in K-Ras G12C or occupies the binding pocket in other mutants, locking the protein in an inactive, GDP-bound state.[1][2] This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting the growth of cancer cells harboring these mutations.[2][4]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. A good starting point is to perform a dose-response experiment with a wide range of concentrations.[5][6] This range should ideally span several orders of magnitude, from low nanomolar (nM) to high micromolar (µM), to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50). For K-Ras inhibitors, IC50 values can range from as low as 5 nM to over 1 µM in different cell lines.[7][8]
Q3: How can I minimize solvent toxicity in my experiments?
This compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells and confound the results of a cell viability assay. To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%, and ideally at 0.1% or lower.[2][5] It is crucial to include a vehicle control in your experimental setup. This control should contain the same final concentration of the solvent as the highest concentration of this compound used in the experiment.[5]
Q4: How long should I incubate the cells with this compound?
The incubation time for this compound in a cell viability assay is a critical parameter that may require optimization. A common incubation period for assessing the anti-proliferative effects of small molecule inhibitors is 72 hours.[2][9] However, some protocols suggest incubation for up to 120 hours.[7] The optimal duration can depend on the cell line's doubling time and the specific research question. Shorter incubation times might be sufficient to observe effects on signaling pathways, while longer exposures are typically needed to assess impacts on cell proliferation and viability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death in all treated wells, including low concentrations. | 1. Inhibitor concentration is too high: The starting concentration range may be too high for the specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.[5] 3. Prolonged exposure: The incubation time with the inhibitor may be too long for the cell line. | 1. Perform a dose-response curve with a wider range of concentrations, starting from a much lower concentration (e.g., in the picomolar or low nanomolar range).[5] 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to assess its effect.[5] 3. Reduce the incubation time and perform a time-course experiment to find the optimal duration. |
| Inconsistent results or lack of this compound activity. | 1. Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Incorrect timing of inhibitor addition: Adding the inhibitor at an inappropriate time during cell growth can affect the results. 3. Cell line resistance: The cell line used may not have the specific K-Ras mutation targeted by the inhibitor or may have intrinsic resistance mechanisms. | 1. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[5] 2. Standardize the timing of inhibitor addition, typically after cells have adhered and are in the logarithmic growth phase. 3. Verify the K-Ras mutation status of your cell line. Consider that some cell lines are inherently resistant to K-Ras inhibitors.[10] |
| High background signal in the cell viability assay. | 1. Contamination: Bacterial or fungal contamination can interfere with the assay readout. 2. Reagent issues: The assay reagents may be expired or improperly prepared. 3. Chemical interference: The inhibitor itself may interfere with the assay chemistry.[11] | 1. Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. 2. Use fresh, properly stored assay reagents. 3. Run a control without cells, containing only medium, the inhibitor, and the assay reagent to check for direct chemical reactions.[11] |
| Low or no signal in the assay. | 1. Low cell seeding density: An insufficient number of cells were seeded at the beginning of the experiment.[12] 2. Incorrect assay for the cell type: The chosen viability assay may not be suitable for the specific cell line.[13] | 1. Optimize the cell seeding density to ensure a sufficient number of viable cells at the end of the experiment for a robust signal.[12] 2. Consider trying an alternative cell viability assay (e.g., switching from a metabolic-based assay like MTT to an ATP-based assay like CellTiter-Glo).[13] |
Experimental Protocols
Detailed Methodology for Optimizing this compound Concentration using an MTT Assay
This protocol outlines a standard procedure for determining the IC50 of this compound in a cancer cell line with a relevant K-Ras mutation.
Materials:
-
This compound
-
Cancer cell line with a known K-Ras mutation (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring cell viability is greater than 90%.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells per well) in 100 µL of culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (<0.5%).[2]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-cell control (medium only for background subtraction).[5]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[11]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Quantitative Data Summary
The following table summarizes representative IC50 values for various K-Ras inhibitors in different cancer cell lines. This data can serve as a reference for establishing an appropriate concentration range for this compound in your experiments.
| Inhibitor | Target Mutation | Cell Line | Cancer Type | IC50 (nM) |
| 143D | KRAS G12C | MIA PaCa-2 | Pancreatic Cancer | 5 |
| 143D | KRAS G12C | NCI-H358 | Non-Small Cell Lung Cancer | ~10 |
| 143D | KRAS G12C | NCI-H1373 | Non-Small Cell Lung Cancer | ~67 |
| Adagrasib (MRTX849) | KRAS G12C | MIA PaCa-2 | Pancreatic Cancer | 5 |
| Adagrasib (MRTX849) | KRAS G12C | NCI-H358 | Non-Small Cell Lung Cancer | 10 |
| Sotorasib (AMG-510) | KRAS G12C | NCI-H358 | Non-Small Cell Lung Cancer | ~400 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.[7][8][10]
Visualizations
Caption: K-Ras signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for optimizing this compound concentration in a cell viability assay.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. KRAS - Wikipedia [en.wikipedia.org]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
troubleshooting K-Ras-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the K-Ras inhibitor, K-Ras-IN-1. This guide addresses common challenges, with a focus on overcoming insolubility issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of K-Ras.[1][2] It functions by binding to a hydrophobic pocket on K-Ras, a site occupied by Tyr-71 in the unbound protein structure.[2][3] This interaction prevents the binding of Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor, to K-Ras.[1] Consequently, this compound inhibits the SOS-mediated exchange of GDP for GTP, which is a critical step for K-Ras activation.[1] By locking K-Ras in its inactive, GDP-bound state, this compound effectively blocks downstream signaling pathways.[1]
Q2: In which solvents is this compound soluble?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2][3][4] It is also reported to be soluble in ethanol. For in vivo studies, specific formulations using a combination of solvents and surfactants are necessary to achieve solubility and bioavailability.[1][2][4]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO.[5] To do so, weigh the desired amount of the compound and add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or higher). Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if precipitation is observed.[1]
Q4: How should I store this compound stock solutions?
To maintain the stability and activity of this compound, it is crucial to store stock solutions properly. Aliquot the high-concentration DMSO stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month).[5] When ready to use, thaw an aliquot quickly and keep it on ice during the experiment.
Troubleshooting this compound Insolubility
Insolubility is a common challenge encountered when working with hydrophobic kinase inhibitors like this compound. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Problem 1: this compound powder does not dissolve in DMSO.
-
Possible Cause: The compound may not be fully dissolving due to insufficient mixing or the use of hydrated DMSO.
-
Solution:
-
Ensure you are using high-purity, anhydrous DMSO, as moisture can reduce solubility.[5]
-
Vortex the solution vigorously for at least 2 minutes.
-
If the solution remains cloudy, briefly sonicate the vial in a water bath.[4]
-
Gentle warming of the solution in a 37°C water bath for 5-10 minutes can also help facilitate dissolution.[1]
-
Problem 2: Precipitation occurs when diluting the DMSO stock solution into aqueous buffers or cell culture media.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded upon dilution.
-
Solution:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of this compound in your experiment.
-
Use a Co-solvent: Maintain a small percentage of DMSO in your final working solution (typically 0.1-0.5%). However, it is crucial to include a vehicle control (media with the same percentage of DMSO) in your experiments to account for any solvent effects.
-
Incorporate a Surfactant: For in vitro assays, adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer can help to keep the compound in solution.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
-
Pre-warm the Medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Problem 3: Inconsistent results in cell-based assays.
-
Possible Cause: Incomplete dissolution or precipitation of this compound is leading to an inaccurate effective concentration of the inhibitor.
-
Solution:
-
Visual Inspection: Before and after adding the inhibitor to your assay plates, visually inspect the wells for any signs of precipitation.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the frozen stock solution for each experiment to avoid issues with compound stability in aqueous solutions.
-
Solubility Test: Perform a preliminary solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound under your experimental conditions.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 28 mg/mL | [3][4] |
| DMSO | 41 mg/mL (197.79 mM) | |
| Ethanol | 41 mg/mL | |
| Water | Insoluble |
Table 2: In Vivo Formulations for this compound
| Formulation Components | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.06 mM) | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.06 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.06 mM) | [1][2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using this compound
This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines harboring K-Ras mutations (e.g., A549, HCT116).
Materials:
-
K-Ras mutant cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multimode plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a multimode plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and calculate the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of K-Ras Downstream Signaling
This protocol outlines a method to assess the effect of this compound on the phosphorylation of downstream effectors in the K-Ras signaling pathway, such as ERK and AKT.
Materials:
-
K-Ras mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Caption: K-Ras signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound insolubility issues.
References
K-Ras-IN-1 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using K-Ras-IN-1. The information is intended for scientists and drug development professionals to anticipate and address potential challenges in their experiments.
Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. Therefore, this guide also incorporates data from other well-characterized K-Ras inhibitors to provide a comprehensive and practical resource. This approach allows for a broader understanding of potential experimental outcomes and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a K-Ras inhibitor that functions by binding to a hydrophobic pocket in the K-Ras protein.[][2][3] This binding site is normally occupied by the amino acid Tyr-71 in the unbound (apo) protein structure.[][3] By occupying this pocket, this compound is thought to interfere with the interaction between K-Ras and the Son of Sevenless (SOS) protein, which is a guanine (B1146940) nucleotide exchange factor (GEF).[2][4] This interference inhibits the SOS-catalyzed exchange of GDP for GTP, a critical step in K-Ras activation.[2][4]
Q2: What is the reported potency of this compound against mutant K-Ras?
A2: In the Ba/F3 cell line, this compound has been reported to have an IC50 of 12.4 nM against the K-Ras G12C mutant and 1.3 nM against the K-Ras G12D mutant.[]
Q3: Is this compound a covalent inhibitor?
A3: Based on its chemical structure and available descriptions, this compound is not a covalent inhibitor. Covalent K-Ras inhibitors, such as sotorasib (B605408) and adagrasib, typically contain a reactive electrophilic group (like an acrylamide) that forms a permanent bond with a cysteine residue on the target protein.[5] The structure of this compound does not feature such a group.
Q4: What are the known off-target effects of this compound?
A4: At present, a comprehensive public kinome scan or selectivity profile for this compound is not available. However, like many small molecule inhibitors, it is possible that this compound may have off-target activities. For other classes of kinase inhibitors, off-target effects are common and can lead to unexpected cellular phenotypes or toxicity.[6][7] Researchers should consider performing their own selectivity profiling to understand the specific off-target interactions of this compound in their experimental systems.
Q5: How can I assess the on-target engagement of this compound in my cells?
A5: Several methods can be used to measure the direct binding of this compound to K-Ras within cells. A cellular thermal shift assay (CETSA) is a common technique to confirm target engagement. This method assesses the thermal stability of a protein in the presence and absence of a ligand; binding of the inhibitor typically stabilizes the protein, leading to a higher melting temperature. Another approach is to use a NanoBRET assay, which measures protein-protein interactions or target engagement in live cells using bioluminescence resonance energy transfer.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of downstream K-Ras signaling (e.g., p-ERK, p-AKT) after treating my cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Low On-Target Potency in Your Cell Line | Confirm the K-Ras mutation status of your cell line. The potency of this compound may vary between different K-Ras mutants and cellular backgrounds. Perform a dose-response experiment to determine the IC50 for inhibition of proliferation and downstream signaling in your specific cell line. |
| Poor Compound Stability or Cellular Permeability | Ensure the compound is fully dissolved and has not precipitated. Prepare fresh solutions for each experiment. If cellular permeability is a concern, consider using a different formulation or performing in vitro assays with purified proteins. |
| Rapid Drug Efflux | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help to investigate this possibility, although this may introduce its own off-target effects. |
| Activation of Bypass Signaling Pathways | Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that bypass the inhibited node.[8] For example, upregulation of receptor tyrosine kinases (RTKs) like EGFR or MET can reactivate the MAPK and/or PI3K-AKT pathways.[8][9] |
Problem 2: I am observing unexpected cellular phenotypes or toxicity that may be due to off-target effects.
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases or Proteins | Without a specific kinome scan for this compound, it is difficult to predict its off-targets. However, other K-Ras inhibitors have shown off-target activities. To identify potential off-targets, you can perform a kinome scan using a service provider or an in-house platform. Alternatively, proteomic approaches like chemical proteomics can identify protein targets in an unbiased manner. |
| Compound-Specific Toxicity | The observed toxicity may be independent of K-Ras inhibition. To test this, you can use a structurally related but inactive analog of this compound as a negative control. If the toxicity persists with the inactive analog, it is likely an off-target effect. |
| Mitigation of Off-Target Effects | Once an off-target is identified, you can try to mitigate its effects. This can involve using a lower concentration of this compound in combination with another targeted agent to achieve a synergistic on-target effect while minimizing off-target engagement. For example, if an off-target kinase is identified, co-treatment with a selective inhibitor for that kinase could rescue the phenotype. |
Quantitative Data
Table 1: On-Target Potency of this compound
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | K-Ras G12C | Cell-based | Ba/F3 | 12.4 | [] |
| This compound | K-Ras G12D | Cell-based | Ba/F3 | 1.3 | [] |
Experimental Protocols & Workflows
K-Ras Signaling Pathway
This diagram illustrates the central role of K-Ras in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Off-Target Effects
This workflow outlines the steps to identify and validate potential off-target effects of a K-Ras inhibitor.
Caption: Workflow for identifying and validating off-target effects.
Troubleshooting Logic for Decreased Inhibitor Efficacy
This diagram provides a logical flow for troubleshooting experiments where the efficacy of this compound decreases over time.
Caption: Troubleshooting logic for reduced inhibitor efficacy over time.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
improving K-Ras-IN-1 stability in culture media
Welcome to the technical support center for K-Ras-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing its stability in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly those related to its stability and activity.
Q1: I am observing lower-than-expected potency or inconsistent results with this compound in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent results or a loss of potency can often be attributed to the degradation of the compound in cell culture media. Small molecule inhibitors can be unstable in aqueous solutions at 37°C.
Possible Causes and Solutions:
-
Inherent Instability: The chemical structure of this compound may be susceptible to hydrolysis or other forms of degradation at physiological temperature and pH.
-
Solution: It is crucial to determine the half-life of this compound in your specific cell culture medium. We recommend conducting a stability study using HPLC or LC-MS to quantify the amount of intact compound over the time course of your experiment. See the detailed protocol below.
-
-
Media Components: Certain components in the culture media, such as amino acids or vitamins, could react with this compound.
-
Solution: Test the stability of this compound in a simpler buffer system, like PBS, to assess its baseline aqueous stability. You can also compare its stability in different types of culture media if you have the option.
-
-
Serum Interactions: Proteins in fetal bovine serum (FBS) can sometimes bind to and either stabilize or destabilize small molecules.
-
Solution: Perform your stability assessment in media with and without FBS to understand its effect on this compound.
-
-
Frequent Media Changes: If this compound is found to be unstable, consider more frequent media changes with freshly prepared inhibitor to maintain a more consistent concentration.
Q2: My this compound stock solution in DMSO appears to have precipitated. What should I do?
A2: Precipitation of the stock solution can lead to inaccurate dosing. This compound is soluble in DMSO at concentrations of at least 28 mg/mL.[][2]
Possible Causes and Solutions:
-
Improper Storage: Stock solutions should be stored at -80°C for long-term stability (up to one year) and aliquoted to avoid repeated freeze-thaw cycles.[3] For short-term storage (up to one month), -20°C is acceptable.[3]
-
Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
Solution: Use high-quality, anhydrous DMSO and ensure the vial is tightly sealed.[3] If you suspect water contamination, use a fresh vial of DMSO.
-
-
Dissolution Issues: To aid dissolution, gentle warming and vortexing or sonication may be necessary.[2]
-
Solution: When preparing working solutions, add the DMSO stock to the aqueous buffer or media while vortexing to ensure rapid dispersion and prevent precipitation.[4]
-
Q3: I am not observing complete inhibition of downstream K-Ras signaling (e.g., p-ERK levels) even at high concentrations of this compound. What could be the reason?
A3: Incomplete pathway inhibition can be due to several factors, including compound instability or cellular resistance mechanisms.
Possible Causes and Solutions:
-
Compound Degradation: As mentioned in Q1, if this compound degrades over the course of the experiment, its effective concentration will decrease, leading to incomplete inhibition.
-
Solution: Assess the stability of this compound in your experimental setup and adjust the dosing regimen accordingly.
-
-
Feedback Reactivation: Inhibition of the K-Ras pathway can sometimes trigger feedback loops that reactivate upstream signaling, leading to a rebound in downstream effectors like p-ERK.
-
Solution: Perform a time-course western blot analysis to observe the kinetics of pathway inhibition. Collect lysates at various time points (e.g., 2, 6, 24 hours) after treatment to check for pathway reactivation.
-
-
Cellular Context: The specific genetic background of your cell line can influence its dependence on K-Ras signaling and its response to inhibitors.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent and storage condition for this compound?
A: this compound should be dissolved in DMSO to prepare a concentrated stock solution.[][2][3] For long-term storage, aliquots of the stock solution should be kept at -80°C for up to one year.[3] For short-term use, storage at -20°C for up to one month is also an option.[3] The powder form can be stored at -20°C for up to three years.[2]
Q: How do I prepare working solutions of this compound in culture media?
A: To prepare a working solution, dilute the DMSO stock solution into your cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and prevent the compound from precipitating.[4] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q: Is this compound light-sensitive?
A: While specific data on the light sensitivity of this compound is not available, it is good practice to protect all small molecule inhibitors from light, especially during long-term storage and during experiments.[4] Store stock solutions in amber vials or tubes wrapped in foil.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 28 mg/mL | [][2] |
| Molecular Weight | 207.29 g/mol | [3] |
| Storage Condition | Duration | Source |
| Powder at -20°C | 3 years | [2] |
| In solvent at -80°C | 1 year | [3] |
| In solvent at -20°C | 1 month | [3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without FBS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (24-well or 48-well)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a stable compound with similar properties to this compound)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in your cell culture medium to a final concentration of 10 µM. Prepare separate working solutions for media with and without FBS.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media + 10% FBS, serum-free media).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.
-
The 0-hour time point should be collected immediately after adding the working solution to the plate.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor the mass-to-charge ratio (m/z) for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data by setting the average peak area ratio at time 0 as 100%.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and calculate its half-life (t½) in the culture medium.
-
Visualizations
K-Ras Signaling Pathway
Caption: Simplified K-Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: Managing K-Ras-IN-1 Toxicity in Preclinical Animal Studies
Disclaimer: The information provided in this technical support center is intended for guidance in preclinical research settings for a hypothetical KRAS inhibitor, "K-Ras-IN-1." The toxicity profile and management strategies for any specific investigational compound should be rigorously evaluated on a case-by-case basis. The data and protocols presented here are synthesized from publicly available information on various KRAS inhibitors and should be adapted and validated for your specific molecule and animal models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for K-Ras inhibitors like this compound?
A1: K-Ras inhibitors are a class of targeted therapies designed to specifically block the function of mutated K-Ras proteins, which are common drivers in many cancers.[1] These inhibitors typically work by binding to the K-Ras protein, often in a specific mutant form (e.g., G12C), and locking it in an inactive state. This prevents the downstream signaling that promotes cancer cell growth and survival.[2]
Q2: What are the common toxicities observed with K-Ras inhibitors in animal studies?
A2: While specific toxicity profiles vary between compounds, common adverse effects observed in preclinical studies with K-Ras inhibitors include:
-
Gastrointestinal (GI) Toxicity: This can manifest as diarrhea, nausea, vomiting, and weight loss.[3]
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST) have been reported, indicating potential liver damage.[4]
-
General Malaise: Animals may show signs of reduced activity, changes in posture, or rough fur texture.[3]
-
Hematological Toxicities: Although less common, some targeted therapies can lead to changes in blood cell counts.[3]
Q3: How can I establish the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A3: Determining the MTD is a critical first step in any in vivo efficacy study. A typical approach involves a dose-escalation study where groups of animals are treated with increasing doses of the compound. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.[5] Close monitoring of clinical signs is essential throughout the study.
Q4: What are the key considerations for formulating this compound for in vivo administration?
A4: Many small molecule inhibitors, including those targeting K-Ras, have poor aqueous solubility. A common strategy for in vivo studies is to use a co-solvent-based formulation. A typical vehicle might consist of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[6] The final formulation should be optimized to ensure the compound is fully dissolved and stable, and the vehicle itself should be tested for any intrinsic toxicity.
Troubleshooting Guides
Issue 1: Severe Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Possible Causes:
-
On-target effects in GI tissues.
-
Off-target kinase inhibition.
-
Formulation or vehicle-related issues.
Troubleshooting Steps:
-
Dose Reduction/Interruption: If significant weight loss (>15%) or severe diarrhea is observed, consider reducing the dose or implementing a treatment holiday (e.g., 5 days on, 2 days off).[3]
-
Supportive Care: Ensure animals have easy access to hydration (e.g., hydrogel packs) and palatable, high-calorie food supplements to counteract dehydration and weight loss.[3]
-
Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation components.
-
Route of Administration: If using oral gavage, ensure proper technique to avoid stress and esophageal injury. Consider alternative routes like intraperitoneal (i.p.) injection if oral administration is problematic, though this may alter the pharmacokinetic profile.
-
Prophylactic Co-medication: In some cases, co-administration of anti-diarrheal agents may be considered, but potential drug-drug interactions must be evaluated.
Issue 2: Elevated Liver Enzymes (Hepatotoxicity)
Possible Causes:
-
Drug-induced liver injury (DILI).
-
Metabolism of the compound into toxic byproducts.
Troubleshooting Steps:
-
Monitoring: At the end of the study (or at interim points for longer studies), collect blood for serum chemistry analysis to measure ALT and AST levels.
-
Histopathology: Collect liver tissue at necropsy for histopathological examination to assess for any cellular damage, inflammation, or necrosis.
-
Dose-Response Evaluation: Assess if the hepatotoxicity is dose-dependent. A lower dose may maintain efficacy while minimizing liver damage.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to understand the exposure levels of this compound in the plasma and liver. High liver accumulation could be a contributing factor.
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol describes the preparation of a standard vehicle for oral gavage administration of a hydrophobic compound in mice.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle heating or sonication may be necessary to fully dissolve the compound.
-
Calculate Required Volumes: Based on the desired final dosing concentration and the vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), calculate the volume of each component.
-
Prepare the Dosing Solution: a. Start with the calculated volume of the concentrated stock solution in DMSO. b. Add the calculated volume of PEG300 and mix thoroughly. c. Add the calculated volume of Tween 80 and mix thoroughly. d. Finally, add the sterile saline or PBS to the desired final volume and mix until a clear solution is formed.
Table 1: Example Formulation Composition
| Component | Percentage (%) | Purpose |
| DMSO | 5 - 10 | Solubilizing agent |
| PEG300 | 30 - 40 | Co-solvent and viscosity enhancer |
| Tween 80 | 5 | Surfactant to improve solubility and stability |
| Saline or PBS | 45 - 60 | Diluent to achieve final volume and tonicity |
Data synthesized from Benchchem application notes.[6]
Protocol 2: Xenograft Efficacy and Tolerability Study
This protocol outlines a general workflow for assessing the anti-tumor activity and tolerability of this compound in a subcutaneous xenograft mouse model.[3]
Procedure:
-
Cell Culture and Implantation: Culture human cancer cells with a relevant K-Ras mutation (e.g., HCT116 with KRAS G13D) under standard sterile conditions. Harvest cells and implant them subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer the formulated this compound or vehicle control according to the planned schedule (e.g., once daily by oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint and Analysis: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., pharmacodynamics, histopathology).
Table 2: Key Parameters for Tolerability Assessment
| Parameter | Measurement Frequency | Acceptable Limit (General Guideline) |
| Body Weight Change | 2-3 times per week | < 20% loss from baseline |
| Tumor Volume | 2-3 times per week | Model-dependent |
| Clinical Signs | Daily | Absence of severe distress |
Visualizations
Caption: K-Ras signaling pathway and the point of intervention for this compound.
Caption: Workflow for troubleshooting toxicity in animal studies.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Investigating Acquired Resistance to K-Ras-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to K-Ras-IN-1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the sensitivity of our cancer cell line to this compound over time, as indicated by a rightward shift in the IC50 curve. What are the potential causes?
A1: This is a common observation and typically indicates the development of acquired resistance. Cancer cells can employ various strategies to overcome the inhibitory effects of KRAS inhibitors.[1][2] The most common mechanisms fall into two main categories:
-
On-target resistance: This involves genetic alterations in the KRAS gene itself, preventing the inhibitor from binding effectively. This can include secondary mutations in the drug-binding pocket.[3][4]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS signaling to drive cell proliferation and survival.[2][3][4]
Q2: What are the specific "on-target" mutations in KRAS that can confer resistance to inhibitors like this compound?
A2: While specific data for this compound is emerging, studies on other covalent KRAS G12C inhibitors have identified several secondary mutations within the KRAS gene that lead to resistance. These mutations can interfere with drug binding to the cysteine at position 12 or alter the conformation of the switch-II pocket.[3][5][6] Examples of such mutations identified in patients who developed resistance to KRAS G12C inhibitors include:
-
Mutations at the G12 residue (e.g., G12D, G12R, G12V, G12W)[4][5]
-
Mutations at other sites like G13D, Q61H, R68S, H95D/Q/R, and Y96C[4][5][6]
Q3: What are the major "off-target" mechanisms or bypass pathways that cells might activate to become resistant to this compound?
A3: Cells can activate a variety of signaling pathways to circumvent the effects of KRAS inhibition. A primary mechanism is the reactivation of the MAPK pathway, despite the presence of the inhibitor.[2][8] Other key bypass pathways include:
-
Reactivation of upstream signaling: This can involve amplification or activating mutations of receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET.[3][7][9]
-
Activation of parallel pathways: The PI3K/AKT/mTOR pathway is a common escape route.[10][11][12][13]
-
Mutations in downstream effectors: Activating mutations in genes downstream of KRAS, such as NRAS, BRAF, and MAP2K1 (MEK1), can also drive resistance.[3][4][5]
-
Loss of tumor suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN have been observed.[4][5]
-
Histologic transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell viability assays.
| Potential Cause | Suggested Action |
| Cell Line Instability | Ensure you are using cells within a consistent and low passage number range. Cell lines can change their characteristics over time in culture. Perform regular cell line authentication via short tandem repeat (STR) profiling.[14] |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the inhibitor is stored correctly, protected from light and repeated freeze-thaw cycles.[14] |
| Assay Variability | Standardize your cell seeding density and the incubation time for the assay. Different viability assays (e.g., MTT, CellTiter-Glo) can yield different results, so consistency is key.[14][15] |
| Media and Supplements | Use the same batch of media, serum, and other supplements for all related experiments to minimize variability.[14] |
Problem 2: Western blot analysis shows incomplete inhibition of downstream signaling (e.g., p-ERK) even at high concentrations of this compound.
| Potential Cause | Suggested Action |
| Rapid Pathway Reactivation | Cancer cells can exhibit adaptive resistance where the MAPK pathway rebounds after initial suppression.[2] Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to observe the dynamics of pathway inhibition and reactivation.[2] |
| Suboptimal Antibody | Optimize the primary antibody concentration and ensure it is specific and validated for the target protein.[14] |
| Insufficient Protein Loading | Ensure equal protein loading across all lanes by performing a total protein stain or using a reliable housekeeping protein for normalization.[14] |
| Phosphatase Activity | Always use fresh lysis buffer supplemented with phosphatase inhibitors to prevent dephosphorylation of your target proteins during sample preparation.[14] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the inhibitor.[16][17]
-
Initial Seeding: Plate the parental cancer cell line at a low density in a suitable culture dish.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the experimentally determined IC50.[1]
-
Monitoring: Closely monitor the cells for viability and confluence. Initially, a significant number of cells will die.
-
Dose Escalation: Once the surviving cells reach approximately 80% confluence, passage them and increase the concentration of this compound by 1.5- to 2-fold.[16]
-
Repeat: Continue this process of dose escalation with each passage. If widespread cell death occurs, reduce the fold-increase in drug concentration.[16]
-
Cryopreservation: It is crucial to freeze down vials of cells at each stage of resistance development.[18]
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cells. A significant increase in IC50 (e.g., 3- to 10-fold or higher) indicates the development of resistance.[16]
Protocol 2: Western Blotting for Pathway Analysis
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the KRAS signaling pathway.[1][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1][14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][14]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][14]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[1]
Visualizations
Caption: Canonical KRAS signaling pathway and the mechanism of this compound action.
Caption: Overview of on-target and off-target resistance mechanisms to this compound.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance [mdpi.com]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing K-Ras-IN-1 Potency in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-Ras-IN-1, a pan-K-Ras inhibitor that functions by disrupting the K-Ras/SOS1 interaction. This guide focuses on strategies to enhance its potency in resistant cell lines.
Mechanism of Action: this compound
This compound is an inhibitor of K-Ras that occupies the binding site of the guanine (B1146940) nucleotide exchange factor Son of sevenless (SOS1). This prevents the interaction between SOS1 and K-Ras, thereby inhibiting the exchange of GDP for GTP and locking K-Ras in its inactive state. This compound has been shown to bind to wild-type K-Ras as well as mutant forms such as G12D and G12V.[1] One study reported IC50 values of 1.3 nM for KRAS G12D and 12.4 nM for KRAS G12C in Ba/F3 cells.[2]
K-Ras Signaling Pathway and Points of Intervention
The following diagram illustrates the K-Ras signaling pathway and highlights potential targets for combination therapies to overcome resistance to this compound.
References
minimizing variability in K-Ras-IN-1 experimental results
Welcome to the technical support center for K-Ras-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results obtained using the K-Ras inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of K-Ras that functions by disrupting the interaction between K-Ras and Son of sevenless (Sos), a guanine (B1146940) nucleotide exchange factor (GEF). It achieves this by binding to a hydrophobic pocket on K-Ras, which prevents the Sos-catalyzed exchange of GDP for GTP. This action locks K-Ras in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways.
Q2: In which solvents should I dissolve and store this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a stock solution in 100% DMSO (e.g., 10-20 mM), aliquot it into single-use vials, and store at -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, fresh dilutions should be made from the stock solution into the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a non-toxic level, typically below 0.5%.[1]
Q3: What are the common sources of variability in experiments using this compound?
A3: Variability in experimental results with this compound can arise from several factors, including:
-
Compound Stability: The stability of this compound in aqueous solutions like cell culture media can be limited. It is advisable to prepare fresh dilutions for each experiment.
-
Cell Line Heterogeneity: Different cancer cell lines, even with the same K-Ras mutation, can exhibit varying sensitivity to the inhibitor due to their unique genetic backgrounds and expression levels of other signaling proteins.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent potency of the inhibitor.
-
Assay-Specific Parameters: The choice of experimental assay (e.g., biochemical vs. cell-based) and its specific parameters can lead to different results.[2]
Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?
A4: Inconsistent results in cell viability assays can be due to several factors. Ensure that your cell seeding density is consistent across all wells and plates. Variations in cell number can significantly impact the final readout. Also, check the confluency of your cells at the time of treatment, as this can affect their response to the inhibitor. Finally, confirm the accuracy of your serial dilutions of this compound and ensure that the final DMSO concentration is the same in all wells, including the vehicle control.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Confirm target engagement within the cell. Perform a Western blot to assess the phosphorylation status of downstream effectors like ERK (p-ERK). A lack of reduction in p-ERK suggests the compound may not be reaching its intracellular target. |
| High Intracellular GTP Levels | The high concentration of GTP within cells can outcompete the inhibitor for binding to K-Ras. Consider using serum starvation prior to and during the initial phase of inhibitor treatment to reduce the levels of active, GTP-bound K-Ras. |
| Rapid Compound Degradation | Prepare fresh dilutions of this compound in media for each experiment. If possible, perform a time-course experiment to assess how quickly the compound's effect diminishes over time. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms, such as mutations in downstream signaling components or upregulation of bypass pathways. Use a well-characterized sensitive cell line as a positive control. |
| Efflux Pump Activity | Some cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell. Consider co-treatment with an efflux pump inhibitor to test this possibility. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media.[3] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of cells, media, and inhibitor solutions. |
| Compound Precipitation | Visually inspect the media containing the diluted inhibitor for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your dilution scheme or consider using a different solvent system if compatible with your assay. |
Quantitative Data
While specific IC50 values for this compound are not extensively published across a wide range of cell lines, the following table provides a summary of IC50 values for other relevant K-Ras inhibitors in key pancreatic, colon, and lung cancer cell lines to serve as a reference. It is crucial to determine the IC50 of this compound empirically in your specific cell line of interest.
Table 1: Reference IC50 Values for K-Ras Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Mutation | Reference Compound | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | G12C | Sotorasib | ~0.009[4] |
| MRTX1133 | 3D culture: 0.00042 - 0.0048 | |||
| BI-2852 | ~1[5] | |||
| BAY-293 | ~1[5] | |||
| PANC-1 | Pancreatic | G12D | Trametinib | Ineffective[6] |
| BI-2852 | ~1[5] | |||
| BAY-293 | ~1[5] | |||
| HCT116 | Colon | G13D | Icmt-IN-7 | 0.3[7] |
| 5-FU | 12.36 ± 2.26 | |||
| SW480 | Colon | G12V | 5-FU | 84.81 ± 11.91 |
| A549 | Lung | G12S | Deltarasin | 5.29 ± 0.07[8] |
| U0126 | Dose-dependent pERK inhibition[9] | |||
| NCI-H358 | Lung | G12C | Sotorasib | ~0.006[4] |
| MRTX-1257 | 0.1 - 356 nM (range across 13 lines)[10] | |||
| AMG-510 | 0.3 - 2534 nM (range across 13 lines)[10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
KRAS mutant cancer cell line (e.g., MIA PaCa-2, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
-
MTT Assay:
-
Data Acquisition:
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is for assessing the inhibition of the K-Ras downstream signaling pathway by measuring the levels of phosphorylated ERK.
Materials:
-
This compound
-
KRAS mutant cancer cell line
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.[12]
-
Pre-treat cells with a dose range of this compound for 1-2 hours.[12] Include a vehicle control.
-
Stimulate cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for 5-15 minutes to induce ERK phosphorylation.[12]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.
-
Quantify the band intensities for p-ERK and total-ERK. Normalize the p-ERK signal to the total-ERK signal.
-
Visualizations
Caption: K-Ras Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Targeting KRAS Mutant in Non-Small Cell Lung Cancer: Novel Insights Into Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular subtype specific efficacy of MEK inhibitors in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive Analysis of the Expression and Clinical Significance of RAS Family Members in Non-Small Cell Lung Cancer Based on Bioinformatics Data and the A549 Cell Line Model | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: K-Ras Inhibitor Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-Ras inhibitor combination therapies. The goal is to offer practical guidance for overcoming experimental challenges and preventing therapeutic resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with K-Ras inhibitors.
Issue 1: Suboptimal Inhibition of Downstream K-Ras Signaling Despite Treatment
-
Question: My Western blot results show minimal reduction in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) levels in my cancer cell line after treatment with a K-Ras G12C inhibitor. What could be the reason?
-
Possible Causes and Solutions:
-
Intrinsic Resistance: The cell line may possess intrinsic resistance mechanisms. For instance, colorectal cancer cell lines often exhibit high basal receptor tyrosine kinase (RTK) activation, which can sustain downstream signaling even when K-Ras G12C is inhibited.
-
Recommendation: Perform a phospho-RTK array to identify activated RTKs. If a specific RTK, such as EGFR, is hyperactive, consider a combination therapy with an EGFR inhibitor like cetuximab.
-
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of the K-Ras inhibitor may be too low, or the treatment time too short to achieve effective target inhibition.
-
Recommendation: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration for inhibiting K-Ras signaling in your specific cell line.
-
-
Experimental Protocol Issues: Problems with lysate preparation or Western blotting technique can lead to inaccurate results.
-
Recommendation: Ensure you are using a lysis buffer containing fresh protease and phosphatase inhibitors to preserve protein phosphorylation. Verify your Western blot protocol for efficient protein transfer and use validated antibodies.
-
-
Issue 2: Acquired Resistance to K-Ras Inhibitor Monotherapy in Long-Term Cultures
-
Question: My cancer cell line initially responded to the K-Ras inhibitor, but after several weeks of culture, it has started growing again, and p-ERK levels have rebounded. How can I investigate the mechanism of this acquired resistance?
-
Possible Causes and Solutions:
-
On-Target Resistance: The cancer cells may have developed secondary mutations in the KRAS gene itself. These can include the acquisition of a different KRAS mutation on the other allele (trans) or mutations that prevent the inhibitor from binding effectively. Another on-target mechanism is the amplification of the KRAS G12C allele.[1]
-
Recommendation: Perform targeted DNA sequencing of the KRAS gene in your resistant cell line to identify any new mutations. A digital PCR or FISH analysis can be used to check for gene amplification.
-
-
Bypass Pathway Activation: The cancer cells may have activated alternative signaling pathways to bypass their dependency on K-Ras. This can involve mutations or amplifications of other oncogenes like BRAF, NRAS, or MET, or the activation of parallel pathways like the PI3K/AKT pathway.[1]
-
Recommendation: Conduct a broad genomic and transcriptomic analysis (e.g., next-generation sequencing) to identify mutations, amplifications, or gene fusions in key signaling molecules. A Western blot analysis for p-AKT and other relevant markers can confirm the activation of bypass pathways.
-
-
Phenotypic Changes: The cancer cells might have undergone an epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to K-Ras inhibitors.[1]
-
Recommendation: Assess the expression of EMT markers (e.g., E-cadherin, vimentin) by Western blot or immunofluorescence.
-
-
Issue 3: High Toxicity or Lack of Synergy in Combination Therapy Experiments
-
Question: I am testing a K-Ras inhibitor in combination with another targeted agent, but I'm observing high levels of cell death even in my control cells, or the combination is not showing a synergistic effect. What should I do?
-
Possible Causes and Solutions:
-
Suboptimal Drug Concentrations: The concentrations of one or both drugs in your combination may be too high, leading to general toxicity, or too low to achieve a synergistic effect.
-
Recommendation: Perform a matrix of dose-response experiments with both drugs to identify concentrations that are synergistic. You can use software like CompuSyn to calculate the combination index (CI) and determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Incorrect Dosing Schedule: The timing and sequence of drug administration can significantly impact the outcome of a combination therapy.
-
Recommendation: Test different dosing schedules, such as sequential versus concurrent administration, to see if this improves synergy and reduces toxicity.
-
-
Inappropriate Combination for the Resistance Mechanism: The chosen combination partner may not be targeting the specific resistance pathway active in your model.
-
Recommendation: Re-evaluate the mechanism of resistance in your cells to ensure that the combination therapy is rationally designed to counteract it.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of covalent K-Ras G12C inhibitors?
A1: K-Ras is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an active GTP-bound "on" state and an inactive GDP-bound "off" state.[2] Mutations like G12C lock K-Ras in a constitutively active state, driving uncontrolled cell growth.[2] Covalent K-Ras G12C inhibitors, such as sotorasib (B605408) and adagrasib, work by specifically and irreversibly binding to the cysteine residue of the G12C mutant protein.[3] This traps the K-Ras G12C protein in its inactive GDP-bound state, thereby blocking downstream signaling pathways like the MAPK and PI3K/AKT pathways.[3]
Q2: Why is combination therapy necessary for treating K-Ras-mutated cancers?
A2: While K-Ras G12C inhibitors have shown clinical efficacy, monotherapy often leads to limited duration of response due to intrinsic and acquired resistance.[3][4] Tumors can evade the effects of a single inhibitor by reactivating the K-Ras pathway through various mechanisms or by activating bypass signaling pathways.[1] Combination therapies aim to overcome this resistance by simultaneously targeting multiple nodes in the cancer signaling network. For example, combining a K-Ras inhibitor with an EGFR inhibitor can prevent the feedback reactivation of the upstream signaling that often occurs in colorectal cancer.[4]
Q3: What are the most common combination strategies being investigated for K-Ras inhibitors?
A3: Several combination strategies are being explored in preclinical and clinical studies. Some of the most prominent include:
-
With RTK inhibitors (e.g., EGFR inhibitors): To block upstream signaling that can reactivate K-Ras. This has shown particular promise in colorectal cancer.[4]
-
With SHP2 inhibitors: SHP2 is a phosphatase that plays a role in activating Ras, so its inhibition can enhance the effect of K-Ras inhibitors.
-
With downstream effectors (e.g., MEK, ERK, or PI3K/AKT inhibitors): To create a vertical blockade of the signaling pathway.
-
With immunotherapy (e.g., checkpoint inhibitors): Preclinical studies suggest that K-Ras inhibition can modulate the tumor microenvironment and enhance the efficacy of immunotherapy.[5]
-
With chemotherapy: To combine the targeted effect of the K-Ras inhibitor with the broad cytotoxic effects of chemotherapy.[6]
Q4: How can I assess the efficacy of a K-Ras inhibitor combination therapy in vitro?
A4: The efficacy of a combination therapy can be assessed using several in vitro assays:
-
Cell Viability Assays: Assays like the CellTiter-Glo® luminescent assay can be used to measure the effect of the combination on cell proliferation and viability. A dose-response matrix can be used to determine if the combination is synergistic.
-
Western Blotting: This is crucial for confirming that the combination therapy is effectively inhibiting the target signaling pathways. You should probe for key downstream markers like p-ERK, p-MEK, and p-AKT.
-
Apoptosis Assays: Assays such as Annexin V staining followed by flow cytometry can determine if the combination therapy is inducing programmed cell death.
-
Colony Formation Assays: This long-term assay assesses the ability of single cells to grow into colonies and can provide insights into the long-term efficacy of the treatment.
Quantitative Data from Clinical Trials
The following tables summarize the clinical trial data for K-Ras G12C inhibitor combination therapies in different cancer types.
Table 1: Sotorasib Combination Therapy Clinical Trial Results
| Trial Name (Phase) | Cancer Type | Combination | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CodeBreaK 101 (Ib) | NSCLC (1st Line) | Sotorasib + Carboplatin + Pemetrexed | 65% | 10.8 months[6] |
| CodeBreaK 300 (III) | Colorectal Cancer | Sotorasib (960mg) + Panitumumab | 30.2% | 5.7 months[7] |
| CodeBreaK 300 (III) | Colorectal Cancer | Sotorasib (240mg) + Panitumumab | 7.5% | 3.9 months[7] |
Table 2: Adagrasib Combination Therapy Clinical Trial Results
| Trial Name (Phase) | Cancer Type | Combination | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| KRYSTAL-7 (II) | NSCLC (PD-L1 TPS ≥50%) | Adagrasib + Pembrolizumab | 63% | 27.7 months[2][4] |
| KRYSTAL-1 (I/II) | Colorectal Cancer | Adagrasib + Cetuximab | 46% | 6.9 months[4] |
Detailed Methodologies
Experimental Protocol 1: Western Blot Analysis of K-Ras Signaling Pathway
This protocol is for assessing the inhibition of the K-Ras downstream signaling pathway (specifically p-ERK and p-AKT) in cancer cells treated with a K-Ras inhibitor.
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the K-Ras inhibitor at various concentrations or for different durations. Include a vehicle-only (e.g., DMSO) control.
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to their respective total protein levels.
-
Experimental Protocol 2: Cell Viability Assay for Synergy Analysis
This protocol describes how to assess the synergistic effect of a K-Ras inhibitor in combination with another drug using a luminescent cell viability assay.
-
Cell Seeding:
-
Seed KRAS G12C mutant cancer cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of the K-Ras inhibitor and the combination drug. This should include each drug alone at various concentrations and the combination of both drugs at all concentration pairs. Include a vehicle-only control.
-
Treat the cells with the drugs and incubate for 72 hours (or an appropriate duration for your cell line).
-
-
Cell Viability Measurement:
-
Use a luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Use software such as CompuSyn or the SynergyFinder R package to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Visualizations
Caption: K-Ras Signaling Pathway and Points of Therapeutic Intervention.
Caption: Mechanisms of Resistance to K-Ras G12C Inhibitors.
Caption: Experimental Workflow for Developing Combination Therapies.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 6. ilcn.org [ilcn.org]
- 7. ascopubs.org [ascopubs.org]
Technical Support Center: Addressing Inconsistent K-Ras-IN-1 Efficacy In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo efficacy with K-Ras-IN-1. This compound is an inhibitor that targets the interaction between K-Ras and Son of Sevenless (SOS), thereby preventing the exchange of GDP for GTP and inhibiting K-Ras activation. Inconsistent results in preclinical studies can arise from a variety of factors, from formulation and animal model selection to complex biological resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of K-Ras that functions by occupying the binding site of Son of Sevenless (SOS). This prevents the interaction between SOS and K-Ras, thereby inhibiting the SOS-catalyzed exchange of GDP for GTP.[1] By locking K-Ras in its inactive, GDP-bound state, this compound blocks downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are crucial for cell proliferation and survival.[1]
Q2: Which K-Ras mutations is this compound effective against?
A2: this compound and similar SOS1 inhibitors are designed to be pan-KRAS inhibitors, meaning they are not specific to a single mutation like G12C. They work by inhibiting the interaction with SOS1, which is a common upstream activator for various K-Ras mutants. Therefore, this compound is expected to show activity against various K-Ras mutations, including G12D, G12V, and G13D.[1]
Q3: What are the common reasons for observing limited or inconsistent in vivo efficacy with this compound?
A3: Inconsistent in vivo efficacy can stem from several factors:
-
Suboptimal Formulation and Bioavailability: Poor solubility and stability of the compound can lead to inadequate exposure at the tumor site.
-
Inappropriate Animal Model: The genetic background of the cell line or the tumor microenvironment in a given model may confer intrinsic resistance.
-
Adaptive Resistance: Tumor cells can develop resistance over time by reactivating the MAPK pathway or activating bypass signaling pathways like PI3K-AKT.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: A short half-life or insufficient target engagement at the administered dose can lead to a lack of sustained tumor growth inhibition.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapy is a promising strategy to enhance the efficacy of SOS1 inhibitors like this compound and overcome resistance. Preclinical studies with the SOS1 inhibitor BI-3406 have shown synergistic effects when combined with MEK inhibitors or direct KRAS inhibitors like MRTX1133 (a G12D inhibitor).[2][3][4][5] Combining this compound with inhibitors of downstream effectors or parallel pathways can lead to more durable anti-tumor responses.[6][7][8][9][10]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Problem 1: No significant tumor growth inhibition observed.
Possible Causes and Troubleshooting Steps:
-
Cause 1: Poor Drug Formulation and Administration.
-
Troubleshooting:
-
Verify Formulation: Ensure this compound is fully solubilized. A common vehicle for hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. Heating and/or sonication may be required to achieve a clear solution.
-
Check Administration Technique: For oral gavage, ensure proper technique to avoid misdosing. For intraperitoneal injections, be mindful of potential precipitation in the peritoneal cavity.
-
Fresh Preparations: Prepare dosing solutions fresh for each administration to avoid degradation.
-
-
-
Cause 2: Inadequate Dose or Dosing Schedule.
-
Troubleshooting:
-
Dose Escalation Study: If no toxicity is observed, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and a potential efficacy dose.
-
Pharmacokinetic Analysis: Conduct a PK study to determine the compound's half-life, clearance, and bioavailability. This will inform an optimal dosing schedule to maintain therapeutic concentrations. The SOS1 inhibitor BI-3406 is reported to be rapidly cleared from plasma, suggesting that sustained inhibition may require frequent dosing.[5]
-
-
-
Cause 3: Intrinsic Resistance of the Animal Model.
-
Troubleshooting:
-
Cell Line Characterization: Confirm the KRAS mutation status of your cell line. Be aware of co-occurring mutations (e.g., in TP53, STK11, KEAP1) that can confer resistance.
-
Alternative Models: Consider using different xenograft models or genetically engineered mouse models (GEMMs) that more accurately recapitulate the human tumor microenvironment.
-
-
Problem 2: Initial tumor regression followed by relapse (Acquired Resistance).
Possible Causes and Troubleshooting Steps:
-
Cause 1: Reactivation of the MAPK Pathway.
-
Troubleshooting:
-
Pharmacodynamic Analysis: Collect tumor samples at different time points post-treatment and analyze for p-ERK levels by western blot or immunohistochemistry. A rebound in p-ERK after initial suppression is a strong indicator of MAPK pathway reactivation.
-
Combination Therapy: Combine this compound with a MEK inhibitor (e.g., trametinib) to vertically block the pathway at two nodes. The SOS1 inhibitor BI-3406 has shown strong synergy with MEK inhibitors.[1]
-
-
-
Cause 2: Activation of Bypass Signaling Pathways.
-
Troubleshooting:
-
Pathway Profiling: Analyze tumor lysates for activation of parallel pathways, such as the PI3K-AKT-mTOR pathway (e.g., by checking p-AKT levels).
-
Combination Therapy: Combine this compound with a PI3K or AKT inhibitor to block this escape route.
-
-
-
Cause 3: Upregulation of Receptor Tyrosine Kinases (RTKs).
-
Troubleshooting:
-
RTK Array: Use an RTK array to identify which receptors (e.g., EGFR, FGFR) are upregulated in resistant tumors.
-
Combination Therapy: Combine this compound with an inhibitor of the identified upregulated RTK (e.g., an EGFR inhibitor).
-
-
Data Presentation
The following tables summarize in vivo efficacy and pharmacodynamic data for the SOS1 inhibitor BI-3406, which serves as a relevant analogue for this compound.
Table 1: In Vivo Efficacy of BI-3406 Monotherapy in Xenograft Models
| Cell Line | KRAS Mutation | Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MIA PaCa-2 | G12C | Nude Mice | 50 mg/kg, BID, PO | Significant (p<0.005) | [1] |
| SW620 | G12V | Nude Mice | 50 mg/kg, BID, PO | Significant | [1] |
| LoVo | G13D | Nude Mice | 50 mg/kg, BID, PO | Significant | [1] |
| A549 | G12S | Nude Mice | 50 mg/kg, BID, PO | Significant | [1] |
Table 2: In Vivo Efficacy of BI-3406 in Combination Therapy
| Animal Model | Combination | Dose and Schedule | Outcome | Reference |
| KRAS G12D Allografts | BI-3406 + MRTX1133 | 100 mg/kg BI-3406 + 30 mg/kg MRTX1133 | Enhanced anti-tumor effect compared to monotherapy | [2][3][4] |
| KRAS G12D LUAD | BI-3406 + MRTX1133 | Not specified | Synergistic anti-tumor effects | [2][5] |
Table 3: Pharmacodynamic Effects of BI-3406 In Vivo
| Animal Model | Dose and Schedule | Time Point | Biomarker | Modulation | Reference |
| MIA PaCa-2 Xenografts | 50 mg/kg, BID, PO | 6 hours | p-ERK | Significant reduction | [11] |
| KRAS G12D Allografts | 100 mg/kg BI-3406 | Not specified | p-ERK | Reduction | [2] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol describes the preparation of a vehicle suitable for oral gavage or intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle heating or sonication may be necessary to fully dissolve the compound.
-
Calculate Required Volumes: Based on the desired final dosing concentration and the vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), calculate the volume of each component needed.
-
Prepare the Dosing Solution: a. Start with the calculated volume of the concentrated stock solution in DMSO. b. Add the calculated volume of PEG300 and mix well until the solution is clear. c. Add the calculated volume of Tween 80 and mix well until the solution is clear. d. Finally, add the calculated volume of saline or PBS and mix to achieve the final homogeneous dosing solution.
Note: If precipitation occurs, warming the solution or sonication may help. Always visually inspect the solution for homogeneity before administration.
Protocol 2: In Vivo Pharmacodynamic (p-ERK) Analysis
This protocol outlines the steps to assess target engagement by measuring the phosphorylation of ERK in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Collection: At predetermined time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
-
Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen or homogenize in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with an anti-total ERK antibody for loading control. b. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. c. Compare the normalized p-ERK levels between treated and vehicle control groups.
Visualizations
K-Ras Signaling Pathway and this compound Inhibition
Caption: K-Ras signaling pathway and the inhibitory action of this compound on the SOS1-mediated GDP/GTP exchange.
Experimental Workflow for In Vivo Efficacy Study
Caption: A standard experimental workflow for evaluating the in vivo efficacy of this compound.
Troubleshooting Decision Tree for Inconsistent Efficacy
Caption: A decision tree to guide troubleshooting of inconsistent in vivo efficacy of this compound.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Combination Therapy of the Active KRAS-Targeting Antibody inRas37 and a PI3K Inhibitor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating K-Ras-IN-1 Target Specificity: A Comparative Guide for Researchers
For researchers and drug development professionals, establishing the precise target specificity of a novel inhibitor is a critical step. This guide provides an objective comparison of K-Ras-IN-1's performance against other K-Ras G12C inhibitors, supported by experimental data and detailed methodologies. The information presented here is intended to aid in the evaluation of this compound as a selective therapeutic agent.
K-Ras, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) has been a focal point for the development of targeted therapies. This compound is a covalent inhibitor designed to specifically target this mutant. This guide delves into the experimental validation of its target specificity, comparing it with the well-characterized inhibitors Sotorasib (B605408) (AMG-510) and Adagrasib (MRTX849), as well as the earlier generation inhibitor ARS-853.
Biochemical Potency and Cellular Efficacy
The primary measure of a covalent inhibitor's biochemical potency is the second-order rate constant, kinact/KI, which reflects the efficiency of covalent bond formation. In cellular contexts, the half-maximal inhibitory concentration (IC50) is a key metric for assessing an inhibitor's effectiveness.
| Inhibitor | kinact/KI (M-1s-1) | Cell Line | Cellular IC50 (µM) |
| This compound ("Compound 1") | 501 | H358 | 1.8 |
| ARS-853 | 213 - 510[1][2] | - | - |
| Sotorasib (AMG-510) | ~2,770 - 14,000[3] | H358 | 0.006 - 0.027[4][5][6][7] |
| Adagrasib (MRTX849) | - | H358 | ~0.01 - 0.05[8][9][10] |
Note: The kinact/KI value for Sotorasib is reported to be more than 5-fold higher than that of ARS-853[2][3]. The IC50 values can vary depending on the specific assay conditions and duration of treatment.
Target Engagement in a Cellular Environment
Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement. This assay measures the change in the thermal stability of a target protein upon ligand binding.
While specific CETSA data for this compound is not yet publicly available, the methodology is well-established for other K-Ras G12C inhibitors like Sotorasib (AMG-510) and ARS-1620, demonstrating their ability to stabilize the K-Ras G12C protein in a dose-dependent manner[11].
Off-Target Profiling
A critical aspect of validating a targeted inhibitor is to assess its selectivity by identifying potential off-target interactions. This is often achieved through mass spectrometry-based chemical proteomics. While a comprehensive, publicly available off-target profile for this compound is pending, the experimental workflow for such an analysis is well-defined.
Experimental Protocols
Biochemical Assay: Determination of kinact/KI
This protocol outlines the measurement of the second-order rate constant for covalent inhibitors of K-Ras G12C using intact protein mass spectrometry.
Materials:
-
Recombinant K-Ras G12C protein
-
Inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., 25 mM HEPES pH 7.0, 150 mM NaCl, 5 mM MgCl₂, 0.5 mM TCEP)
-
Quenching solution (e.g., 50 mM HCl)
-
Pepsin solution
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a reaction mixture containing recombinant K-Ras G12C protein at a fixed concentration (e.g., 2 µM) in the assay buffer.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Incubate the reactions at a controlled temperature (e.g., room temperature) for different time points.
-
At each time point, quench the reaction by adding the quenching solution.
-
Add pepsin to digest the protein.
-
Analyze the samples by LC-MS to measure the formation of the covalent adduct over time.
-
The observed rate constant (kobs) is determined for each inhibitor concentration.
-
The kinact/KI value is calculated by plotting kobs against the inhibitor concentration and determining the slope of the resulting line[12].
Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for assessing the target engagement of K-Ras G12C inhibitors in intact cells.
Materials:
-
K-Ras G12C mutant cell line (e.g., H358)
-
Cell culture medium and reagents
-
Inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Western blot reagents and antibodies (anti-K-Ras, loading control)
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of the soluble protein fraction by Western blot using an anti-K-Ras antibody to detect the amount of soluble K-Ras at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement[13][14][15][16].
Mass Spectrometry-Based Off-Target Profiling
This protocol provides an overview of a chemical proteomics approach to identify the off-target profile of covalent inhibitors.
Materials:
-
K-Ras G12C mutant cell line
-
Inhibitor with a clickable tag (e.g., alkyne group) or a thiol-reactive probe
-
Cell lysis buffer
-
Biotin-azide for click chemistry (if using an alkyne-tagged inhibitor)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Treat cells with the tagged inhibitor or a vehicle control.
-
Lyse the cells and perform a click chemistry reaction to attach a biotin (B1667282) tag to the inhibitor-bound proteins (for alkyne-tagged inhibitors).
-
Enrich the inhibitor-bound proteins using streptavidin bead pulldown.
-
For thiol-reactive probe experiments, enrich for all labeled cysteine residues.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the inhibitor.
-
Quantitative analysis comparing the inhibitor-treated sample to the control will reveal on-target and off-target proteins[17][18][19][20][21].
Visualizing the Landscape
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
- 1. Proof of concept for poor inhibitor binding and efficient formation of covalent adducts of KRASG12C and ARS compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. Targeting KRAS Mutant in Non-Small Cell Lung Cancer: Novel Insights Into Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PXD007965 - Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - OmicsDI [omicsdi.org]
- 19. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Sotorasib vs. Adagrasib in KRAS G12C-Mutant Models
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two pioneering KRAS G12C inhibitors: sotorasib (B605408) (AMG 510) and adagrasib (MRTX849). This publication delves into their mechanisms of action, preclinical and clinical efficacy, and pharmacokinetic profiles, supported by detailed experimental protocols and pathway visualizations.
The discovery of small molecules capable of directly targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a significant breakthrough in oncology. Sotorasib, developed by Amgen, and adagrasib, from Mirati Therapeutics, are at the forefront of this therapeutic revolution, offering new hope for patients with KRAS G12C-mutated solid tumors. This guide aims to provide a comprehensive comparison of their performance based on publicly available preclinical and clinical data.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Both sotorasib and adagrasib are highly selective, irreversible covalent inhibitors that target the cysteine residue of the KRAS G12C mutant protein. By binding to this residue, they lock the KRAS protein in an inactive, GDP-bound state. This prevents the exchange to the active GTP-bound form, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival. The KRAS G12C mutation introduces a cysteine residue that is not present in the wild-type protein, providing a unique target for covalent inhibition. These inhibitors bind to a region known as the "Switch-II" pocket, which is accessible in the inactive state of the protein.
Preclinical Efficacy: A Comparative Summary
Both sotorasib and adagrasib have demonstrated significant anti-tumor activity in preclinical models of KRAS G12C-mutated cancers.
In Vitro Cellular Activity
The anti-proliferative activity of sotorasib and adagrasib has been evaluated in various KRAS G12C-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Cell Line | Cancer Type | Sotorasib (AMG 510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | Reference |
| NCI-H358 | NSCLC | 6 - 81.8 | 14 | [1] |
| MIA PaCa-2 | Pancreatic | 9 | 5 | |
| NCI-H23 | NSCLC | 690.4 | - | |
| Panel of 17 KRAS G12C cell lines | Various | 4 - 32 (most lines) | 10 - 973 (2D) / 0.2 - 1042 (3D) | [2][3][4] |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, incubation time). Data is compiled from multiple sources and may not be from direct head-to-head experiments.
Inhibition of Downstream Signaling
A key measure of target engagement for KRAS G12C inhibitors is the suppression of downstream signaling, most commonly assessed by measuring the phosphorylation of ERK (p-ERK). Both sotorasib and adagrasib have been shown to potently inhibit p-ERK in KRAS G12C-mutant cell lines in a dose-dependent manner.[2][5]
In Vivo Antitumor Activity
In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have demonstrated the anti-tumor efficacy of both sotorasib and adagrasib.
| Inhibitor | Model | Cancer Type | Dosage | Key Finding | Reference |
| Sotorasib | NCI-H358 CDX | NSCLC | 10-180 mg/kg, daily | Dose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition. | [6] |
| Sotorasib | MIA PaCa-2 CDX | Pancreatic | 30 mg/kg, daily | Sustained p-ERK inhibition. | [6] |
| Adagrasib | H358 CDX | NSCLC | 10, 30, 100 mg/kg, single dose | Dose-dependent KRAS G12C modification and pathway inhibition. | [7] |
| Adagrasib | Multiple CDX & PDX | Various | 100 mg/kg, daily | Pronounced tumor regression in 17 of 26 models. | [7] |
Pharmacokinetic Properties
The pharmacokinetic profiles of sotorasib and adagrasib exhibit some differences that may have clinical implications.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Half-life | ~5.5 hours | ~24 hours | [8][9] |
| CNS Penetration | Not fully characterized | Demonstrated in preclinical models and early clinical data | [10][11] |
Adagrasib's longer half-life may allow for more sustained target inhibition.[8][9] Additionally, preclinical and early clinical data suggest that adagrasib has the ability to penetrate the central nervous system, which could be beneficial for patients with brain metastases.[10][11]
Experimental Protocols
To facilitate the independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration of sotorasib or adagrasib that inhibits 50% of cell viability (IC50) in KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium
-
Sotorasib and adagrasib
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of sotorasib or adagrasib in complete culture medium. Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.[12]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. Determine IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using a non-linear regression model.[13]
Western Blot for p-ERK Inhibition
Objective: To assess the inhibition of downstream KRAS signaling by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Sotorasib and adagrasib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of sotorasib or adagrasib for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK, followed by the appropriate secondary antibody and detection.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the extent of inhibition.[14][15]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of sotorasib and adagrasib in a mouse xenograft model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Immunocompromised mice (e.g., nude mice)
-
Sotorasib and adagrasib formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer sotorasib, adagrasib, or vehicle daily via oral gavage at the desired doses.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize mice and collect tumors for pharmacodynamic analysis (e.g., western blot for p-ERK).
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the control group.[6][16]
Conclusion
Sotorasib and adagrasib represent a significant advancement in the treatment of KRAS G12C-mutated cancers. While both drugs share a similar mechanism of action, they exhibit distinct pharmacokinetic profiles and have shown comparable, though not identical, preclinical and clinical efficacy. This guide provides a foundational understanding of their comparative performance based on available data and outlines the standard methodologies used for their evaluation. Further head-to-head studies will be crucial to fully elucidate the nuanced differences between these and other emerging KRAS G12C inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 5. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS Inhibitors: Adagrasib vs. K-Ras-IN-1
A Detailed Analysis for Researchers and Drug Development Professionals
The discovery of small molecules capable of directly targeting mutated KRAS proteins has marked a significant breakthrough in oncology. For decades, KRAS was considered "undruggable," but the development of specific inhibitors has opened new therapeutic avenues. This guide provides a comparative analysis of two such inhibitors: adagrasib, a clinically approved covalent inhibitor of the KRAS G12C mutation, and K-Ras-IN-1, an experimental inhibitor with a distinct proposed mechanism of action.
This comparison aims to provide an objective overview of their performance, supported by available experimental data. However, it is crucial to note a significant disparity in the quality and quantity of publicly available information. Adagrasib has undergone extensive preclinical and clinical evaluation, with a wealth of peer-reviewed data. In contrast, information on this compound is limited primarily to chemical supplier websites, with conflicting data and a lack of comprehensive, peer-reviewed studies.
Executive Summary
Adagrasib is a highly potent and selective covalent inhibitor of KRAS G12C, a specific mutation found in various cancers. It has demonstrated significant clinical activity and has received regulatory approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action is well-characterized, involving the irreversible binding to the mutant cysteine residue, thereby locking the KRAS protein in an inactive state.
This compound is described as an inhibitor of the interaction between KRAS and Son of sevenless (SOS), a guanine (B1146940) nucleotide exchange factor (GEF). This mechanism differs from that of adagrasib. However, the available data on its potency is inconsistent, with some sources indicating very low (millimolar) affinity and others reporting nanomolar efficacy. The lack of peer-reviewed literature makes it challenging to definitively assess its potential.
Mechanism of Action
Adagrasib: Covalent Inhibition of KRAS G12C
Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[3][4] This covalent bond is formed with the KRAS protein when it is in its inactive, GDP-bound state. By forming this irreversible bond, adagrasib locks KRAS G12C in an inactive conformation, preventing it from cycling to its active, GTP-bound state. This effectively shuts down the downstream signaling pathways, such as the MAPK/ERK pathway, that drive uncontrolled cell proliferation and survival.[3][5]
This compound: Putative Inhibition of SOS1-Mediated Nucleotide Exchange
This compound is proposed to act by a different mechanism. It is described as an inhibitor that occupies the binding site of SOS1 on the KRAS protein. By doing so, it prevents the interaction between KRAS and SOS1, thereby inhibiting the SOS1-catalyzed exchange of GDP for GTP. This would theoretically keep KRAS in its inactive state. This mechanism suggests that this compound is not specific to the G12C mutation and could potentially inhibit wild-type and other mutant forms of KRAS.
Potency Comparison
The potency of a drug is a critical measure of its effectiveness. It is typically quantified by the half-maximal inhibitory concentration (IC50) in cellular assays or the inhibition constant (Ki) in biochemical assays.
Adagrasib Potency
Adagrasib has demonstrated high potency against KRAS G12C in various preclinical models.
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Cellular pERK Inhibition | KRAS G12C | - | ~5 | [6] |
| Cell Viability (3D) | KRAS G12C | MIA PaCa-2 | 0.2 - 1042 | Mirati Therapeutics |
This compound Potency
The potency data for this compound is inconsistent across different sources, highlighting the need for further validation.
| Assay Type | Target | Cell Line | Potency | Source |
| Binding Affinity | GDP-bound K-Ras (G12D) | - | 1.3-2 mM | MedChemExpress |
| Cellular Assay | KRAS G12C | Ba/F3 | IC50: 12.4 nM | BOC Sciences |
| Cellular Assay | KRAS G12D | Ba/F3 | IC50: 1.3 nM | BOC Sciences |
Note: The significant discrepancy between the millimolar affinity and nanomolar IC50 values for this compound from different commercial suppliers underscores the uncertainty surrounding its actual potency.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development.
Adagrasib: Representative Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Objective: To determine the effect of adagrasib on the viability of KRAS G12C mutant cancer cell lines.
-
Methodology:
-
KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of adagrasib or DMSO as a vehicle control.
-
After a 72-hour incubation period, CellTiter-Glo® reagent is added to each well.
-
The plate is incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
pERK Inhibition Assay (Western Blot or ELISA)
-
Objective: To measure the inhibition of downstream KRAS signaling by assessing the phosphorylation of ERK.
-
Methodology (Western Blot):
-
KRAS G12C mutant cells are seeded and treated with adagrasib for a specified time (e.g., 2-24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
The intensity of the p-ERK band relative to the total ERK band is quantified to determine the extent of inhibition.
-
This compound: Putative Experimental Protocol
SOS1-Mediated Nucleotide Exchange Assay
-
Objective: To determine if this compound can inhibit the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein.
-
Hypothetical Methodology:
-
Recombinant human KRAS protein is pre-loaded with a fluorescently labeled GDP analog (e.g., mant-GDP).
-
In a multi-well plate, this compound at various concentrations is incubated with the GDP-loaded KRAS.
-
The nucleotide exchange reaction is initiated by the addition of recombinant SOS1 catalytic domain and a large excess of unlabeled GTP.
-
The decrease in fluorescence, which occurs as the fluorescent GDP is displaced by the non-fluorescent GTP, is monitored over time using a fluorescence plate reader.
-
The rate of nucleotide exchange is calculated, and the inhibitory effect of this compound is determined.
-
Conclusion
Adagrasib stands as a well-validated, potent, and selective covalent inhibitor of KRAS G12C with proven clinical benefit. Its mechanism of action and the experimental protocols for its characterization are well-established, providing a solid benchmark for the development of new KRAS inhibitors.
This compound, on the other hand, represents an experimental compound with a potentially interesting, distinct mechanism of action targeting the SOS1-KRAS interaction. However, the current lack of peer-reviewed data and the significant inconsistencies in the available potency information from commercial vendors make a direct and meaningful comparison with adagrasib challenging. Further independent and rigorous scientific validation is required to ascertain the true potency and therapeutic potential of this compound.
For researchers in the field, adagrasib serves as a crucial tool and a point of reference for evaluating novel KRAS inhibitors. The exploration of alternative mechanisms, such as the one proposed for this compound, remains a valuable avenue for overcoming potential resistance to covalent inhibitors and for targeting other KRAS mutations. However, any such exploration must be built upon a foundation of robust and reproducible experimental data.
References
- 1. First Approval of Adagrasib for the Treatment of Non-Small Cell Lung Cancer Harboring a KRAS G12C Mutation - De - Current Medicinal Chemistry [rjpbr.com]
- 2. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-RAS Inhibitors: Benchmarking K-Ras-IN-1 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases (K-Ras, H-Ras, and N-Ras) are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. For decades, direct inhibition of Ras proteins was considered an insurmountable challenge. However, recent breakthroughs have led to the development of both mutant-specific and pan-RAS inhibitors, offering new hope for patients with Ras-driven malignancies. This guide provides a comparative analysis of K-Ras-IN-1 and other notable pan-RAS inhibitors, presenting available performance data, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Introduction to Pan-RAS Inhibition
Pan-RAS inhibitors are designed to target multiple Ras isoforms and mutants, a strategy that holds the potential to overcome the limitations of mutant-specific inhibitors. By targeting a broader range of Ras-driven cancers and potentially mitigating resistance mechanisms, pan-RAS inhibitors represent a promising frontier in oncology drug development. This guide focuses on a comparative overview of several key pan-RAS inhibitors: this compound, Daraxonrasib (RMC-6236), ADT-007, BI-2865, and BI-2493.
Comparative Analysis of Pan-RAS Inhibitors
The following tables summarize the available quantitative data for the selected pan-RAS inhibitors. It is important to note that publicly available data for this compound is limited compared to other compounds in this analysis.
Table 1: Biochemical Activity of Pan-RAS Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Binding Affinity (Kd) | Biochemical IC50 |
| This compound | K-Ras | Prevents Sos-mediated GDP/GTP exchange.[1] | 1.3-2 mM (to GDP-bound K-Ras G12D)[1] | Data not available |
| Daraxonrasib (RMC-6236) | Pan-RAS (mutant and wild-type) | RAS(ON) multi-selective inhibitor; forms a tri-complex with active GTP-bound RAS and cyclophilin A. | Data not available | Data not available |
| ADT-007 | Pan-RAS (mutant and wild-type) | Binds nucleotide-free RAS to block GTP activation.[2][3] | Data not available | Data not available |
| BI-2865 | Pan-KRAS (mutant and wild-type) | Non-covalent; binds to the GDP-bound (inactive) state and inhibits the interaction with SOS1/2.[4][5] | WT KRAS: 6.9 nM, G12C: 4.5 nM, G12D: 32 nM, G12V: 26 nM, G13D: 4.3 nM[1][5] | < 11 nM (KRAS-SOS1 interaction)[4] |
| BI-2493 | Pan-KRAS (mutant and wild-type) | Non-covalent; binds to the GDP-bound (inactive) state and inhibits the interaction with SOS1/2.[4] | Data not available | < 11 nM (KRAS-SOS1 interaction)[4] |
Table 2: Cellular Activity of Pan-RAS Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | Cellular IC50 |
| This compound | Data not available | Data not available | Data not available |
| Daraxonrasib (RMC-6236) | Various PDAC cell lines | G12R | Anti-proliferative activity observed[6] |
| ADT-007 | HCT 116 (colorectal) | G13D | 5 nM[2][7] |
| MIA PaCa-2 (pancreatic) | G12C | 2 nM[2][7] | |
| DLD-1 (colorectal) | G13D | 10.1 nM | |
| BI-2865 | Ba/F3 (pro-B) | G12C, G12D, G12V | ~140 nM (mean)[1][5] |
| BI-2493 | Ba/F3 (pro-B) | G12C, G12D, G12V | < 140 nM[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used to characterize pan-RAS inhibitors.
Biochemical Assay: Nucleotide Exchange Assay (NEA)
This assay is fundamental for identifying inhibitors that prevent the exchange of GDP for GTP, thereby locking Ras in its inactive state.
Objective: To measure the ability of an inhibitor to block the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.
Materials:
-
Recombinant human KRAS protein (wild-type or mutant)
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Non-fluorescent GTP
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Test inhibitor (e.g., this compound, BI-2865)
-
384-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing KRAS protein and the test inhibitor at various concentrations in the assay buffer. Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP to the wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission ~485/520 nm). The binding of BODIPY-FL-GTP to KRAS results in an increase in fluorescence.
-
As a control, perform a reaction with a high concentration of non-fluorescent GTP to determine the baseline fluorescence.
-
Plot the initial rate of the reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Cell Viability/Proliferation Assay
This assay assesses the effect of a pan-RAS inhibitor on the growth and proliferation of cancer cell lines harboring specific RAS mutations.
Objective: To determine the concentration of a pan-RAS inhibitor that inhibits 50% of cell growth (IC50) in a given cancer cell line.
Materials:
-
RAS-mutant cancer cell line (e.g., HCT 116, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (e.g., from 0.1 nM to 10 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures the amount of ATP, which is proportional to the number of viable cells.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Visualizations
RAS Signaling Pathway
The diagram below illustrates the central role of RAS in transducing signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. Pan-RAS inhibitors aim to block these downstream signals.
Caption: Simplified RAS signaling pathway and points of intervention for pan-RAS inhibitors.
Experimental Workflow for Pan-RAS Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel pan-RAS inhibitor, from initial biochemical screening to cell-based functional assays.
Caption: A generalized experimental workflow for the preclinical development of pan-RAS inhibitors.
Summary and Future Perspectives
The development of pan-RAS inhibitors marks a significant advancement in the quest to drug a notoriously challenging oncology target. Compounds like Daraxonrasib, ADT-007, BI-2865, and BI-2493 have demonstrated promising preclinical activity across a range of RAS mutations and cancer types. While quantitative data for this compound remains scarce in the public domain, its mechanism of action highlights a key strategy in pan-RAS inhibitor development—the disruption of the RAS-SOS interaction.
The comparative data presented here underscore the diverse mechanisms and potency profiles of emerging pan-RAS inhibitors. Future research will need to focus on optimizing the therapeutic window of these compounds to maximize on-target efficacy while minimizing toxicity associated with inhibiting wild-type RAS. Furthermore, combination strategies, pairing pan-RAS inhibitors with other targeted agents or immunotherapies, hold the potential to achieve more durable clinical responses and overcome acquired resistance. The continued investigation and clinical development of these next-generation RAS-targeted therapies are poised to make a significant impact on the treatment landscape for patients with RAS-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [bio-itworld.com]
Validating the Anti-Tumor Effects of K-Ras Inhibitors In Vivo: A Comparative Guide
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic development.[1][2][3] For decades, K-Ras was considered "undruggable" due to the smooth surface of the protein and the high affinity for its GTP substrate.[4] However, recent breakthroughs have led to the development of potent and specific K-Ras inhibitors, fundamentally changing the landscape of cancer therapy for patients with KRAS-mutant tumors.[3][4]
This guide provides a comparative overview of the in vivo anti-tumor effects of representative K-Ras inhibitors, with a focus on those targeting the K-Ras G12C mutation, a common alteration in non-small cell lung cancer (NSCLC) and other solid tumors.[2][3] We will delve into the experimental data supporting their efficacy, detail the methodologies for their in vivo evaluation, and visualize the underlying biological pathways and experimental workflows.
Comparative In Vivo Efficacy of K-Ras G12C Inhibitors
The development of covalent inhibitors targeting the cysteine residue in the G12C mutant of K-Ras has been a major advancement.[5] Two leading examples, Sotorasib (AMG 510) and Adagrasib (MRTX849), have demonstrated significant anti-tumor activity in preclinical in vivo models, which has translated to clinical success.[4][6][7] The following table summarizes key in vivo efficacy data for these compounds.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Sotorasib (AMG 510) | MIA PaCa-2 (Pancreatic) Xenograft | Mouse | 10 mg/kg, QD, PO | 86% TGI | [4] |
| MIA PaCa-2 (Pancreatic) Xenograft | Mouse | 30 mg/kg, QD, PO | 34% Regression | [4] | |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) Xenograft | Mouse | 30 and 100 mg/kg, QD, PO | Rapid and significant tumor regression | [4] |
| Patient-Derived Xenograft Models (KRAS G12C-positive) | Mouse | Not specified | Substantial tumor regression in 17 of 26 models (65%) | [6] | |
| JDQ443 | MIA PaCa-2 (Pancreatic) Xenograft | Mouse | 10 mg/kg, QD, PO | 34% Regression | [4] |
| MIA PaCa-2 (Pancreatic) Xenograft | Mouse | 30 mg/kg, QD, PO | 87% Regression | [4] | |
| BI-0474 | NCI-H358 (NSCLC) Xenograft | Mouse | 40 mg/kg, weekly, IP | 68% TGI | [8] |
| NCI-H358 (NSCLC) Xenograft | Mouse | 80 mg/kg, weekly (40 mg/kg on 2 consecutive days), IP | 98% TGI | [8] |
QD: Once daily; PO: Oral administration; IP: Intraperitoneal administration; TGI: Tumor Growth Inhibition.
Experimental Protocols
The in vivo evaluation of K-Ras inhibitors is a critical component of their preclinical development.[5] Below is a generalized protocol for assessing the anti-tumor efficacy of a K-Ras inhibitor in a xenograft mouse model.
Objective: To evaluate the in vivo anti-tumor activity of a K-Ras inhibitor in a subcutaneous xenograft model derived from a human cancer cell line harboring a specific KRAS mutation (e.g., G12C).
Materials:
-
Human cancer cell line with the desired KRAS mutation (e.g., MIA PaCa-2, NCI-H358)
-
Immunocompromised mice (e.g., nude or SCID)
-
Vehicle solution (for control group)
-
Test K-Ras inhibitor
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Treatment Administration:
-
Administer the K-Ras inhibitor to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle solution to the control group following the same schedule.
-
Monitor the body weight of the animals as an indicator of toxicity.[5]
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Visualizing K-Ras Inhibition and Experimental Workflow
To better understand the mechanism of K-Ras inhibitors and the process of their in vivo validation, the following diagrams are provided.
Caption: K-Ras signaling pathway and the mechanism of G12C inhibitors.
Caption: Workflow for in vivo validation of K-Ras inhibitors.
Caption: Logical comparison of K-Ras inhibitor strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 3. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 4. Insights into direct KRAS inhibition strategies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 7. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Pan-KRAS Inhibitor: A Comparative Analysis of Cross-Reactivity with H-Ras and N-Ras
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors that selectively target KRAS, the most frequently mutated oncogene in human cancers, represents a significant advancement in targeted therapy. While isoform- and mutation-specific inhibitors have shown clinical promise, pan-KRAS inhibitors that can target multiple KRAS mutations offer the potential for broader therapeutic application. A critical aspect of their preclinical evaluation is determining their selectivity for KRAS over the other highly homologous RAS isoforms, HRAS and NRAS, to minimize off-target effects and potential toxicities.
This guide provides a comparative analysis of a novel, non-covalent pan-KRAS inhibitor (herein referred to as pan-KRASi) that demonstrates high selectivity for KRAS over HRAS and NRAS.[1][2] The data presented is based on preclinical findings that highlight its potential as a potent and selective therapeutic agent.
Comparative Inhibitory Activity
The selectivity of the pan-KRASi was evaluated in biochemical assays that measure the inhibition of SOS1-mediated nucleotide exchange, a crucial step in RAS activation. The half-maximal inhibitory concentrations (IC50) reveal a significant preference for KRAS isoforms (4A and 4B) over both NRAS and HRAS.
| RAS Isoform | IC50 (nM) | Selectivity (fold) vs. KRAS4B |
| KRAS4A | < 10 | > 500 |
| KRAS4B | < 10 | - |
| NRAS | 5,000 - 10,000 | 500 - 1,000 |
| HRAS | 5,000 - 10,000 | 500 - 1,000 |
Data summarized from Hofmann, M.H., Gerlach, D., et al. (2023).[1][2]
This remarkable selectivity is attributed to evolutionary divergences in the GTPase domains of the RAS isoforms.[1] Specifically, the substitution of Histidine-95 (H95) in the α3 helix of KRAS with Leucine (L95) in NRAS and Glutamine (Q95) in HRAS creates both orthosteric and allosteric constraints that the pan-KRASi leverages for selective binding to the inactive state of KRAS.[1][3]
Signaling Pathway Inhibition
The pan-KRASi effectively blocks downstream signaling pathways that are critical for cancer cell proliferation and survival. By preventing the activation of KRAS, the inhibitor suppresses the phosphorylation of key effector proteins in the MAPK and PI3K pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the cross-reactivity and efficacy of the pan-KRAS inhibitor.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange (TR-FRET)
This assay quantifies the ability of the inhibitor to block the exchange of GDP for GTP on RAS proteins, which is catalyzed by the guanine (B1146940) nucleotide exchange factor (GEF), SOS1.
Principle: The assay utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET). Recombinant RAS protein is labeled with a FRET donor (e.g., terbium cryptate), and a fluorescently labeled GTP analog (e.g., d2-GTP) acts as the acceptor. When SOS1 facilitates the binding of the fluorescent GTP to RAS, the donor and acceptor are brought into close proximity, generating a FRET signal. An inhibitor that blocks this interaction will cause a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Dilute recombinant, purified RAS proteins (KRAS4A, KRAS4B, NRAS, HRAS) and the catalytic domain of SOS1 (SOS1cat) in the reaction buffer.
-
Prepare a serial dilution of the pan-KRASi in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare the fluorescently labeled GTP (e.g., BODIPY-FL-GTP) and the FRET donor-labeled anti-tag antibody (if using tagged RAS).
-
-
Assay Procedure:
-
In a 384-well microplate, add the RAS protein and the serially diluted pan-KRASi or vehicle control (DMSO).
-
Initiate the exchange reaction by adding a mixture of SOS1cat and the fluorescent GTP analog.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Inhibition of ERK Phosphorylation (Western Blot)
This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in a cellular context by measuring the phosphorylation of ERK (p-ERK), a key downstream effector of RAS.
Principle: Cancer cell lines with a specific KRAS mutation are treated with the inhibitor. Following treatment, the cells are lysed, and the proteins are separated by size using SDS-PAGE. The levels of phosphorylated ERK (p-ERK) and total ERK are then detected using specific antibodies. A potent and on-target inhibitor will reduce the ratio of p-ERK to total ERK in a dose-dependent manner.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture KRAS-mutant cancer cells (e.g., MIA PaCa-2, H358) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with a serial dilution of the pan-KRASi (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the extent of pathway inhibition.
-
Conclusion
The preclinical data for the novel pan-KRASi demonstrates a highly desirable selectivity profile, with potent inhibition of KRAS and significantly weaker activity against HRAS and NRAS. This selectivity, rooted in specific amino acid differences within the RAS isoforms, suggests the potential for a wide therapeutic window. The robust inhibition of downstream signaling in KRAS-mutant cancer cells further validates its on-target activity. These findings underscore the promise of this pan-KRAS inhibitor as a therapeutic candidate for a broad range of KRAS-driven cancers and warrant its further investigation in clinical settings.
References
A Comparative Guide to the Pharmacokinetic Profiles of K-Ras Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the Kirsten rat sarcoma viral oncogene homolog (K-Ras) protein, a pivotal driver in many cancers, represents a significant advancement in oncology. Understanding the pharmacokinetic (PK) profiles of these inhibitors is crucial for optimizing their clinical efficacy and safety. This guide provides a comparative analysis of the PK properties of four prominent K-Ras inhibitors: adagrasib, sotorasib (B605408), divarasib, and the preclinical candidate MRTX1133.
K-Ras Signaling Pathway and Inhibitor Action
The K-Ras protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, K-Ras activates downstream pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][2][3] Mutations in the KRAS gene, such as G12C and G12D, lock the protein in a constitutively active state, leading to uncontrolled cell growth. K-Ras inhibitors are designed to specifically target these mutant proteins, blocking their activity and inhibiting downstream oncogenic signaling.
Caption: K-Ras signaling pathway and the point of intervention for K-Ras inhibitors.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of adagrasib, sotorasib, divarasib, and MRTX1133.
| Parameter | Adagrasib | Sotorasib | Divarasib | MRTX1133 (in rats) |
| Target | K-Ras G12C | K-Ras G12C | K-Ras G12C | K-Ras G12D |
| Dosage | 600 mg twice daily | 960 mg once daily | 400 mg once daily | 25 mg/kg (oral) |
| Tmax (hours) | ~6[4] | 1-2[5] | 2.0 | 0.75 |
| Half-life (hours) | 23[6] | 5[7] | 17.6 | 1.12 (oral) |
| Plasma Protein Binding | ~98% | 89%[7] | Not reported | Not reported |
| Metabolism | Primarily CYP3A4; also CYP2C8, 1A2, 2B6, 2C9, 2D6 at steady state.[4] | Primarily non-enzymatic conjugation and CYP3A enzymes.[7] | Not reported | Not reported |
| Excretion | Feces (~75%), Urine (~4.5%)[4] | Feces (~74%), Urine (~6%)[7] | Not reported | Kidney (22.59% as prototype) |
| Oral Bioavailability | Not reported in humans | Not investigated in humans[5] | Not reported | 2.92% |
Experimental Protocols
The characterization of the pharmacokinetic profiles of K-Ras inhibitors involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Preclinical Pharmacokinetic Study Workflow
A typical workflow for a preclinical pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate before it proceeds to clinical trials.
Caption: A typical workflow for preclinical pharmacokinetic experiments.[1][8]
In Vitro Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of a compound, which is a key determinant of its oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to form a confluent and differentiated monolayer that mimics the intestinal epithelium.[9][10]
-
Assay Procedure: The test compound is added to the apical (donor) side of the cell monolayer. Samples are collected from the basolateral (receiver) side at various time points. To assess active efflux, the transport is also measured in the basolateral-to-apical direction.[10]
-
Analysis: The concentration of the compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]
Plasma Protein Binding Assay
Objective: To determine the extent to which a drug binds to plasma proteins, as only the unbound fraction is pharmacologically active.
Methodology:
-
Technique: Equilibrium dialysis is a commonly used method.[12][13]
-
Procedure: A semipermeable membrane separates a chamber containing the drug in plasma from a chamber containing a buffer. The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.[12]
-
Analysis: The concentration of the drug in both the plasma and buffer chambers is measured by LC-MS/MS.[12]
-
Calculation: The percentage of the drug bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
In Vitro Metabolism Assay
Objective: To identify the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug candidate.
Methodology:
-
System: The assay is typically performed using human liver microsomes, which contain a high concentration of CYP enzymes.[14]
-
Procedure: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). Samples are taken at different time points.
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[15]
-
Enzyme Identification: To identify the specific CYP enzymes involved, the assay can be repeated with individual recombinant human CYP enzymes or in the presence of specific CYP inhibitors.[16]
Metabolite Identification
Objective: To identify the chemical structures of metabolites formed from the parent drug.
Methodology:
-
Sample Source: Samples from in vitro metabolism assays or from in vivo studies (plasma, urine, feces) are used.
-
Analytical Technique: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for metabolite identification.[15][17]
-
Data Analysis: The mass spectra of potential metabolites are compared to that of the parent drug to identify mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation). Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information.[17]
This comprehensive guide provides a comparative overview of the pharmacokinetic profiles of key K-Ras inhibitors and the experimental methodologies used to determine them. This information is intended to aid researchers and drug development professionals in their efforts to advance the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Adagrasib Gains FDA Accelerated Approval for NSCLC with KRAS G12C Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study to Evaluate the Safety, Pharmacokinetics, and Activity of GDC-6036 Alone or in Combination in Participants With Advanced or Metastatic Solid Tumors With a KRAS G12C Mutation [clin.larvol.com]
- 9. FDA Grants Priority Review to Adagrasib, Cetuximab for KRAS CRC | GI Oncology Now [gioncologynow.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 12. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices. | Semantic Scholar [semanticscholar.org]
- 13. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validated extended multiplexed LC-MS/MS assay for the quantification of adagrasib and sotorasib in human plasma, together with four additional SMIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: K-Ras-IN-1 vs. MRTX1133 for KRAS G12D Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Key KRAS G12D Inhibitors
The Kirsten Rat Sarcoma (KRAS) oncogene, particularly with the G12D mutation, has long been a challenging target in oncology. The development of specific inhibitors marks a significant advancement in the field. This guide provides a detailed head-to-head comparison of two such inhibitors: K-Ras-IN-1 and MRTX1133. While extensive data is available for MRTX1133, a potent and selective noncovalent inhibitor, publicly accessible information on the detailed biochemical and cellular characterization of this compound is limited. This guide reflects the currently available data for a comprehensive comparison.
Executive Summary
MRTX1133 emerges as a highly potent and selective inhibitor of KRAS G12D, demonstrating picomolar to low nanomolar efficacy in biochemical and cellular assays, respectively.[1][2] It has shown significant in vivo anti-tumor activity in various preclinical models.[1][2] this compound is described as an inhibitor of the K-Ras-Son of sevenless (Sos) interaction, thereby preventing the GDP-to-GTP exchange that activates KRAS. Its reported binding affinity for KRAS G12D is in the millimolar range, suggesting significantly lower potency compared to MRTX1133. Detailed cellular and in vivo efficacy data for this compound are not widely available in the public domain.
Data Presentation
Table 1: Biochemical Performance
| Parameter | This compound | MRTX1133 |
| Target | K-Ras | KRAS G12D |
| Mechanism of Action | Inhibits K-Ras-Sos interaction | Noncovalent inhibitor binding to the switch II pocket |
| Binding Affinity (Kd) | 1.3-2 mM (for GDP-bound K-Ras G12D) | ~0.2 pM (estimated); 400 pM (measured) |
| Biochemical IC50 | Not Available | <2 nM (AlphaLISA); 0.14 nM (Nucleotide Exchange Assay)[3] |
Table 2: Cellular Performance
| Parameter | This compound | MRTX1133 |
| pERK Inhibition IC50 | Not Available | 2 nM (AGS cells)[1]; ~5 nM (median across multiple cell lines)[2] |
| Cell Viability IC50 | Not Available | 6 nM (AGS cells)[1]; 7-10 nM (AsPc-1, SW1990 cells)[4][5] |
| Selectivity | Binds to K-Ras (WT), K-Ras (G12D), K-Ras (G12V), and H-Ras | >1000-fold selective for KRAS G12D over wild-type KRAS[2] |
Table 3: In Vivo Performance
| Parameter | This compound | MRTX1133 |
| Animal Model | Not Available | Murine xenograft models (e.g., Panc 04.03, HPAC)[1][6] |
| Dosing and Administration | Not Available | 3, 10, 30 mg/kg, twice daily (BID), intraperitoneal (IP)[1][6] |
| Efficacy | Not Available | Dose-dependent tumor regression; up to -73% at 30 mg/kg[1] |
Experimental Protocols
MRTX1133 Characterization Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity: To determine the binding affinity (Kd) of MRTX1133 to the KRAS G12D protein, SPR analysis is performed. The purified recombinant KRAS G12D protein is immobilized on a sensor chip. Serial dilutions of MRTX1133 are then flowed over the chip surface. The association and dissociation rates are monitored in real-time by measuring changes in the refractive index at the surface. The resulting sensorgrams are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).
pERK Inhibition Assay (Western Blot): KRAS G12D mutant cancer cell lines (e.g., AGS, HPAC) are treated with varying concentrations of MRTX1133 for a specified duration. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated ERK (pERK) and total ERK. An appropriate secondary antibody is used for detection, and the signal is visualized. The intensity of the pERK band relative to the total ERK band is quantified to determine the dose-dependent inhibition and calculate the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®): KRAS G12D mutant cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of MRTX1133 concentrations for 72 hours.[4][7] After the incubation period, a cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, is added to each well.[7] The luminescent signal is measured using a plate reader. The data is normalized to vehicle-treated control cells to determine the percentage of cell viability, and the IC50 value is calculated.[7]
This compound Characterization Protocols
Mandatory Visualization
Caption: KRAS G12D signaling pathway and points of inhibition for this compound and MRTX1133.
Caption: General experimental workflow for the characterization of KRAS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- 7. CN117677398A - ç¨äºççæ²»çå/æé¢é²çè¯å - Google Patents [patents.google.com]
A Researcher's Guide to Validating Biomarkers of Response to K-Ras Inhibitors: A Comparative Analysis Framework
For Researchers, Scientists, and Drug Development Professionals
The development of direct inhibitors targeting oncogenic K-Ras mutations has marked a pivotal moment in cancer therapy. Validating biomarkers of response to these inhibitors is crucial for patient stratification and the successful clinical translation of novel compounds. This guide provides a comprehensive framework for validating biomarkers for a novel K-Ras inhibitor, exemplified by K-Ras-IN-1, by comparing its expected performance with established alternatives like Sotorasib and Adagrasib. We present supporting experimental data from preclinical studies, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.
The K-Ras Signaling Axis: A Prime Target in Oncology
The KRAS gene encodes a small GTPase that acts as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[1][2] Activating mutations in KRAS, particularly at codons G12, G13, and Q61, lock the protein in a constitutively active, GTP-bound state, leading to aberrant downstream signaling primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] For decades, K-Ras was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and its smooth surface.[5] The development of covalent inhibitors that specifically target the G12C mutation, such as Sotorasib and Adagrasib, has revolutionized the field.[6]
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="K-Ras (GDP)\nInactive", fillcolor="#FBBC05", fontcolor="#202124"]; KRAS_GTP [label="K-Ras (GTP)\nActive", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRas_IN_1 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> GRB2_SOS [color="#5F6368"]; GRB2_SOS -> KRAS_GDP [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; KRAS_GDP -> KRAS_GTP [label=" GTP\nGDP", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; KRAS_GTP -> RAF [color="#5F6368"]; KRAS_GTP -> PI3K [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; KRas_IN_1 -> KRAS_GTP [label=" Inhibits", fontsize=8, fontcolor="#4285F4", color="#4285F4", style=dashed]; } END_DOT
Caption: The K-Ras signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of K-Ras Inhibitors: A Preclinical Overview
The validation of a new K-Ras inhibitor requires a thorough comparison with existing drugs. While direct head-to-head preclinical data for this compound is not yet widely available, we can establish a benchmark using published data for the FDA-approved inhibitors Sotorasib and Adagrasib. The primary metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50) in cancer cell lines harboring the target K-Ras mutation.
| Inhibitor | Cancer Type | Cell Line | K-Ras Mutation | IC50 (µM) | Reference |
| Sotorasib | Non-Small Cell Lung Cancer | NCI-H358 | G12C | ~0.001-0.01 | [7] |
| Pancreatic Cancer | MIA PaCa-2 | G12C | ~0.001-0.01 | [8] | |
| Adagrasib | Non-Small Cell Lung Cancer | NCI-H358 | G12C | ~0.005 | [6] |
| Colorectal Cancer | SW837 | G12C | ~0.02 | [9] | |
| This compound | (Hypothetical Data) | (e.g., NCI-H358) | (Target Mutation) | (To be determined) |
Table 1: Comparative in vitro efficacy of K-Ras inhibitors in various cancer cell lines.
Validating Biomarkers of Response: Key Experiments and Protocols
The following sections detail the experimental protocols for validating key biomarkers of response to K-Ras inhibitors.
Downstream Signaling Inhibition: p-ERK Levels
A direct consequence of K-Ras inhibition is the suppression of its downstream signaling pathways. The phosphorylation of ERK (p-ERK) is a robust and widely used biomarker to assess the on-target activity of K-Ras inhibitors.
// Nodes Cell_Culture [label="1. Cell Culture &\nInhibitor Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="2. Cell Lysis &\nProtein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="3. SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="4. Western Transfer\n(PVDF membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="5. Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="6. Primary Antibody\n(anti-p-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Ab [label="7. Secondary Antibody\n(HRP-conjugated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="8. Chemiluminescent\nDetection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="9. Densitometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Lysis [color="#5F6368"]; Lysis -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; } END_DOT
Caption: Experimental workflow for Western blot analysis of p-ERK levels.
-
Cell Culture and Treatment: Plate K-Ras mutant cancer cells (e.g., NCI-H358) and treat with a dose-range of this compound for a specified time (e.g., 2-24 hours). Include vehicle control (DMSO) and a positive control (e.g., a known MEK inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.
-
Western Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize p-ERK levels to total ERK.
Cell Viability and Proliferation
Assessing the impact of K-Ras inhibition on cancer cell viability is a fundamental step in preclinical validation. Assays such as the MTT or CellTiter-Glo assay are commonly used to determine the IC50 of a compound.
-
Cell Seeding: Seed K-Ras mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Target Engagement: RAS-RAF Interaction
A key downstream event of K-Ras activation is its interaction with RAF kinases. Co-immunoprecipitation (Co-IP) can be used to assess whether a K-Ras inhibitor disrupts this protein-protein interaction.
// Nodes Input [label="Cell Lysate containing\nK-Ras and RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nTreatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP [label="Immunoprecipitation\nwith anti-K-Ras antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; WB_RAF [label="Western Blot for RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; Result_NoInhibitor [label="RAF detected\n(Interaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result_Inhibitor [label="RAF not detected\n(Interaction disrupted)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Input -> IP [color="#5F6368"]; Inhibitor -> Input [label=" (Optional)", fontsize=8, fontcolor="#5F6368", color="#5F6368", style=dashed]; IP -> WB_RAF [color="#5F6368"]; WB_RAF -> Result_NoInhibitor [label=" No Inhibitor", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; WB_RAF -> Result_Inhibitor [label=" With Inhibitor", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } END_DOT
Caption: Logical workflow for Co-immunoprecipitation to assess RAS-RAF interaction.
-
Cell Treatment and Lysis: Treat K-Ras mutant cells with this compound or vehicle control. Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the lysate with an antibody against K-Ras or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against a RAF isoform (e.g., c-RAF). The presence or absence of a RAF band in the K-Ras immunoprecipitate indicates the status of the interaction.
In Vivo Biomarkers: Immunohistochemistry
Validating biomarkers in a more physiologically relevant context, such as in vivo tumor models, is a critical step. Immunohistochemistry (IHC) on tumor tissue from xenograft models allows for the spatial assessment of biomarker expression. Thyroid transcription factor-1 (TTF-1) has emerged as a potential predictive biomarker for response to K-Ras inhibitors in non-small cell lung cancer (NSCLC).
-
Tissue Preparation: Fix tumor tissues from this compound-treated and control mice in formalin and embed in paraffin (B1166041) (FFPE).
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against TTF-1.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Score the percentage and intensity of TTF-1 nuclear staining in tumor cells.
Alternative K-Ras Inhibitors for Comparison
A comprehensive validation study should consider a range of alternative inhibitors. Beyond the G12C-specific inhibitors, pan-Ras inhibitors and inhibitors targeting other mutations are in development.
| Inhibitor Class | Examples | Mechanism of Action | Target Mutation(s) |
| G12C Covalent Inhibitors | Sotorasib, Adagrasib | Irreversibly bind to the mutant cysteine in the switch-II pocket, locking K-Ras in an inactive state. | G12C |
| G12D Non-covalent Inhibitors | MRTX1133 | Bind non-covalently to the switch-II pocket of K-Ras G12D. | G12D |
| Pan-Ras Inhibitors | Salirasib | Farnesylcysteine mimetics that disrupt the membrane association of all Ras isoforms. | All Ras isoforms |
Table 2: Classes of K-Ras inhibitors and their mechanisms of action.
Conclusion
The validation of biomarkers for novel K-Ras inhibitors like this compound is a multi-faceted process that requires rigorous preclinical evaluation. By employing a suite of in vitro and in vivo experiments, researchers can elucidate the mechanism of action, determine efficacy, and identify patient populations most likely to respond. This guide provides a foundational framework for these validation studies, leveraging established protocols and comparative data from clinically approved agents. The successful identification and validation of robust biomarkers will be paramount to realizing the full potential of targeted K-Ras therapies in the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS - Wikipedia [en.wikipedia.org]
- 7. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of K-Ras-IN-1 Across Prevalent K-Ras Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitor K-Ras-IN-1 and its activity against various K-Ras mutations. The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a pivotal signaling protein frequently mutated in various cancers, making it a prime target for therapeutic development. Understanding the differential effects of inhibitors on specific K-Ras mutations is crucial for advancing precision oncology.
Introduction to K-Ras and this compound
K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This process is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Oncogenic mutations in K-Ras, most commonly at codons 12, 13, and 61, impair its GTPase activity, leading to constitutive activation of downstream pro-growth signaling pathways, primarily the MAPK and PI3K-AKT pathways.
This compound is a small molecule inhibitor designed to target K-Ras. It functions by occupying a hydrophobic pocket on the K-Ras protein, thereby interfering with its activity. This guide examines the available data on the efficacy of this compound against wild-type K-Ras and the clinically significant G12C, G12D, and G12V mutations.
Comparative Efficacy of this compound
The inhibitory activity of this compound has been evaluated against different K-Ras variants. The available quantitative data from cellular and biochemical assays are summarized below.
Cellular Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of this compound was determined using a Ba/F3 cell proliferation assay. This assay relies on the principle that the expression of an oncogenic driver, such as mutant K-Ras, can render the IL-3-dependent Ba/F3 cell line independent of this cytokine for survival and proliferation. Inhibition of the driver kinase's activity restores IL-3 dependence, leading to a reduction in cell viability.
| K-Ras Variant | IC50 (nM) in Ba/F3 cells |
| G12C | 12.4 |
| G12D | 1.3 |
| G12V | Data not available |
| Wild-Type (WT) | Data not available |
This data indicates that this compound is a potent inhibitor of both K-Ras G12C and G12D, with significantly higher potency against the G12D mutant in this cellular context.
Biochemical Binding Affinity
| K-Ras Variant | Binding Affinity (Kd) |
| G12D (GDP-bound) | 1.3 - 2 mM |
| G12C | Data not available |
| G12V | Binds, specific Kd not available |
| Wild-Type (WT) | Binds, specific Kd not available |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by binding to a hydrophobic pocket on the K-Ras protein. This binding event is thought to interfere with the interaction between K-Ras and its effector proteins, thereby blocking downstream signaling. The primary signaling cascades affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.
Comparative Guide to the Synergistic Effects of K-Ras Pathway Inhibition with Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of inhibiting the K-Ras signaling pathway in combination with other cancer therapies. Due to the limited public data on the specific compound "K-Ras-IN-1," this guide focuses on the broader mechanism of Son of sevenless (Sos1) inhibition, for which this compound is a known inhibitor, and on direct K-Ras inhibition, using well-documented examples. We will explore the synergistic potential of the Sos1 inhibitor BI-3406 with targeted therapies and the direct K-Ras inhibitor MRTX1133 with conventional chemotherapy.
Introduction to K-Ras and Synergistic Inhibition
The K-Ras protein is a critical signaling molecule that, when mutated, can become perpetually active, leading to uncontrolled cell growth and tumor development.[1] It acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] this compound is an inhibitor that targets the K-Ras signaling pathway by occupying the binding site of Sos1, a guanine (B1146940) nucleotide exchange factor, which prevents the activation of K-Ras.
The rationale for combining K-Ras pathway inhibitors with other anticancer agents lies in the potential to overcome resistance and enhance therapeutic efficacy. Cancers often develop resistance to single-agent therapies by activating alternative signaling pathways. By simultaneously targeting K-Ras and another critical pathway, it is possible to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects.
Synergistic Effects of Sos1 Inhibition with Targeted Therapies
Recent studies have highlighted the synergistic potential of combining the Sos1 inhibitor BI-3406 with other targeted agents, such as MEK inhibitors and direct K-Ras G12C inhibitors. This approach aims to create a more profound and durable blockade of the RAS-MAPK signaling cascade.
Quantitative Data Summary: BI-3406 in Combination with Targeted Inhibitors
| Cell Line | Combination Therapy | Key Finding | Synergy Score (Bliss) | Reference |
| NCI-H358 (KRAS G12C Lung Adenocarcinoma) | BI-3406 + Adagrasib (KRAS G12C inhibitor) | Enhanced inhibition of MAPK-dependent transcriptional changes | Strong Synergy | [2] |
| H1373 (KRAS G12C Lung Adenocarcinoma) | BI-3406 + Adagrasib (KRAS G12C inhibitor) | Synergistically enhanced potency in 3D spheroid cultures | Strong Synergy | [2] |
| H23 (KRAS G12C Lung Adenocarcinoma) | BI-3406 + Adagrasib (KRAS G12C inhibitor) | Synergistically enhanced potency in 3D spheroid cultures | Strong Synergy | [2] |
| Multiple KRAS-driven cancer models | BI-3406 + MEK inhibitors | Tumor regressions at well-tolerated doses | Synergy Observed | [3] |
Experimental Protocol: In Vitro Synergy Assessment of BI-3406 and Adagrasib
This protocol is a representative example for assessing the synergistic effects of a Sos1 inhibitor and a KRAS G12C inhibitor in a lung adenocarcinoma cell line.
1. Cell Culture and Reagents:
-
NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
BI-3406 and Adagrasib are dissolved in DMSO to create stock solutions.
2. 3D Spheroid Culture:
-
Cells are seeded in ultra-low attachment plates to form spheroids, which better mimic the in vivo tumor microenvironment.
3. Drug Treatment:
-
Spheroids are treated with a dose-response matrix of BI-3406 and Adagrasib, both alone and in combination, for 72 hours.
4. Viability Assay:
-
Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D).
5. Data Analysis:
-
Synergy is quantified using the Bliss independence model. Synergy scores are calculated based on the observed and expected responses of the combination treatment.
Synergistic Effects of Direct K-Ras Inhibition with Chemotherapy
Recent preclinical studies have demonstrated the potent synergy of combining the direct K-Ras inhibitor MRTX1133 with standard-of-care chemotherapy in pancreatic cancer models. This combination has shown to significantly reduce tumor growth and metastasis.[4]
Quantitative Data Summary: MRTX1133 in Combination with Chemotherapy
| Cancer Model | Combination Therapy | Key Finding | Efficacy Metric | Reference |
| Mouse model of pancreatic cancer | MRTX1133 + Gemcitabine and Nab-paclitaxel | Substantially longer tumor growth delay compared to either treatment alone | Increased survival | [4] |
| Mouse model of metastatic pancreatic cancer | MRTX1133 + Gemcitabine and Nab-paclitaxel | Prevention of lung metastasis | Reduced metastasis | [4] |
Experimental Protocol: In Vivo Synergy Assessment of MRTX1133 and Chemotherapy
This protocol outlines a general approach for evaluating the synergistic effects of a direct K-Ras inhibitor and chemotherapy in a mouse model of pancreatic cancer.
1. Animal Model:
-
Immunocompromised mice are implanted with pancreatic tumor cells or patient-derived xenografts harboring a KRAS mutation.
2. Drug Formulation and Administration:
-
MRTX1133 is formulated for oral administration.
-
Gemcitabine and nab-paclitaxel are prepared for intravenous injection.
3. Treatment Groups:
-
Mice are randomized into four groups: vehicle control, MRTX1133 alone, chemotherapy alone, and the combination of MRTX1133 and chemotherapy.
4. Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Metastatic burden in organs like the lungs can be assessed through histological analysis.
5. Data Analysis:
-
Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis is performed to determine the significance of the combination therapy compared to single agents.
Visualizations
K-Ras Signaling Pathway
Caption: Simplified K-Ras signaling pathway.
Experimental Workflow for Assessing Synergy
Caption: Workflow for in vitro and in vivo synergy assessment.
Logic of Combination Therapy
Caption: Rationale for combining K-Ras inhibition with chemotherapy.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for K-Ras-IN-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of K-Ras-IN-1, a potent covalent kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. As this compound and similar compounds are often treated as hazardous and potentially cytotoxic, all waste must be managed with the highest degree of care.
Key Safety and Handling Information
Prior to any handling or disposal procedures, it is imperative to be familiar with the potential hazards associated with this compound and related covalent kinase inhibitors. The following table summarizes crucial safety data, compiled from general guidance for this class of compounds.
| Parameter | Information |
| Hazard Classification | May be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact.[1] |
| Personal Protective Equipment (PPE) | Wear a protective gown, chemical-resistant gloves (double gloving recommended), and safety glasses or goggles.[1][2][3] |
| Handling Precautions | Avoid creating dust or aerosols. Use only in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Storage | Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] |
| Chemical Incompatibilities | Strong acids/alkalis and strong oxidizing/reducing agents. Do not mix with incompatible wastes.[1][4] |
Experimental Protocols: Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Personal Protection : Ensure appropriate PPE is worn, including double gloves, a gown, and eye protection.[1]
-
Containment : For liquid spills, cover the area with an absorbent material. For solid spills, carefully cover with damp absorbent paper to avoid raising dust.[1]
-
Collection : Collect all cleanup materials into a designated solid cytotoxic waste container.[1]
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste. Proper segregation at the point of generation is the most critical step in safe disposal.[1][3]
Step 1: Waste Segregation
-
Solid Waste : This includes unused or expired pure compounds, contaminated PPE (gloves, gowns), and lab materials (e.g., weigh boats, pipette tips, bench paper).
-
Action : Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Cytotoxic Waste."[1]
-
-
Liquid Waste : This includes stock solutions, experimental media, and solvent rinses.
-
Sharps Waste : This includes needles, syringes, scalpels, and contaminated broken glass.
Step 2: Labeling and Storage
-
Properly label all waste containers with "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound") and any solvents present.[2]
-
Store sealed waste containers in a designated satellite accumulation area until collection.
Step 3: Final Disposal
-
Once a waste container is full, schedule a pickup according to your institution's specific procedures for hazardous waste collection.[1]
-
The required method for final disposal of cytotoxic waste is typically high-temperature incineration to ensure complete destruction.[1]
-
Crucially, never dispose of this compound or its containers in the regular trash or down the drain. [1][3]
Disclaimer : The information provided is based on general guidelines for the safe disposal of hazardous chemical waste and covalent kinase inhibitors. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and follow all institutional, local, state, and federal regulations.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Disposal Protocols for K-Ras-IN-1
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for K-Ras-IN-1 is not publicly available. The following guidance is based on established best practices for handling novel, potent small molecule inhibitors in a laboratory setting. Researchers must consult the manufacturer-provided SDS for this compound upon availability and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This document provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the K-Ras inhibitor, this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier between the researcher and the compound is critical. The potent nature of such inhibitors necessitates the use of appropriate personal protective equipment.
Minimum PPE Requirements:
-
Gloves: Double gloving with chemically resistant nitrile gloves is recommended.[1] Change gloves regularly, especially if contact with the compound is known or suspected.[1]
-
Eye Protection: Safety goggles with a snug fit are crucial to prevent any substances from entering the eyes.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashes.[2][3]
-
Lab Coat: A disposable, chemical-resistant lab coat or gown should be worn to protect the body.[2]
-
Respiratory Protection: For handling the solid compound or when there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used.[2] All work with the solid compound should be performed in a certified chemical fume hood.[4]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
The compound should be stored in a designated, well-ventilated, and secure area.
-
Recommended storage temperature is typically -20°C, as is common for many small molecule inhibitors.[5]
2. Preparation of Stock and Working Solutions:
-
All handling of the solid this compound compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
To prepare a stock solution, carefully weigh the required amount of the solid compound.
-
Slowly add the appropriate solvent (e.g., DMSO) to the solid to the desired concentration.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
For working solutions, dilute the stock solution to the final concentration in the appropriate buffer or cell culture medium.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous chemical waste.[5][6]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused stock solutions and working solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[5] If organic solvents like DMSO were used, the waste should be collected in a container designated for flammable organic waste.[5]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container. Do not place sharps in regular solid or liquid waste containers.[5]
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7]
-
The label should also include the names of all other contents, including solvents.[5]
-
Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.
Final Disposal:
-
Once a waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound waste down the drain or in the regular trash.[6]
Quantitative Data
As a specific SDS for this compound is not available, the following table presents data for a related compound, KRAS inhibitor-9 , for illustrative purposes only. This data should not be considered directly applicable to this compound.
| Parameter | Information for KRAS inhibitor-9 | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | MedChemExpress SDS for KRAS inhibitor-9 |
| Molecular Formula | C13H9ClN2S2 | MedChemExpress SDS for KRAS inhibitor-9 |
| Molecular Weight | 292.81 | MedChemExpress SDS for KRAS inhibitor-9 |
Experimental Workflow Diagram
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
